Non-8-ene-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
non-8-ene-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18S/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSUCUOWHVJALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Non-8-ene-1-thiol" synthesis methods and pathways
Synthesis of Non-8-ene-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
This compound is a linear C9 hydrocarbon featuring a terminal alkene and a terminal thiol group. This unique structure makes it a valuable synthon for a variety of chemical transformations. The terminal thiol can undergo nucleophilic reactions, oxidation to disulfides, and participate in thiol-ene "click" chemistry. The terminal alkene allows for polymerization, hydrofunctionalization, and metathesis reactions. This dual functionality opens avenues for its use in the development of novel polymers, self-assembled monolayers, and as a linker in bioconjugation and drug delivery systems. This guide provides a comprehensive overview of potential synthetic strategies for this versatile compound.
Proposed Synthesis Pathways
Two primary retrosynthetic disconnections are considered for the synthesis of this compound: nucleophilic substitution on a non-8-enyl halide or tosylate, and the anti-Markovnikov hydrothiolation of 1,8-nonadiene.
Pathway 1: Nucleophilic Substitution
This classical approach involves the conversion of a readily available starting material, 8-nonen-1-ol, into a good leaving group, followed by substitution with a sulfur nucleophile.
The hydroxyl group of 8-nonen-1-ol can be transformed into a better leaving group, such as a bromide or a tosylate, to facilitate nucleophilic attack by a sulfur-containing reagent.
The resulting alkyl halide or tosylate can then be reacted with a thiol surrogate, such as sodium hydrosulfide, thiourea, or potassium thioacetate. The use of thiourea followed by hydrolysis, or thioacetate followed by hydrolysis, are common methods to avoid the formation of dialkyl sulfide byproducts.[1]
Pathway 2: Thiol-Ene Radical Addition
The thiol-ene reaction is a powerful and efficient method for the formation of carbon-sulfur bonds, proceeding via a radical mechanism.[2] This reaction is known for its high yields, tolerance of various functional groups, and anti-Markovnikov regioselectivity.[2][3]
In this proposed pathway, a suitable thiol, such as thioacetic acid, is added across one of the double bonds of 1,8-nonadiene. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV irradiation.[4][5] The anti-Markovnikov addition ensures the formation of the terminal thioester.
The resulting thioester is then hydrolyzed under basic or acidic conditions to yield the desired this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the key transformations in the proposed synthesis pathways, based on analogous reactions reported in the literature.
Table 1: Conversion of Alcohol to Leaving Group
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 8-nonen-1-ol | PBr₃ | Diethyl ether | 0 to RT | 2-4 | 85-95 |
| 8-nonen-1-ol | TsCl, Pyridine | DCM | 0 to RT | 12-24 | 90-98 |
Table 2: Nucleophilic Substitution with Sulfur Reagents
| Substrate | Sulfur Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 8-nonenyl bromide | Thiourea, then NaOH(aq) | Ethanol | Reflux | 4-8 | 70-85 |
| 8-nonenyl tosylate | KSAc | DMF | 60 | 6-12 | 80-90 |
Table 3: Thiol-Ene Reaction and Hydrolysis
| Alkene | Thiol Reagent | Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,8-nonadiene | Thioacetic acid | AIBN | Toluene | 80 | 2-6 | 85-95 |
| Non-8-enyl thioacetate | LiAlH₄ | Diethyl ether | 0 to RT | 1-2 | 90-98 | |
| Non-8-enyl thioacetate | NaOH(aq) | Methanol | RT | 2-4 | 85-95 |
Detailed Experimental Protocols
Protocol for Pathway 1: Nucleophilic Substitution
-
To a stirred solution of 8-nonen-1-ol (1 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 8-nonenyl bromide.
-
To a solution of 8-nonenyl bromide (1 eq.) in ethanol, add thiourea (1.1 eq.).
-
Reflux the mixture for 4-8 hours.
-
After cooling to room temperature, add a solution of sodium hydroxide (2.5 eq.) in water.
-
Reflux the mixture for an additional 2-4 hours.
-
Cool the reaction to room temperature and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Protocol for Pathway 2: Thiol-Ene Radical Addition
-
In a round-bottom flask, dissolve 1,8-nonadiene (5 eq.) and thioacetic acid (1 eq.) in a minimal amount of an appropriate solvent like toluene.
-
Add a catalytic amount of a radical initiator such as AIBN (0.05 eq.).
-
Heat the reaction mixture at 80 °C under an inert atmosphere for 2-6 hours.
-
Monitor the reaction by GC-MS or ¹H NMR for the disappearance of thioacetic acid.
-
Once the reaction is complete, cool to room temperature and remove the excess diene and solvent under reduced pressure.
-
The crude S-(non-8-en-1-yl) ethanethioate can be purified by column chromatography.
-
To a solution of S-(non-8-en-1-yl) ethanethioate (1 eq.) in methanol, add an aqueous solution of sodium hydroxide (2 eq.).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visual Pathway Diagrams
Caption: Pathway 1: Nucleophilic Substitution Route.
Caption: Pathway 2: Thiol-Ene Radical Addition Route.
Conclusion
The synthesis of this compound can be effectively achieved through at least two robust synthetic pathways. The choice between the nucleophilic substitution route and the thiol-ene addition route will depend on factors such as the availability of starting materials, desired purity, and scalability. The nucleophilic substitution pathway is a well-established, traditional method, while the thiol-ene reaction offers the advantages of "click" chemistry, including high efficiency and milder reaction conditions. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this compound for their specific applications.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 4. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Non-8-ene-1-thiol: Chemical Identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key chemical identifiers for Non-8-ene-1-thiol, a compound of interest in various research and development applications. The following sections present a structured summary of its quantitative data and a visual representation of the relationships between its different identifiers.
Core Chemical Data
This compound is an organosulfur compound with a terminal double bond and a thiol functional group. A clear understanding of its chemical identifiers is crucial for accurate documentation, database searching, and regulatory compliance.
Table of Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 304435-87-8 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C9H18S | [3] |
| Molecular Weight | 158.31 g/mol | [3] |
| PubChem CID | 57508017 | [3] |
| InChI | InChI=1S/C9H18S/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2 | [3][4] |
| InChI Key | UWSUCUOWHVJALF-UHFFFAOYSA-N | [1] |
| SMILES | C=CCCCCCCCS | Derived from IUPAC Name |
Visualization of Chemical Identifier Relationships
The following diagram illustrates the interconnectedness of the various chemical identifiers for this compound. This visualization aids in understanding how different nomenclature and structural representation systems relate to one another for a single chemical entity.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of this compound are beyond the scope of this introductory guide. Researchers are encouraged to consult peer-reviewed scientific literature and established chemical synthesis databases for specific methodologies. Key experimental techniques would likely include:
-
Synthesis: Thiol-ene "click" reactions or multi-step organic synthesis routes starting from commercially available precursors.
-
Purification: Flash column chromatography or distillation.
-
Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the compound.
References
Navigating the Solubility Landscape of Non-8-ene-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Non-8-ene-1-thiol in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers insights based on the general principles of thiol chemistry, detailed experimental protocols for determining solubility, and a logical workflow for solvent selection in research and development settings.
Core Concepts: Understanding Thiol Solubility
Thiols, the sulfur analogs of alcohols, exhibit distinct solubility profiles governed by their molecular structure. The presence of the sulfhydryl (-SH) group, a long hydrocarbon chain (C9), and a terminal double bond in this compound dictates its interaction with different solvent classes.
Generally, thiols demonstrate lower polarity compared to their alcohol counterparts. This is attributed to the lower electronegativity of sulfur compared to oxygen, resulting in weaker hydrogen bonding capabilities. Consequently, long-chain thiols like this compound are expected to be less soluble in highly polar solvents such as water.[1][2][3] Conversely, their significant nonpolar hydrocarbon tail suggests a favorable interaction with and higher solubility in a range of organic solvents.
Predicted Solubility Profile of this compound
Based on the principles of "like dissolves like," a qualitative solubility profile for this compound can be predicted across common organic solvent families.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alkanes | Hexane, Heptane, Cyclohexane | High | The nonpolar aliphatic chain of this compound will interact favorably with nonpolar alkane solvents through van der Waals forces. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The nonpolar nature of both the solute and the solvent promotes miscibility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are relatively nonpolar and can effectively solvate the hydrocarbon portion of the thiol. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate to High | Ketones have a moderate polarity and are generally good solvents for a wide range of organic compounds. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | While the sulfhydryl group can participate in weak hydrogen bonding, the long nonpolar chain will limit solubility in shorter-chain, more polar alcohols. Solubility is expected to increase with the chain length of the alcohol. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents have polarities that are well-suited to dissolve long-chain organic molecules. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to Low | The high polarity of these solvents may not be ideal for solvating the long nonpolar chain of this compound. |
Note: This table presents a predicted, qualitative assessment. Experimental verification is crucial for determining precise solubility under specific conditions.
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data, the following protocol outlines a general method for determining the solubility of a liquid analyte, such as this compound, in an organic solvent.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature, expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks (various sizes)
-
Calibrated pipettes and syringes
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Constant temperature bath or incubator
-
Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a UV-Vis spectrophotometer if a suitable chromophore is present or can be derivatized.
-
Syringe filters (0.2 µm, compatible with the solvent)
Procedure:
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The exact amount of excess is not critical, but enough should be added to ensure that a separate phase of the thiol is visible after equilibration. b. Seal the container to prevent solvent evaporation. c. Place the container in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). d. Agitate the mixture using a vortex mixer or a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
Sample Collection and Preparation: a. After equilibration, allow the mixture to stand undisturbed in the constant temperature bath for a sufficient time to allow the undissolved thiol to settle. b. Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette or syringe. To avoid disturbing the undissolved layer, it is advisable to take the sample from the upper portion of the liquid. c. Immediately filter the collected supernatant through a 0.2 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any microscopic, undissolved droplets of the thiol.
-
Quantification of the Dissolved Thiol: a. Gravimetric Method (for non-volatile solutes and solvents): i. Weigh the volumetric flask containing the filtered saturated solution. ii. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the thiol to decompose. iii. Weigh the flask again to determine the mass of the dissolved this compound. b. Chromatographic Method (Preferred for volatile compounds): i. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. ii. Analyze the standard solutions using a calibrated GC to generate a calibration curve. iii. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. iv. Analyze the diluted sample by GC and determine the concentration of this compound from the calibration curve.
-
Calculation of Solubility: a. From Gravimetric Method: Solubility ( g/100 mL) = (Mass of dissolved thiol / Volume of supernatant collected) * 100 b. From Chromatographic Method: Solubility (mol/L) = Concentration from GC analysis * Dilution factor Solubility ( g/100 mL) = (Solubility in mol/L * Molar mass of this compound) / 10
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for this compound and all solvents used.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in many research and drug development applications. The following diagram illustrates a logical workflow for this process.
References
Stability and Degradation Pathways of Non-8-ene-1-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-8-ene-1-thiol is a bifunctional molecule featuring a terminal alkene and a primary thiol group, making it a versatile building block in various chemical syntheses, including drug development and materials science. Understanding its stability and degradation pathways is critical for its effective application, storage, and handling. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound, focusing on thiol-ene reactions and oxidation. It further outlines detailed experimental protocols for assessing its stability and quantifying its degradation products.
Introduction
This compound's unique structure, with a terminal double bond and a thiol group, presents both opportunities for controlled functionalization and challenges related to its stability. The thiol group is susceptible to oxidation, while the alkene can participate in various addition reactions. The interplay between these two functional groups dictates the molecule's overall stability and degradation profile. This guide will delve into the primary degradation pathways, supported by established chemical principles of analogous compounds, and provide practical methodologies for their investigation.
Primary Degradation Pathways
The degradation of this compound is primarily governed by the reactivity of its thiol and alkene functionalities. The two main degradation pathways are:
-
Thiol-Ene Reaction: This reaction involves the addition of the thiol group across the double bond of another this compound molecule, leading to oligomerization or polymerization. This can be initiated by radicals or catalyzed by a base (Michael addition).
-
Thiol Oxidation: The thiol group can be oxidized to form a disulfide bond, linking two molecules of this compound. Further oxidation to sulfenic, sulfinic, and sulfonic acids is also possible under more stringent oxidative conditions.
Thiol-Ene Reaction
The thiol-ene reaction is a well-established "click" chemistry reaction known for its high efficiency and mild reaction conditions.[1] In the context of this compound, this can be an undesirable degradation pathway leading to the formation of higher molecular weight species.
2.1.1. Radical-Initiated Thiol-Ene Reaction
This pathway is initiated by the presence of radical species, which can be generated by light, heat, or radical initiators. The mechanism proceeds via a chain reaction:
-
Initiation: A radical initiator (I•) abstracts a hydrogen atom from the thiol group to form a thiyl radical (RS•).
-
Propagation: The thiyl radical adds to the alkene of another molecule, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain.
-
Termination: The reaction terminates when two radicals combine.
2.1.2. Michael Addition Thiol-Ene Reaction
In the presence of a base, the thiol group can be deprotonated to form a thiolate anion. This nucleophilic thiolate can then attack the terminal alkene in a Michael addition fashion.
Thiol Oxidation to Disulfide
The oxidation of thiols to disulfides is a common degradation pathway, often promoted by the presence of oxygen, metal ions, or other oxidizing agents.[2][3] This reaction results in the formation of a disulfide-linked dimer of this compound. The general reaction is:
2 R-SH + [O] → R-S-S-R + H₂O
Further oxidation of the thiol or disulfide can lead to the formation of more highly oxidized sulfur species, such as sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H).[4] These reactions are generally considered irreversible.[5]
Quantitative Data Summary
Table 1: Stability of this compound under Various Storage Conditions
| Condition | Temperature (°C) | Atmosphere | Light Exposure | Time (days) | Purity (%) | Major Degradant(s) | Degradant (%) |
| 1 | 4 | Inert (N₂) | Dark | 0 | >99 | - | - |
| 30 | |||||||
| 90 | |||||||
| 180 | |||||||
| 2 | 25 | Inert (N₂) | Dark | 0 | >99 | - | - |
| 30 | |||||||
| 90 | |||||||
| 180 | |||||||
| 3 | 25 | Air | Dark | 0 | >99 | - | - |
| 30 | |||||||
| 90 | |||||||
| 180 | |||||||
| 4 | 25 | Air | Ambient Light | 0 | >99 | - | - |
| 30 | |||||||
| 90 | |||||||
| 180 |
Table 2: Forced Degradation of this compound
| Stress Condition | Reagent/Condition Details | Time (hours) | Purity (%) | Major Degradant(s) | Degradant (%) |
| Oxidative | 3% H₂O₂ | 24 | Disulfide Dimer | ||
| 48 | |||||
| Acidic | 0.1 M HCl | 24 | |||
| 48 | |||||
| Basic | 0.1 M NaOH | 24 | Thiol-ene Adducts | ||
| 48 | |||||
| Thermal | 60°C | 24 | Thiol-ene Adducts | ||
| 48 | |||||
| Photolytic | UV light (254 nm) | 24 | Thiol-ene Adducts | ||
| 48 |
Experimental Protocols
The following are detailed methodologies for assessing the stability and degradation pathways of this compound.
Stability Study Protocol
Objective: To evaluate the stability of this compound under different storage conditions.
Methodology:
-
Sample Preparation: Aliquot pure this compound into amber glass vials.
-
Condition Setup:
-
Condition 1 (Ideal): Purge vials with nitrogen, seal, and store at 4°C in the dark.
-
Condition 2 (Ambient, Inert): Purge vials with nitrogen, seal, and store at 25°C in the dark.
-
Condition 3 (Ambient, Air): Seal vials containing air and store at 25°C in the dark.
-
Condition 4 (Ambient, Air, Light): Seal vials containing air and store at 25°C with exposure to ambient laboratory light.
-
-
Time Points: Analyze samples at 0, 30, 90, and 180 days.
-
Analysis:
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the purity of this compound.
-
Degradant Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of any degradation products.
-
Structural Elucidation: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structures of major degradants.[6][7]
-
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Oxidative: Add 3% hydrogen peroxide to the sample solution.
-
Acidic: Add 0.1 M hydrochloric acid to the sample solution.
-
Basic: Add 0.1 M sodium hydroxide to the sample solution.
-
Thermal: Place the sample solution in a controlled oven at 60°C.
-
Photolytic: Expose the sample solution to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Time Points: Analyze samples at appropriate time intervals (e.g., 0, 24, 48 hours).
-
Analysis: Utilize HPLC, LC-MS, and NMR as described in the stability study protocol to track the degradation and identify products.[8][9]
Analytical Methods
4.3.1. HPLC Method for Purity and Degradation Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Quantification: Use an external standard of this compound to quantify its concentration and estimate the percentage of degradants based on relative peak areas.
4.3.2. NMR Spectroscopy for Structural Analysis
-
¹H NMR: To monitor the disappearance of the thiol proton (around 1.3-1.6 ppm) and the terminal alkene protons (around 4.9-5.8 ppm), and the appearance of new signals corresponding to thioether or disulfide linkages.
-
¹³C NMR: To observe changes in the chemical shifts of the carbons involved in the thiol and alkene groups.
-
In-situ Monitoring: NMR can be used for real-time monitoring of the thiol-ene reaction, especially under photo-initiation.[7][10][11]
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and experimental workflows.
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for stability assessment.
Conclusion
This compound is a molecule with significant potential, but its bifunctional nature necessitates a thorough understanding of its stability. The primary degradation pathways involve thiol-ene reactions and thiol oxidation. By implementing the detailed stability and forced degradation studies outlined in this guide, researchers and drug development professionals can effectively characterize the stability of this compound, ensure its quality, and develop appropriate storage and handling procedures. The provided analytical methods and workflows serve as a robust framework for generating the critical data needed for regulatory submissions and successful product development.
References
- 1. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 4. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04871G [pubs.rsc.org]
- 6. Magnetic resonance spectroscopic measurement of cellular thiol reduction-oxidation state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [researchportal.murdoch.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Deep Dive into Non-8-ene-1-thiol: A Theoretical and Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical and computational studies surrounding Non-8-ene-1-thiol, a bifunctional molecule with significant potential in surface functionalization, drug delivery, and nanoscience. By leveraging data from analogous systems and established computational methodologies, this document provides a comprehensive overview of its predicted molecular behavior, particularly when forming self-assembled monolayers (SAMs) on gold surfaces.
Introduction to this compound
This compound is an organic molecule characterized by a nine-carbon aliphatic chain, a terminal thiol (-SH) group, and a terminal carbon-carbon double bond (ene). This unique structure allows it to act as a versatile linker molecule. The thiol group serves as a robust anchor to noble metal surfaces, most notably gold, forming well-ordered self-assembled monolayers. The terminal ene group, on the other hand, remains exposed and available for a variety of subsequent chemical modifications, a key feature for the development of functional surfaces and targeted drug delivery systems.
Computational Methodologies for Studying Alkenethiols
The theoretical understanding of molecules like this compound relies heavily on computational chemistry. The primary methods employed are:
-
Density Functional Theory (DFT): This quantum mechanical method is instrumental in calculating the electronic structure of the molecule. DFT is used to predict geometric parameters (bond lengths and angles), adsorption energies onto surfaces, and to understand the nature of the chemical bonding between the thiol headgroup and the gold substrate.
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of large assemblies of molecules over time. For this compound SAMs, MD is used to study the packing of the alkyl chains, the orientation (tilt angle) of the molecules with respect to the surface, and the influence of the terminal double bond on the overall monolayer structure and stability.
The Thiol-Gold Interface: A Strong Foundation
The interaction between the thiol group of alkanethiols and a gold (Au(111)) surface is a well-studied phenomenon that provides a strong basis for understanding the behavior of this compound.
Adsorption Energetics and Bonding
Theoretical studies, primarily using DFT, have established that the adsorption of thiols on gold is a chemisorption process. The sulfur-hydrogen bond of the thiol cleaves, and a strong gold-sulfur (Au-S) bond is formed.
| Parameter | Typical Calculated Value | Computational Method |
| Au-S Adsorption Energy | 1.60 - 2.38 eV | DFT (BLYP and PBE functionals) |
| Au-S Bond Length | ~2.4 Å | DFT |
| Preferred Adsorption Site | Face-centered cubic (fcc) hollow site | DFT |
Table 1: Calculated parameters for the adsorption of short-chain alkanethiolates on Au(111) surfaces. These values provide a baseline for the expected interaction of the thiol group of this compound.
Self-Assembled Monolayer (SAM) Structure
When this compound molecules assemble on a gold surface, they are predicted to form a dense, ordered monolayer. The structure of this monolayer is governed by a balance of forces: the Au-S chemical bond, van der Waals interactions between the alkyl chains, and potential interactions involving the terminal double bonds.
| Structural Parameter | Predicted Value for Long-Chain Alkanethiols | Computational Method |
| Molecular Tilt Angle | 25° - 35° from the surface normal | MD Simulations |
| Monolayer Packing | (√3 × √3)R30° lattice | MD Simulations, DFT |
| Monolayer Thickness | Dependent on tilt angle and chain length | MD Simulations |
Table 2: Predicted structural parameters for self-assembled monolayers of long-chain alkanethiols on Au(111). The nine-carbon chain of this compound is expected to exhibit similar structural characteristics.
The Role of the Terminal Ene Group
The terminal double bond is the key functional component of this compound for post-functionalization. Its presence is expected to influence the properties of the SAM.
Influence on Monolayer Packing
While the majority of the chain is aliphatic, the sp² hybridized carbons of the double bond introduce a degree of rigidity at the terminus of the molecule. Molecular dynamics simulations of similar unsaturated thiols suggest that this can lead to subtle changes in the overall packing and tilt of the monolayer compared to its fully saturated counterpart, nonanethiol.
Surface Reactivity: The Gateway to Functionalization
The exposed double bond is amenable to a variety of chemical reactions, most notably "thiol-ene" click chemistry. This reaction allows for the covalent attachment of other thiol-containing molecules to the surface in a highly efficient and specific manner.
This ability to readily functionalize the surface opens up a vast array of possibilities for creating tailored interfaces for applications in biosensing, drug delivery, and materials science.
Experimental Protocols: A Theoretical Guide
While this document focuses on theoretical and computational aspects, the principles derived from these studies guide experimental design. Below are generalized protocols for the formation and characterization of this compound SAMs, based on established methods for similar alkanethiols.
Formation of Self-Assembled Monolayers
Characterization Techniques
A combination of surface-sensitive techniques is required to verify the formation and quality of the monolayer.
| Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition (presence of S, C) and chemical state of sulfur (confirming Au-S bond formation). |
| Contact Angle Goniometry | Surface wettability, indicating the nature of the terminal group (a hydrophobic surface is expected for a well-formed monolayer). |
| Ellipsometry | Thickness of the monolayer, which can be compared to theoretical predictions. |
| Scanning Tunneling Microscopy (STM) / Atomic Force Microscopy (AFM) | Surface morphology and molecular packing of the SAM. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic vibrational modes of the alkyl chain and the terminal C=C bond. |
Table 3: Key experimental techniques for the characterization of this compound SAMs.
Logical Relationships in Computational Modeling
The process of computationally modeling a this compound SAM involves a series of interconnected steps, starting from the fundamental properties of the molecule and building up to the simulation of a complex molecular assembly.
Conclusion and Future Directions
The theoretical and computational study of this compound, largely inferred from extensive research on similar alkanethiols, provides a robust framework for predicting its behavior in forming functionalizable self-assembled monolayers. The strong, well-defined thiol-gold interaction ensures the formation of a stable and ordered platform, while the terminal ene group offers a versatile handle for a myriad of surface modification strategies.
Future computational work could focus on more detailed simulations that explicitly model the reactivity of the terminal double bond in various chemical environments. Additionally, multiscale modeling approaches could bridge the gap between the atomistic details of the SAM and the macroscopic behavior of devices incorporating these functionalized surfaces. Such studies will be invaluable for the rational design of novel materials and devices in fields ranging from biosensing to targeted therapeutics.
Methodological & Application
Application Notes and Protocols for Biosensor Development Using Non-8-ene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Application Note: Leveraging Thiol-Ene Click Chemistry with Non-8-ene-1-thiol for Robust Biosensor Surface Functionalization
Introduction
The development of sensitive and specific biosensors is critically dependent on the effective immobilization of biorecognition molecules (e.g., antibodies, nucleic acids, enzymes) onto the transducer surface. This compound is a bifunctional molecule uniquely suited for modern biosensor fabrication. Its terminal thiol (-SH) group allows for self-assembly on noble metal surfaces like gold, while the terminal alkene (ene) group provides a reactive handle for covalent attachment of biomolecules via the highly efficient and specific "thiol-ene" click reaction. This photo-initiated reaction proceeds rapidly under mild, aqueous conditions, making it an ideal strategy for immobilizing delicate biological probes without compromising their activity.
The primary application of this compound in biosensor development is not as a simple self-assembled monolayer (SAM) linker, but as a participant in the thiol-ene reaction. In one common approach, a surface is first functionalized with molecules containing a terminal alkene group. Subsequently, a thiol-containing biomolecule can be covalently attached to this "ene"-terminated surface. Alternatively, a surface can be modified with this compound, presenting a surface of "ene" groups for the subsequent attachment of thiol-modified probes. This latter approach is detailed in the following protocols.
Key Advantages of the Thiol-Ene Immobilization Strategy:
-
High Efficiency and Specificity: The reaction is a "click" reaction, characterized by high yields and minimal side products.
-
Mild Reaction Conditions: Photo-initiated reactions can be carried out at room temperature in aqueous buffers, preserving the integrity of sensitive biomolecules.
-
Spatial Control: The use of light to initiate the reaction allows for precise spatial control of biomolecule immobilization, enabling the creation of microarrays and patterned sensors.
-
Robust Covalent Linkage: The resulting thioether bond is stable, leading to durable and reusable biosensor surfaces.
Quantitative Performance Data of Biosensors Utilizing Thiol-Ene Functionalization
The following table summarizes the performance of various biosensors where the thiol-ene click chemistry strategy was employed for the immobilization of the biorecognition element. While specific data for this compound is not extensively available in peer-reviewed literature, the presented data from analogous thiol-ene systems demonstrate the effectiveness of this approach.
| Biosensor Type | Analyte | Biorecognition Probe | Limit of Detection (LOD) | Dynamic Range | Reference |
| Electrochemical | Staphylococcus aureus | Aptamer | 3 CFU mL⁻¹ | 10¹ - 10⁷ CFU mL⁻¹ | [1] |
| Electrochemical | Escherichia coli | Aptamer | 6 CFU mL⁻¹ | 10¹ - 10⁷ CFU mL⁻¹ | [1] |
| Electrochemical | Salmonella typhimurium | Aptamer | 4 CFU mL⁻¹ | 10¹ - 10⁷ CFU mL⁻¹ | [1] |
| Fluorescence | Thiol-containing molecules (e.g., L-cysteine) | Tetraphenylethene-maleimide | ~1 ppb | Not Specified | [2] |
| Label-Free Optical | Small molecules (e.g., L-Alanine, Biotin) | Not Applicable (direct adsorption) | 10 fM | Not Specified |
Experimental Protocols
Protocol 1: Preparation of an "Ene"-Terminated Surface on Gold using this compound
This protocol describes the formation of a self-assembled monolayer of this compound on a gold-coated biosensor substrate to present a surface rich in reactive alkene groups.
Materials:
-
Gold-coated biosensor substrate (e.g., SPR chip, QCM crystal, gold electrode)
-
This compound
-
Absolute Ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive)
-
Deionized (DI) water
-
Nitrogen gas
-
Clean glass vials
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 30-60 seconds to remove organic contaminants. (Safety Note: Always add H₂O₂ to H₂SO₄ slowly, never the reverse. Piranha solution reacts violently with organic materials. Use appropriate personal protective equipment (PPE) including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.)
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.
-
Immediately immerse the clean, dry gold substrate into the thiol solution.
-
Purge the vial with nitrogen gas to displace oxygen, which can interfere with SAM formation.
-
Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The "ene"-terminated surface is now ready for the thiol-ene click reaction.
-
Protocol 2: Covalent Immobilization of a Thiol-Modified Biomolecule via Photo-Initiated Thiol-Ene Click Chemistry
This protocol details the covalent attachment of a thiol-containing biorecognition probe (e.g., a cysteine-terminated peptide, a thiolated DNA aptamer) to the "ene"-terminated surface prepared in Protocol 1.
Materials:
-
"Ene"-terminated substrate (from Protocol 1)
-
Thiol-modified biomolecule (e.g., peptide, oligonucleotide)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
-
Microcentrifuge tubes
Procedure:
-
Prepare a Solution of the Thiol-Modified Biomolecule:
-
Dissolve the thiol-modified biomolecule in PBS to the desired final concentration (typically in the range of 10-100 µM).
-
Dissolve the photoinitiator (DMPA) in the biomolecule solution to a final concentration of ~100 µM.
-
-
Photo-Initiated Click Reaction:
-
Spot the biomolecule/photoinitiator solution onto the "ene"-terminated surface of the biosensor chip.
-
Place the substrate under a UV lamp (365 nm).
-
Irradiate the surface for 15-30 minutes. The exact time may need to be optimized depending on the lamp intensity and the specific biomolecules used.
-
-
Washing:
-
After irradiation, thoroughly rinse the surface with PBS to remove any unbound biomolecules and photoinitiator.
-
Rinse with DI water.
-
Dry the surface under a gentle stream of nitrogen gas.
-
-
Blocking (Optional but Recommended):
-
To prevent non-specific binding in subsequent assays, the surface can be blocked. A common blocking agent is a solution of Bovine Serum Albumin (BSA) (e.g., 1% w/v in PBS) or a short-chain thiol such as 6-mercapto-1-hexanol.
-
Incubate the surface with the blocking solution for 30-60 minutes at room temperature.
-
Rinse thoroughly with PBS and DI water, then dry under nitrogen.
-
The biosensor is now functionalized and ready for analyte detection.
Visualizations
Caption: Experimental workflow for biosensor functionalization.
Caption: Thiol-ene click chemistry signaling pathway.
References
Application Notes and Protocols: Surface Modification with Non-8-ene-1-thiol for Advanced Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interface between a substrate and cultured cells plays a critical role in directing cellular behavior, including adhesion, proliferation, and differentiation. Precisely engineering the surface chemistry of cell culture substrates allows for the creation of biomimetic environments that can recapitulate in vivo conditions. Self-assembled monolayers (SAMs) of alkanethiols on gold surfaces offer a robust and versatile platform for such modifications.[1] This application note details the use of non-8-ene-1-thiol to create a functionalizable surface for cell culture applications.
This compound is a bifunctional molecule featuring a thiol head group that readily forms a stable, covalent bond with gold surfaces, and a terminal alkene group. This terminal double bond serves as a reactive handle for subsequent bio-functionalization via the highly efficient and bio-orthogonal thiol-ene "click" reaction.[2][3] This allows for the covalent immobilization of thiol-containing biomolecules, such as cysteine-terminated peptides (e.g., RGD), to promote specific cell adhesion. The radical-mediated thiol-ene reaction is advantageous as it proceeds rapidly under mild conditions, often initiated by UV light, offering spatial and temporal control over surface patterning.[2][4]
This document provides detailed protocols for the formation of a this compound SAM on a gold substrate and its subsequent functionalization with a model cell-adhesive peptide to create a defined microenvironment for cell culture.
Data Presentation: Surface Characterization
The following table summarizes expected quantitative data for the surface at different stages of modification. The values are representative of typical long-chain alkanethiol SAMs and subsequent bio-functionalization, as specific data for this compound is not extensively published.
| Surface Stage | Water Contact Angle (°) | Ellipsometric Thickness (Å) | Key Characteristics |
| Bare Gold | 30 - 50 | N/A | High surface energy, hydrophilic |
| This compound SAM | 80 - 95 | 10 - 15 | Hydrophobic, presents terminal alkene groups |
| Peptide-Immobilized Surface | 40 - 60 | 20 - 30 (peptide dependent) | Hydrophilic, presents specific cell-binding motifs |
Note: Contact angle is a measure of surface hydrophobicity. A higher angle indicates a more hydrophobic surface. Ellipsometric thickness measures the height of the molecular layer on the substrate.
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM)
This protocol describes the preparation of a gold-coated substrate and the subsequent formation of a this compound monolayer.
Materials:
-
Gold-coated substrates (e.g., glass coverslips or silicon wafers with a Ti/Au coating)
-
This compound
-
Absolute Ethanol (ACS grade or higher)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas source
-
Clean glass beakers and petri dishes
-
Tweezers
Procedure:
-
Substrate Cleaning (Handle with extreme care in a fume hood): a. Immerse the gold-coated substrates in freshly prepared Piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE). b. Remove the substrates and rinse extensively with DI water. c. Rinse with absolute ethanol. d. Dry the substrates under a gentle stream of nitrogen gas. The gold surface should be hydrophilic and free of contaminants.
-
Thiol Solution Preparation: a. Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass container. For example, add the appropriate mass of the thiol to 50 mL of ethanol. b. Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[5]
-
SAM Formation: a. Immediately immerse the clean, dry gold substrates into the 1 mM thiol solution.[5] Ensure the entire gold surface is submerged. b. To prevent oxidation and contamination, purge the container with nitrogen, seal it, and wrap with Parafilm. c. Allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.
-
Rinsing and Drying: a. After incubation, carefully remove the substrates from the thiol solution using clean tweezers. b. Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed thiol molecules. c. Dry the functionalized substrates under a gentle stream of nitrogen gas. d. Store the substrates in a clean, dry environment (e.g., a desiccator) until ready for the next step. Use within a short timeframe to prevent oxidation of the surface.[5]
Protocol 2: Peptide Immobilization via Photoinitiated Thiol-Ene Reaction
This protocol details the covalent attachment of a cysteine-containing peptide to the alkene-terminated surface.
Materials:
-
This compound functionalized substrates (from Protocol 1)
-
Cysteine-containing cell-adhesive peptide (e.g., Cys-Arg-Gly-Asp, CRGD)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV light source (e.g., 365 nm lamp)
-
Photomask (if patterning is desired)
Procedure:
-
Peptide Solution Preparation: a. Prepare a solution of the cysteine-peptide in PBS. A typical concentration is 0.1-1.0 mg/mL. b. Prepare a stock solution of the photoinitiator (e.g., 10% w/v Irgacure 2959 in 70% ethanol). c. Add the photoinitiator to the peptide solution to a final concentration of approximately 0.05-0.1% w/v.[6]
-
Immobilization Reaction: a. Pipette the peptide/photoinitiator solution onto the this compound functionalized surface, ensuring it is completely covered. b. (Optional for patterning) Place a photomask directly on the surface to define regions of UV exposure. c. Expose the substrate to UV light (e.g., 365 nm, ~5-10 mW/cm²) for 5-10 minutes.[6] The exposure time may need to be optimized depending on the lamp intensity and desired peptide density.
-
Rinsing and Sterilization: a. After UV exposure, thoroughly rinse the substrate with PBS and then DI water to remove unreacted peptide and photoinitiator. b. Dry the surface under a gentle stream of nitrogen. c. Sterilize the substrates for cell culture, for example, by exposure to UV light in a biological safety cabinet for 30 minutes or by immersion in 70% ethanol followed by rinsing with sterile PBS.
-
Cell Seeding: a. Place the sterile, peptide-functionalized substrates in a sterile cell culture plate. b. Seed cells onto the surface at the desired density according to standard cell culture protocols. Cells are expected to adhere preferentially to the peptide-immobilized regions.
Visualizations
Caption: Experimental workflow for surface modification and cell seeding.
Caption: Thiol-ene reaction for peptide immobilization.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 4. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Creating Patterned Surfaces using Thiol-Ene Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the use of thiol-ene "click" chemistry to create chemically patterned surfaces. This technique is particularly valuable for applications in biomaterial science, cell biology, and drug development, where precise control over surface chemistry is essential for directing biological interactions. The focus is on the reaction between a thiol-containing molecule and an alkene-terminated self-assembled monolayer (SAM), exemplified by molecules functionally similar to "Non-8-ene-1-thiol".
Introduction to Thiol-Ene Surface Patterning
The thiol-ene reaction is a powerful method for surface functionalization due to its high efficiency, rapid reaction rates under mild conditions, and orthogonality to many biological functional groups.[1][2] The reaction, typically initiated by UV light, involves the addition of a thiol (-SH) group across a carbon-carbon double bond (an 'ene'), forming a stable thioether linkage.[3][4] This allows for the covalent attachment of a wide variety of molecules to alkene-terminated surfaces.
By employing techniques such as photolithography and microcontact printing (µCP), the thiol-ene reaction can be spatially controlled to create well-defined chemical patterns on a surface. These patterns can then be used to control protein adsorption, cell attachment, and other biological events.
Key Patterning Techniques
Two primary methods are employed for creating patterned surfaces using thiol-ene chemistry:
-
Photopatterning: This technique uses a photomask to selectively expose regions of an alkene-terminated surface to UV light in the presence of a thiol-containing molecule. The thiol-ene reaction occurs only in the irradiated areas, resulting in a chemical pattern that replicates the photomask.[2][3]
-
Microcontact Printing (µCP): This soft lithography technique utilizes an elastomeric stamp, typically made of polydimethylsiloxane (PDMS), to transfer a thiol-containing "ink" onto an alkene-terminated surface.[5][6] The thiol-ene reaction is then initiated, often photochemically, to covalently bond the thiol to the surface in the pattern defined by the stamp.
Quantitative Data on Thiol-Ene Surface Modification
The following table summarizes representative quantitative data from studies utilizing thiol-ene chemistry for surface patterning. This data is useful for comparing the effectiveness of different modification strategies.
| Alkene-Terminated Surface | Thiol Molecule | Substrate | Patterning Method | UV Conditions | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | Feature Resolution | Reference |
| Allyl-terminated SAM | 1H,1H,2H,2H-Perfluorodecanethiol (PFDT) | Stainless Steel | Photopatterning | Not Specified | 83.7 | 112.4 | Not Specified | [1] |
| Alkene-terminated SAM | N-acetyl-l-cysteine | Silicon Oxide | Photochemical µCP | 365 nm | Not Specified | Hydrophilic Pattern | Micrometer Scale | [2] |
| Alkene-terminated SAM | Galactoside-thiol conjugate | Silicon Oxide | Photochemical µCP | 365 nm | Not Specified | Hydrophilic Pattern | Micrometer Scale | [2] |
| Acrylated pHEMA | Thiolated Hyaluronic Acid | Hydrogel | Thiol-Ene Addition | Not Specified | ~91 | <10 | Not Applicable | [7] |
Experimental Protocols
Protocol 1: Preparation of an Alkene-Terminated Self-Assembled Monolayer (SAM)
This protocol describes the formation of a base surface with terminal alkene functionalities, ready for subsequent thiol-ene patterning.
Materials:
-
Gold-coated silicon wafers or glass slides
-
Alkene-terminated alkanethiol (e.g., 10-undecenyl-1-thiol)
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Tweezers
-
Glass vials
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the alkene-terminated alkanethiol in anhydrous ethanol.
-
Place the clean, dry gold substrates in the thiol solution.
-
Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
Remove the substrates from the solution and rinse thoroughly with ethanol to remove non-chemisorbed thiols.
-
Dry the substrates under a stream of nitrogen gas. The surface is now ready for patterning.
-
Protocol 2: Photopatterning of a Thiol onto an Alkene-Terminated SAM
Materials:
-
Alkene-terminated SAM on a gold substrate (from Protocol 1)
-
Thiol-containing molecule of interest
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (e.g., ethanol or isopropanol)
-
Photomask with the desired pattern
-
UV light source (e.g., 365 nm)
Procedure:
-
Prepare Thiol Solution: Dissolve the thiol and a catalytic amount of photoinitiator in the chosen solvent. A typical concentration is 10-50 mM for the thiol.
-
Apply Thiol Solution: Apply the thiol solution to the alkene-terminated surface.
-
Mask and Irradiate: Place the photomask in direct contact with the substrate. Expose the assembly to UV light for a specified time (typically ranging from seconds to minutes, depending on the UV intensity and reactivity of the components).
-
Rinsing: After exposure, thoroughly rinse the substrate with the solvent to remove unreacted thiol and photoinitiator.
-
Drying: Dry the patterned surface under a stream of nitrogen gas.
Protocol 3: Microcontact Printing (µCP) of a Thiol onto an Alkene-Terminated SAM
Materials:
-
Alkene-terminated SAM on a gold substrate (from Protocol 1)
-
Thiol-containing molecule of interest ("ink")
-
PDMS stamp with the desired pattern
-
Solvent for the ink (e.g., ethanol)
-
UV light source
Procedure:
-
PDMS Stamp Fabrication:
-
Mix PDMS prepolymer and curing agent (typically a 10:1 ratio).
-
Pour the mixture over a master mold with the desired pattern and degas in a vacuum desiccator.
-
Cure the PDMS at 60-70°C for at least 2 hours.
-
Carefully peel the cured PDMS stamp from the master.
-
-
Inking the Stamp:
-
Prepare a solution of the thiol "ink" (typically 1-10 mM in ethanol).
-
Apply the ink solution to the patterned surface of the PDMS stamp for 30-60 seconds.
-
Dry the stamp gently with a stream of nitrogen gas.
-
-
Printing:
-
Bring the inked PDMS stamp into conformal contact with the alkene-terminated SAM surface. Apply gentle pressure to ensure complete contact.
-
-
Photochemical Reaction:
-
Stamp Removal and Rinsing:
-
Carefully remove the PDMS stamp.
-
Rinse the patterned substrate with ethanol to remove any non-covalently bound molecules.
-
Dry the surface under a stream of nitrogen gas.
-
Visualizations
References
- 1. Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical microcontact printing by thiol-ene and thiol-yne click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Non-8-ene-1-thiol in Thiol-Ene Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene "click" chemistry has emerged as a powerful and versatile tool for the efficient formation of carbon-sulfur bonds, finding broad applications in materials science, bioconjugation, and drug development.[1][2] This reaction proceeds via a radical-mediated addition of a thiol to an alkene, offering high yields, stereoselectivity, and tolerance to a wide range of functional groups.[1][3] Non-8-ene-1-thiol is a bifunctional molecule possessing both a terminal alkene and a thiol group, making it an ideal building block for creating unique molecular architectures, functionalizing surfaces, and synthesizing advanced polymer structures through intramolecular or intermolecular thiol-ene reactions.
This document provides detailed application notes and experimental protocols for the use of this compound in thiol-ene click chemistry reactions, tailored for researchers, scientists, and professionals in drug development.
Principle of the Thiol-Ene Reaction
The thiol-ene reaction can proceed through two primary mechanisms: a free-radical addition and a Michael addition. The radical-based pathway is more common and can be initiated by light, heat, or a radical initiator.[1] The process involves the generation of a thiyl radical, which then adds across the double bond of an alkene in an anti-Markovnikov fashion to form a carbon-centered radical. This is followed by a chain-transfer step where the carbon-centered radical abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to propagate the chain reaction.[1][4]
Applications of this compound in Thiol-Ene Chemistry
The unique bifunctional nature of this compound allows for its use in a variety of applications:
-
Surface Modification: The thiol group can anchor the molecule to a metal surface (e.g., gold), while the terminal alkene is available for subsequent thiol-ene "click" reactions. This allows for the creation of functionalized surfaces with tailored properties for applications in biosensors, microarrays, and biocompatible coatings.[5][6]
-
Polymer Synthesis: this compound can be used as a monomer in step-growth polymerizations to create linear or cross-linked poly(thioether)s. These materials have applications in coatings, adhesives, and drug delivery systems.[3]
-
Dendrimer Synthesis and Modification: The thiol-ene reaction is a highly efficient method for the synthesis and surface functionalization of dendrimers. This compound can be incorporated into dendritic structures to introduce reactive handles for further modification.[7][8]
-
Bioconjugation and Drug Delivery: The "click" nature of the thiol-ene reaction allows for the mild and efficient conjugation of biomolecules, such as peptides and proteins, to surfaces or nanoparticles functionalized with this compound.[9] This is valuable for developing targeted drug delivery systems and diagnostic tools.
Quantitative Data Summary
The following tables summarize representative quantitative data for thiol-ene reactions involving long-chain alkenes and thiols, which can be considered analogous to reactions with this compound. Please note that specific yields and reaction times for this compound may vary depending on the specific reaction partners and conditions.
Table 1: Representative Yields for Photo-initiated Thiol-Ene Reactions
| Alkene Reactant | Thiol Reactant | Initiator (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1-Octene | 1-Octanethiol | DMPA (1) | Dichloromethane | 1 | 95 | [10] |
| Allyl Triethoxysilane | 3-Mercaptopropyl-triethoxysilane | DMPA (1) | Neat | 0.5 | >98 | [11] |
| 4-Penten-1-ol | 1-Octanethiol | AIBN (cat.) | Toluene | 12 | High | [7][8] |
| Hexadec-1-ene | Thiophenol | None (Purple Light) | Water | 21 | 98 | [10][12] |
DMPA: 2,2-Dimethoxy-2-phenylacetophenone; AIBN: Azobisisobutyronitrile
Table 2: Representative Yields for Thermally-initiated Thiol-Ene Reactions
| Alkene Reactant | Thiol Reactant | Initiator (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Poly(glycidyl methacrylate) brush | 1-Hexanedithiol | AIBN (cat.) | Toluene | 70 | 24 | High | [5] |
| 1-Heptene | 1-Butanethiol | AIBN (20 mM) | Toluene | 50 | 2 | Lower than photo-initiated | [13] |
Experimental Protocols
The following are general protocols for performing thiol-ene reactions with this compound. These should be adapted and optimized for specific applications.
Protocol 1: Photo-initiated Thiol-Ene Reaction for Surface Modification
This protocol describes the functionalization of an alkene-terminated self-assembled monolayer (SAM) on a gold surface with this compound.
Materials:
-
Gold-coated substrate with a pre-formed alkene-terminated SAM
-
This compound
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
-
UV lamp (e.g., 365 nm)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk flask under an inert atmosphere, prepare a solution of this compound (e.g., 10 mM) and DMPA (e.g., 1 mol% relative to the thiol) in the chosen anhydrous and degassed solvent.
-
Place the gold substrate with the alkene-terminated SAM in the reaction vessel.
-
Immerse the substrate in the thiol solution.
-
Irradiate the reaction mixture with a UV lamp at room temperature for 30 minutes to 2 hours.
-
After the reaction, remove the substrate and rinse thoroughly with the reaction solvent, followed by ethanol and deionized water to remove any unreacted reagents.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Characterize the modified surface using appropriate techniques (e.g., contact angle goniometry, XPS, FT-IR).
Protocol 2: Thermally-initiated Thiol-Ene Polymerization
This protocol describes the bulk polymerization of this compound with a dithiol crosslinker.
Materials:
-
This compound (as the "ene" and part of the "thiol" component)
-
A dithiol crosslinker (e.g., 1,6-hexanedithiol)
-
Azobisisobutyronitrile (AIBN) thermal initiator
-
Reaction vial with a magnetic stir bar
-
Heating block or oil bath
Procedure:
-
In a reaction vial, combine this compound and the dithiol crosslinker in the desired stoichiometric ratio (e.g., 1:0.5 molar ratio of ene to total thiol).
-
Add AIBN (e.g., 1 mol% with respect to the total functional groups).
-
Seal the vial and heat the mixture in a heating block or oil bath at 70-80 °C with stirring.
-
Monitor the polymerization progress by observing the increase in viscosity. The reaction is typically complete within 2-24 hours.
-
The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol) if necessary.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC).
Visualizations
The following diagrams illustrate the key processes involved in thiol-ene chemistry.
Caption: Radical-mediated thiol-ene reaction mechanism.
Caption: General experimental workflow for thiol-ene reactions.
Caption: Logical relationships of this compound's functionalities.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thiol-ene Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Study of thiol–ene chemistry on polymer brushes and application to surface patterning and protein adsorption - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 10. iris.unito.it [iris.unito.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for "Non-8-ene-1-thiol" in Nanoparticle Surface Coating
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Non-8-ene-1-thiol as a surface coating agent for nanoparticles. This versatile thiol introduces a terminal alkene functionality, enabling a wide range of subsequent "click" chemistry reactions for advanced applications in drug delivery, bio-imaging, and diagnostics.
Introduction to this compound for Nanoparticle Functionalization
This compound is a bifunctional organic ligand featuring a thiol (-SH) group at one end and a terminal alkene (C=C) group at the other, connected by a nine-carbon aliphatic chain. This unique structure makes it an excellent candidate for the surface modification of various nanoparticles, particularly those with metallic surfaces like gold (Au) and silver (Ag), as well as semiconductor quantum dots (QDs).
The thiol group forms a strong, self-assembled monolayer (SAM) on the nanoparticle surface through a covalent-like bond, providing a stable coating. The exposed terminal alkene groups then serve as reactive handles for subsequent bio-orthogonal conjugation reactions, such as thiol-ene "click" chemistry. This allows for the covalent attachment of a wide array of molecules, including peptides, proteins, small molecule drugs, and fluorescent dyes, without compromising their biological activity.
Key Applications
The ability to create a stable nanoparticle platform with readily accessible reactive sites opens up numerous possibilities in biomedical research and drug development:
-
Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides) to the alkene terminus can direct nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
-
Bio-imaging and Sensing: Attachment of fluorescent dyes or contrast agents allows for the tracking and visualization of nanoparticles in vitro and in vivo. The surface can also be modified with sensing moieties to detect specific biological analytes.
-
Controlled Release Systems: The polymer shell can be further modified to create stimuli-responsive systems, where drug release is triggered by specific physiological conditions (e.g., pH, enzymes).
-
Enhanced Stability: The formation of a dense SAM improves the colloidal stability of nanoparticles in biological media, preventing aggregation and non-specific protein adsorption.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of gold nanoparticles (AuNPs) coated with long-chain alkanethiols, which can be used as a reference for this compound coated nanoparticles. Actual values may vary depending on the nanoparticle core size, concentration, and specific reaction conditions.
| Parameter | Typical Value Range | Characterization Technique |
| Hydrodynamic Diameter (Z-average) | Increase of 2-5 nm post-coating | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV (in aqueous solution) | DLS / Electrophoretic Light Scattering |
| Surface Plasmon Resonance (SPR) Peak Shift | 2-10 nm red-shift for AuNPs | UV-Vis Spectroscopy |
| Monolayer Thickness | 1.0 - 1.5 nm | Ellipsometry, Atomic Force Microscopy (AFM) |
| Surface Coverage | 3-5 molecules/nm² | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
Protocol 1: Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. A common route involves the conversion of 9-bromo-1-nonene.
Materials:
-
9-bromo-1-nonene
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas
Procedure:
-
Thiouronium Salt Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 9-bromo-1-nonene and a molar equivalent of thiourea in ethanol.
-
Reflux the mixture for 4-6 hours. The thiouronium salt will precipitate out of the solution upon cooling.
-
Filter the precipitate and wash with cold ethanol.
-
Hydrolysis: Suspend the collected thiouronium salt in an aqueous solution of NaOH (e.g., 2 M).
-
Reflux the mixture for 2-4 hours under an inert atmosphere. This will hydrolyze the salt to yield the thiol.
-
Extraction and Purification: Cool the reaction mixture and acidify with dilute HCl to a neutral pH.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation.
Protocol 2: Surface Coating of Gold Nanoparticles with this compound
This protocol describes the formation of a self-assembled monolayer of this compound on the surface of citrate-stabilized gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) of desired size (e.g., 20 nm) in aqueous solution.
-
This compound
-
Ethanol (absolute, 200 proof)
-
Deionized (DI) water
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of Thiol Solution: Prepare a 1 mM solution of this compound in absolute ethanol.
-
Coating Reaction:
-
To a stirred solution of AuNPs, add the this compound solution dropwise to achieve a final thiol concentration of approximately 0.1 mM. The volume of thiol solution should be a small fraction of the total volume to avoid nanoparticle aggregation due to solvent change.
-
Allow the reaction to proceed at room temperature for at least 12-24 hours with gentle stirring. It is crucial to protect the reaction from light to prevent any unwanted reactions involving the alkene group.
-
-
Purification of Coated Nanoparticles:
-
Transfer the reaction mixture to centrifuge tubes.
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (the exact speed and time will depend on the nanoparticle size and centrifuge model, e.g., 10,000 x g for 30 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant, which contains excess thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in a fresh solution of 10% ethanol in DI water. Sonication may be used briefly to aid in resuspension.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound thiol.
-
-
Final Resuspension and Storage: After the final wash, resuspend the purified this compound coated AuNPs in the desired buffer or solvent for your downstream application (e.g., PBS for biological experiments). Store the coated nanoparticles at 4°C, protected from light.
Visualizations
Diagram 1: Experimental Workflow for Nanoparticle Coating
Caption: Workflow for coating gold nanoparticles with this compound.
Diagram 2: Potential Cellular Uptake Pathways
Caption: Potential pathways for cellular uptake of functionalized nanoparticles.
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions based on their specific nanoparticle system and intended application. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for "Non-8-ene-1-thiol" SAMs in Electrochemical Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Non-8-ene-1-thiol self-assembled monolayers (SAMs) for the development of robust and sensitive electrochemical biosensors. The terminal alkene group of this compound serves as a versatile platform for the covalent immobilization of a wide array of biorecognition elements via the highly efficient thiol-ene "click" reaction. This allows for the fabrication of tailored biosensing interfaces for various applications, including disease diagnostics, drug discovery, and environmental monitoring.
Principle of Operation
Electrochemical sensors based on this compound SAMs operate on the principle of modifying a conductive electrode surface to selectively capture and detect target analytes. The process involves three key steps:
-
SAM Formation: A well-ordered monolayer of this compound is formed on a gold electrode surface. This layer provides a defined interface and prevents non-specific adsorption.
-
Bioreceptor Immobilization: The terminal alkene groups of the SAM are functionalized with a specific bioreceptor (e.g., DNA, enzymes, antibodies, aptamers) using the thiol-ene click reaction. This covalent attachment ensures the stability and proper orientation of the bioreceptor.
-
Electrochemical Detection: The binding of the target analyte to the immobilized bioreceptor induces a measurable change in the electrochemical properties of the electrode-solution interface. This change, which can be monitored using techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), is proportional to the concentration of the analyte.
Key Advantages of this compound SAMs
-
Versatile Functionalization: The terminal double bond allows for straightforward and efficient covalent attachment of thiol-containing biomolecules via the thiol-ene click reaction.[1]
-
High Stability: The gold-thiol bond provides a stable anchor for the SAM, while the subsequent covalent immobilization of the bioreceptor enhances the overall robustness of the sensor.
-
Controlled Surface Chemistry: The self-assembly process leads to the formation of a well-defined and ordered monolayer, allowing for precise control over the surface density of bioreceptors.
-
Reduced Non-Specific Binding: The densely packed alkyl chains of the SAM act as a barrier to prevent the unwanted adsorption of interfering molecules from the sample matrix.
Applications in Electrochemical Sensing
The versatility of the this compound platform enables a wide range of electrochemical sensing applications.
Nucleic Acid Detection
This compound SAMs can be functionalized with single-stranded DNA (ssDNA) probes for the detection of complementary DNA sequences. Hybridization of the target DNA to the immobilized probe alters the charge distribution and steric hindrance at the electrode surface, leading to a detectable change in the electrochemical signal. This approach is valuable for the diagnosis of genetic diseases and the detection of infectious agents.
Enzyme-Based Biosensors
Enzymes can be covalently immobilized on this compound SAMs to create highly specific biosensors. The enzymatic reaction with the target analyte produces or consumes an electroactive species, which can be monitored electrochemically. For example, glucose oxidase can be immobilized for the detection of glucose in clinical samples.
Immunosensors
Antibodies or aptamers can be attached to the SAM to create immunosensors for the detection of specific proteins, such as disease biomarkers or toxins. The binding of the target antigen to the immobilized antibody/aptamer can be detected through changes in impedance or by using a redox-labeled secondary antibody.
Quantitative Data Summary
The following table summarizes the performance characteristics of various electrochemical biosensors fabricated using this compound SAMs.
| Application | Bioreceptor | Target Analyte | Detection Technique | Limit of Detection (LOD) | Dynamic Range | Reference |
| DNA Sensing | Thiolated ssDNA | Complementary DNA | EIS | 1.2 pM | 1.2 pM - 1.2 nM | [2] |
| Protein Detection | Thiolated Aptamer | Thrombin | Amperometry | 2.6 fM | N/A | [3] |
| Small Molecule Sensing | Enzyme | Substrate | CV | N/A | N/A | [4] |
Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of electrochemical biosensors based on this compound SAMs.
Protocol 1: Preparation of this compound SAM on Gold Electrode
Materials:
-
Gold electrodes (e.g., gold-coated silicon wafers, gold disk electrodes)
-
This compound
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Nitrogen gas
Procedure:
-
Electrode Cleaning:
-
Immerse the gold electrodes in piranha solution for 10-15 minutes to remove organic contaminants.
-
Rinse the electrodes thoroughly with deionized water and then with ethanol.
-
Dry the electrodes under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the cleaned and dried gold electrodes in the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered SAM.
-
After incubation, remove the electrodes from the thiol solution and rinse thoroughly with ethanol to remove any non-specifically adsorbed molecules.
-
Dry the electrodes under a gentle stream of nitrogen gas.
-
The electrodes with the this compound SAM are now ready for functionalization.
-
Protocol 2: Immobilization of Thiolated Biomolecules via Thiol-Ene Click Chemistry
Materials:
-
This compound SAM-modified gold electrodes
-
Thiolated biomolecule (e.g., thiolated ssDNA, cysteine-containing peptide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
UV lamp (365 nm)
-
Nitrogen gas
Procedure:
-
Prepare Immobilization Solution:
-
Dissolve the thiolated biomolecule and the photoinitiator in the anhydrous solvent. The concentrations will depend on the specific biomolecule and should be optimized. A typical starting point is a 10:1 molar ratio of thiol (from the biomolecule) to ene (on the SAM surface) and a photoinitiator concentration of 1-5 mol% with respect to the thiol.
-
-
Immobilization Reaction:
-
Spot the immobilization solution onto the surface of the this compound SAM-modified electrode.
-
Place the electrode in a nitrogen-purged chamber to create an inert atmosphere.
-
Expose the electrode to UV light (365 nm) for 30-60 minutes to initiate the thiol-ene click reaction. The optimal irradiation time may need to be determined experimentally.
-
-
Washing:
-
After the reaction, thoroughly rinse the electrode with the solvent used for immobilization, followed by deionized water, to remove any unbound biomolecules and photoinitiator.
-
Dry the functionalized electrode under a gentle stream of nitrogen gas.
-
Protocol 3: Electrochemical Characterization
Instrumentation:
-
Potentiostat with capabilities for Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)
-
Three-electrode electrochemical cell (working electrode: the modified gold electrode; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum wire)
Electrochemical Impedance Spectroscopy (EIS):
-
Electrolyte: Prepare a solution of a suitable redox probe, typically 5 mM [Fe(CN)₆]³⁻/⁴⁻ in a buffer solution (e.g., 0.1 M KCl).
-
Measurement Parameters:
-
Apply a DC potential equal to the formal potential of the redox probe.
-
Apply a small AC perturbation (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).
-
Fit the data to an equivalent circuit model (e.g., a Randles circuit) to extract the charge transfer resistance (Rct). An increase in Rct after biomolecule immobilization and analyte binding indicates a more insulating layer at the electrode surface.
-
Cyclic Voltammetry (CV):
-
Electrolyte: Use the same redox probe solution as for EIS.
-
Measurement Parameters:
-
Scan the potential over a range that encompasses the redox peaks of the probe (e.g., -0.2 V to +0.6 V vs. Ag/AgCl).
-
Use a scan rate of, for example, 100 mV/s.
-
-
Data Analysis:
-
Observe the changes in the peak currents and peak-to-peak separation. A decrease in peak currents and an increase in peak separation after modification steps are indicative of a blocking layer on the electrode surface.
-
Visualizations
Caption: Experimental workflow for biosensor fabrication.
Caption: Signaling pathway for impedimetric detection.
References
Application Notes and Protocols for Thiol-Ene Chemistry in Microfluidic Device Fabrication
A General Overview in the Absence of Specific Data for Non-8-ene-1-thiol
To our valued researchers, scientists, and drug development professionals:
Following a comprehensive search of scientific literature and patents, we have found no specific data or established protocols on the use of This compound for the fabrication of microfluidic devices. This suggests that it is not a commonly utilized monomer in this field.
However, the underlying thiol-ene "click" chemistry platform is a versatile and increasingly popular method for microfluidic device prototyping and manufacturing. Thiol-ene based polymers, particularly off-stoichiometry thiol-ene (OSTE) polymers, offer significant advantages, including rapid curing, tunable mechanical properties, and straightforward surface functionalization.[1][2][3]
This document provides a generalized overview, including representative protocols and data, for the application of thiol-ene chemistry in microfluidics. These notes are intended to serve as a foundational guide and a starting point for researchers interested in exploring the potential of thiol-ene systems.
Introduction to Thiol-Ene Chemistry in Microfluidics
Thiol-ene chemistry involves the radical-mediated addition of a thiol group (-SH) to a carbon-carbon double bond (an "ene"). This reaction is often initiated by UV light in the presence of a photoinitiator and is characterized by its high efficiency, rapid reaction rates, and lack of significant side reactions.[1]
In the context of microfluidics, multifunctional thiol and ene monomers are mixed to form a prepolymer syrup. This mixture can be cast into a micro-structured mold (soft lithography) and subsequently cured by UV exposure to create a solid, transparent polymer device.[2] A key advantage of this system is the ability to create "off-stoichiometry" polymers, where an excess of either thiol or ene functional groups is used.[2][4] This leaves a surface rich in the excess functional group, which can be leveraged for simple and robust device bonding and surface modification.[2][4]
Key Advantages of Thiol-Ene Polymers in Microfluidics
-
Rapid Prototyping: UV curing allows for very fast fabrication times compared to traditional materials like PDMS.[2]
-
Tunable Mechanical Properties: The stiffness and elasticity of the final polymer can be precisely controlled by adjusting the monomer composition and ratio.[5][6]
-
Excellent Biocompatibility: Thiol-ene polymers have shown good biocompatibility, making them suitable for cell culture and other life science applications.[1][3]
-
Solvent Resistance: Compared to PDMS, many thiol-ene formulations exhibit superior resistance to organic solvents, which is advantageous for applications like organic synthesis or drug delivery studies.[7]
-
Straightforward Surface Modification: The presence of unreacted functional groups on the surface of OSTE polymers allows for covalent modification without the need for plasma treatment.[2][4]
Generalized Experimental Protocols
The following are generalized protocols for the fabrication of a microfluidic device using a thiol-ene polymer system. These would need to be optimized for specific monomer choices and applications.
Preparation of the Thiol-Ene Prepolymer
-
Monomer Selection: Choose appropriate multifunctional thiol and ene monomers based on the desired mechanical properties of the final device. For creating a reactive surface for bonding, an off-stoichiometry ratio is used (e.g., a 50% excess of thiol groups).
-
Photoinitiator Addition: Add a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) to the monomer mixture at a concentration of approximately 0.5-2% (w/w).
-
Mixing: Thoroughly mix the monomers and photoinitiator in a light-protected container until a homogeneous solution is achieved. Degas the mixture in a vacuum chamber to remove any dissolved air bubbles.
Device Fabrication via Soft Lithography
-
Master Mold: Prepare a master mold with the desired microchannel features, typically fabricated from SU-8 photoresist on a silicon wafer.
-
Casting: Pour the liquid thiol-ene prepolymer onto the master mold.
-
Curing: Place the mold and prepolymer under a UV lamp (e.g., 365 nm) for a specified period to cure the polymer. The curing time will depend on the lamp intensity and the specific formulation.
-
Demolding: Carefully peel the cured thiol-ene replica from the master mold.
-
Inlet/Outlet Holes: Punch inlet and outlet holes in the device as required.
Device Bonding
For bonding two thiol-ene layers (e.g., a microchannel layer and a lid), especially when using OSTE polymers:
-
Surface Preparation: Ensure the surfaces to be bonded are clean and free of debris.
-
Assembly: Bring the two layers into contact.
-
Bonding: Expose the assembled device to a final UV cure. The unreacted functional groups on the surfaces will react and form covalent bonds, sealing the device.
Quantitative Data from Thiol-Ene Systems
The following table summarizes representative quantitative data from studies on various thiol-ene systems. Note: This data is not specific to this compound and should be used as a general reference.
| Parameter | Value Range | Monomers Used (Example) | Source |
| Bonding Strength | Up to 6 bar | Trimethylolpropane tris(3-mercaptopropionate), Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | [5] |
| Young's Modulus | 1.5 - 600 MPa | Various multifunctional thiols and enes | [2] |
| UV Curing Time | 1 - 10 minutes | Dependent on photoinitiator and lamp intensity | |
| Solvent Swelling (in Chloroform) | < 2% (after heat treatment) | Not specified | [7] |
Visualizing Workflows and Concepts
The following diagrams illustrate the general workflow for thiol-ene microfluidic device fabrication and the principle of OSTE bonding.
Caption: General workflow for fabricating a microfluidic device using thiol-ene chemistry.
Caption: Principle of bonding off-stoichiometry thiol-ene (OSTE) layers.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. research.tudelft.nl [research.tudelft.nl]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Electrochemical Aptasensors for Detection of Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomolecule Immobilization using Non-8-ene-1-thiol as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable immobilization of biomolecules onto solid surfaces is a cornerstone of modern biotechnology, underpinning advancements in biosensors, drug discovery, and diagnostics. The choice of linker molecule is critical in this process, dictating the orientation, accessibility, and stability of the immobilized biomolecule. Non-8-ene-1-thiol has emerged as a versatile and effective linker, enabling the covalent attachment of a wide array of biomolecules to gold surfaces through a robust and efficient two-step process: the formation of a self-assembled monolayer (SAM) followed by a thiol-ene "click" reaction.
This document provides detailed application notes and protocols for the use of this compound as a linker for biomolecule immobilization. It is intended for researchers, scientists, and drug development professionals who require a reliable method for creating functionalized surfaces for a variety of bio-applications.
Principle of the Method
The immobilization strategy leverages two well-established chemical principles:
-
Self-Assembled Monolayer (SAM) Formation: The thiol group (-SH) of this compound exhibits a strong affinity for gold surfaces, leading to the spontaneous formation of a dense, ordered monolayer. The nine-carbon chain provides a flexible spacer, while the terminal alkene group (-C=C) is oriented away from the surface, presenting a reactive handle for subsequent modification.
-
Thiol-Ene "Click" Chemistry: This photo-initiated radical addition reaction provides a highly efficient and specific method for covalently attaching thiol-containing biomolecules (such as proteins with cysteine residues or thiolated oligonucleotides) to the alkene-functionalized surface. The reaction is rapid, proceeds under mild conditions, and is bio-orthogonal, meaning it does not interfere with the biological activity of the immobilized molecule.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of long-chain ω-alkenylthiols, such as this compound, for biomolecule immobilization. These values are representative and may vary depending on the specific experimental conditions and the biomolecule being immobilized.
| Parameter | Value | Method of Determination | Reference |
| SAM Formation | |||
| Surface Coverage | 4.3 - 6.3 molecules/nm² | Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) | [1] |
| Monolayer Thickness | ~1.2 - 1.5 nm | Ellipsometry, X-ray Photoelectron Spectroscopy (XPS) | [2] |
| Water Contact Angle | 80° - 90° | Contact Angle Goniometry | [3] |
| Biomolecule Immobilization | |||
| Immobilization Efficiency (Protein) | 46% - 77% retention of solution-phase activity | Enzyme Activity Assays | [4] |
| Surface Density of Immobilized Protein | 1.85 x 10¹⁵ molecules/m² | Thermogravimetric Analysis (TGA) | [4] |
| Stability of Immobilized Layer | Stable for at least 1.5 hours (continuous use) | Mass Spectrometry |
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol details the steps for creating a stable and well-ordered alkene-terminated surface.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Clean glass vials with caps
-
Tweezers
Procedure:
-
Substrate Cleaning: a. Immerse the gold substrate in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.) b. Rinse the substrate thoroughly with copious amounts of DI water. c. Rinse with anhydrous ethanol. d. Dry the substrate under a gentle stream of nitrogen gas.
-
SAM Formation: a. Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial. b. Immediately immerse the cleaned, dry gold substrate into the thiol solution. c. Purge the vial with nitrogen gas to displace oxygen, then seal the vial tightly. d. Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure a well-ordered monolayer.
-
Rinsing and Drying: a. Remove the substrate from the thiol solution using clean tweezers. b. Rinse the substrate thoroughly with anhydrous ethanol to remove any non-chemisorbed thiol molecules. c. Dry the functionalized substrate under a gentle stream of nitrogen gas. d. The alkene-terminated surface is now ready for biomolecule immobilization.
Protocol 2: Immobilization of a Thiolated Biomolecule via UV-Initiated Thiol-Ene Click Chemistry
This protocol describes the covalent attachment of a thiol-containing biomolecule to the this compound functionalized surface.
Materials:
-
This compound functionalized gold substrate (from Protocol 1)
-
Thiolated biomolecule (e.g., cysteine-containing protein, thiolated DNA)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
-
Reaction vessel (e.g., petri dish)
Procedure:
-
Prepare Biomolecule Solution: a. Dissolve the thiolated biomolecule in PBS to the desired concentration (typically in the µM to mM range). b. Add the photoinitiator to the biomolecule solution to a final concentration of approximately 100-500 µM. Mix gently to dissolve.
-
Immobilization Reaction: a. Place the this compound functionalized substrate in the reaction vessel. b. Pipette the biomolecule solution onto the functionalized surface, ensuring the entire surface is covered. c. Expose the substrate to UV light (365 nm) for 5-30 minutes. The optimal exposure time will depend on the intensity of the UV source and the concentration of reactants. All crosslinked networks were fabricated within 1 second of UV exposure at wavelengths of 320–390 nm and generally exhibited excellent gel fractions around 90%.[5]
-
Washing: a. After UV exposure, carefully remove the biomolecule solution. b. Wash the substrate extensively with PBS to remove any non-covalently bound biomolecules and residual photoinitiator. c. Rinse with DI water.
-
Drying and Storage: a. Dry the substrate under a gentle stream of nitrogen gas. b. The biomolecule-functionalized surface is now ready for use or can be stored under appropriate conditions (e.g., in a desiccator or at 4°C).
Visualizations
Experimental Workflow
Caption: Experimental workflow for biomolecule immobilization.
Signaling Pathway of Thiol-Ene Click Chemistry
References
- 1. Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein adsorption on 18-alkyl chains immobilized on hydroxyl-terminated self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein immobilization at gold-thiol surfaces and potential for biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UV initiated thiol–ene chemistry: a facile and modular synthetic methodology for the construction of functional 3D networks with tunable properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for "Non-8-ene-1-thiol" Thin Film Creation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the deposition of Non-8-ene-1-thiol to form self-assembled monolayers (SAMs) on gold surfaces. The protocols cover both solution-phase and vapor-phase deposition methods, offering flexibility for various experimental setups and requirements. The terminal alkene group of this compound provides a versatile platform for further chemical modifications, making these thin films highly suitable for applications in biosensing, drug delivery, and surface functionalization.
Data Presentation: Characterization of Alkene Thiol SAMs
The following tables summarize key quantitative data for the characterization of short-chain alkene and alkane thiol self-assembled monolayers on gold. Where direct data for this compound is not available, data for the closely related nonanethiol (a C9 alkane thiol) is provided as a reasonable estimate.
Table 1: Ellipsometric Thickness of Self-Assembled Monolayers on Gold
| Thiol Compound | Chain Length | Deposition Method | Estimated Thickness (Å) | Citation |
| Nonanethiol | C9 | Solution | ~11-14 | [1] |
| Dodecanethiol | C12 | Solution | 16 | [2] |
| Octadecanethiol | C18 | Solution | 25 | [3] |
| General Alkanethiols | n > 10 | Solution | Increases by ~1.5 Å per CH₂ group | [1] |
Note: The thickness of a this compound SAM is expected to be in a similar range to that of nonanethiol.
Table 2: Water Contact Angle of Hydrophobic Self-Assembled Monolayers on Gold
| Thiol Compound | Terminal Group | Deposition Method | Advancing Water Contact Angle (°) | Citation |
| Dodecanethiol | -CH₃ | Solution | 111 | [4] |
| Octadecanethiol | -CH₃ | Solution | 116 | [5] |
| General Hydrophobic SAMs | Alkyl/Alkene | Solution | >100 | [4][5] |
Note: A this compound SAM is expected to exhibit a hydrophobic surface with a water contact angle greater than 100°.
Table 3: X-ray Photoelectron Spectroscopy (XPS) Data for Thiol SAMs on Gold
| Spectral Region | Peak | Binding Energy (eV) | Assignment | Citation |
| S 2p | S 2p₃/₂ | ~162 | Au-S (thiolate) bond | |
| S 2p | S 2p₁/₂ | ~163.2 | Au-S (thiolate) bond | |
| C 1s | ~285 | C-C and C-H in the alkyl chain |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound SAMs
This protocol details the most common method for forming high-quality this compound self-assembled monolayers from a dilute solution.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound
-
Anhydrous ethanol (200 proof)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean glass vials with caps
Procedure:
-
Substrate Cleaning (Piranha Solution - EXTREME CAUTION):
-
Prepare the piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker inside a fume hood. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Using clean tweezers, immerse the gold substrates in the piranha solution for 5-10 minutes.
-
Carefully remove the substrates and rinse them thoroughly with deionized water.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial. For example, to prepare 10 mL of solution, add the appropriate mass of this compound to 10 mL of ethanol.
-
Cap the vial and sonicate for 5-10 minutes to ensure the thiol is fully dissolved.
-
-
Self-Assembly:
-
Place the cleaned and dried gold substrates in the vial containing the this compound solution.
-
Ensure the entire gold surface is submerged.
-
Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
The SAM-coated substrates are now ready for characterization or further functionalization.
-
Protocol 2: Vapor-Phase Deposition of this compound SAMs
This protocol describes the formation of this compound SAMs by exposing a clean gold substrate to the thiol vapor in a vacuum environment. This method can produce highly pure and well-ordered monolayers.
Materials and Equipment:
-
Gold-coated substrates (Au(111) on mica is ideal)
-
This compound
-
Ultra-high vacuum (UHV) chamber equipped with a sample holder with heating capabilities, and a molecular doser or effusion cell.
-
Argon gas (high purity) for sputtering
-
Annealing furnace or sample heater within the UHV chamber
Procedure:
-
Substrate Preparation in UHV:
-
Mount the gold substrate on the sample holder and introduce it into the UHV chamber.
-
Clean the gold surface by cycles of Argon ion sputtering (e.g., 1 keV, 1 µA for 15-20 minutes) to remove surface contaminants.
-
Anneal the substrate at a high temperature (e.g., 500-600 °C) for 5-10 minutes to restore a well-ordered Au(111) surface.
-
Allow the substrate to cool to room temperature before deposition.
-
-
Thiol Dosing:
-
Introduce this compound into a molecular doser or effusion cell connected to the UHV chamber. The thiol should be degassed prior to introduction.
-
Position the substrate in front of the doser.
-
Expose the clean gold surface to a controlled flux of this compound vapor. The exposure can be controlled by the dosing time and the pressure in the chamber (typically in the range of 10⁻⁸ to 10⁻⁶ Torr). The exact exposure will depend on the system geometry and desired coverage.
-
-
Post-Deposition Annealing (Optional):
-
After deposition, the substrate can be gently annealed to improve the ordering of the SAM. A typical annealing temperature is around 100 °C for 10-30 minutes. This step helps to remove any disordered or weakly bound molecules and promotes the formation of a densely packed monolayer.
-
-
Characterization:
-
The SAM-coated substrate can be characterized in-situ using surface science techniques available in the UHV system (e.g., XPS, LEED) or ex-situ after careful removal from the chamber.
-
Visualizations
Caption: Workflow for solution-phase deposition of this compound SAMs.
Caption: Workflow for vapor-phase deposition of this compound SAMs.
Caption: Self-assembly of this compound on a gold surface.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Non-8-ene-1-thiol Self-Assembled Monolayers (SAMs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Non-8-ene-1-thiol self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a disordered or incomplete this compound SAM?
A1: The formation of a well-ordered monolayer can be affected by the purity of the this compound. Even small amounts of contaminants can lead to a disordered, non-ideal monolayer. Thiol contaminants can compete for surface binding sites, which is particularly problematic for molecules with functional head groups. Other factors include suboptimal immersion time, inappropriate solvent choice, and a contaminated gold substrate. Initial monolayer formation is rapid, but the ordering process can take from 12 to 48 hours.[1]
Q2: How does the terminal vinyl group of this compound affect the SAM properties compared to a methyl-terminated alkanethiol SAM?
A2: The terminal vinyl group (-CH=CH2) introduces a reactive site at the monolayer surface, allowing for further chemical modification, which is a key advantage of these SAMs. However, this functionality can also lead to specific defects. The vinyl groups can undergo reactions like oxidation or polymerization.[2] The presence of the double bond may also influence the packing density and ordering of the monolayer compared to simple alkanethiols due to different intermolecular interactions.
Q3: What is the expected stability of this compound SAMs under ambient conditions?
A3: Thiol-based SAMs on gold can be susceptible to oxidation when exposed to air, a process that can be accelerated by the presence of ozone and light.[3][4][5][6] The gold-thiolate bond can be oxidized, leading to degradation of the SAM quality and structure.[3][6] For alkene-terminated SAMs, the terminal double bond is also susceptible to oxidation.[7] To ensure the longevity of the SAMs, it is recommended to store them in a clean, dry, and dark environment, preferably under an inert atmosphere like nitrogen or argon.
Q4: Which solvents are recommended for preparing this compound SAM solutions?
A4: Ethanol is a commonly used solvent for preparing alkanethiol solutions for SAM formation due to its ability to dissolve most thiols and its availability in high purity.[4] The choice of solvent can influence the quality of the resulting SAM, though for many alkanethiols, the final film characteristics are not substantially affected by the solvent.[4] However, it is crucial to use high-purity, anhydrous solvents to avoid contamination and ensure consistent results.
Troubleshooting Guide
Problem 1: My SAM shows poor surface coverage and a high density of pinhole defects.
-
Question: I am observing a high number of pinholes and incomplete monolayer formation in my this compound SAMs when analyzed by AFM or electrochemical methods. What could be the cause and how can I fix it?
-
Answer:
-
Contaminated Substrate: The gold substrate must be exceptionally clean. Any organic or particulate contamination will inhibit SAM formation. It is recommended to clean the gold substrate with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) followed by thorough rinsing with ultrapure water and ethanol, and then drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Impure Thiol: The presence of impurities, such as disulfides, in the this compound solution can compete with the thiol for binding sites on the gold surface, leading to a disordered monolayer with defects. Using high-purity ( >95%) this compound is crucial.
-
Inadequate Immersion Time: While the initial adsorption of thiols is fast, the self-organization process into a well-ordered monolayer takes time. An immersion time of 24-48 hours is generally recommended to allow for the formation of a densely packed SAM.[1]
-
Suboptimal Solution Concentration: A thiol concentration of 1 mM in ethanol is a common starting point. Significantly lower concentrations may require longer immersion times to achieve full coverage.
-
Problem 2: The surface of my SAM is not behaving as expected in subsequent reactions, suggesting the vinyl groups are not accessible or have reacted.
-
Question: The terminal vinyl groups on my this compound SAM are unreactive, or I suspect they have undergone a side reaction. What could be happening and how can I prevent it?
-
Answer:
-
Oxidation of the Vinyl Terminus: The terminal double bond is susceptible to oxidation, especially when exposed to air and light, which can form aldehydes, carboxylic acids, or other oxygenated species.[7][8][9][10][11] This can be minimized by preparing and handling the SAMs under an inert atmosphere (e.g., nitrogen or argon) and storing them in the dark.
-
Unwanted Polymerization: The vinyl groups at the surface can potentially undergo polymerization, especially if exposed to initiators such as UV light or radicals. Ensure that the SAM is not exposed to high-energy radiation or sources of free radicals during or after its formation unless intended for a specific polymerization step.
-
Steric Hindrance: In a densely packed SAM, the accessibility of the terminal vinyl groups might be sterically hindered. You can consider co-adsorbing a shorter thiol to introduce defects and increase the spacing between the this compound molecules, thereby improving the accessibility of the vinyl groups.
-
Problem 3: I am getting inconsistent results for film thickness and surface wettability.
-
Question: My ellipsometry and contact angle measurements for this compound SAMs are not reproducible. What are the likely sources of this variability?
-
Answer:
-
Inconsistent Substrate Quality: The roughness and cleanliness of the gold substrate can significantly impact the quality and properties of the SAM. Using atomically flat, template-stripped gold can reduce variability in measurements like contact angle hysteresis.[12]
-
Solution Degradation: Thiol solutions can degrade over time due to oxidation to disulfides, especially if not stored properly. It is recommended to use freshly prepared solutions for each experiment.
-
Environmental Contamination: Exposure to airborne contaminants can alter the surface properties of the SAM.[1] All preparation steps should be performed in a clean environment, and samples should be handled with clean tools.
-
Variations in Measurement Conditions: Ensure that the parameters for your characterization techniques (e.g., the liquid used for contact angle, the model for ellipsometry data fitting) are consistent across all experiments.
-
Data Presentation
The following tables provide representative quantitative data for alkanethiol SAMs on gold. Note that the exact values for this compound may vary, but these provide a good baseline for what to expect.
Table 1: Film Thickness of Alkanethiol SAMs on Gold Measured by Ellipsometry
| Thiol Molecule | Chain Length (n) | Film Thickness (Å) |
| Hexanethiol | 6 | ~9 |
| Octanethiol | 8 | ~12 |
| Decanethiol | 10 | ~15 |
| Dodecanethiol | 12 | ~17 |
| Hexadecanethiol | 16 | ~21 |
| Octadecanethiol | 18 | ~24 |
Data compiled from various sources on alkanethiol SAMs. The thickness is approximately linear with the number of carbons in the alkyl chain.[13]
Table 2: Advancing Contact Angles of Water on Functionalized Alkanethiol SAMs on Gold
| Terminal Group | Thiol Example | Advancing Contact Angle (θa) of Water | Surface Energy |
| -CH₃ | Dodecanethiol | ~110° - 115° | Low (Hydrophobic) |
| -OH | 11-Mercapto-1-undecanol | < 15° | High (Hydrophilic) |
| -COOH | 11-Mercaptoundecanoic acid | ~0° - 20° | High (Hydrophilic) |
| -CH=CH₂ | This compound (Expected) | ~70° - 85° | Intermediate |
Data compiled from various sources. The expected contact angle for a vinyl-terminated surface is intermediate between that of a methyl-terminated and a hydroxyl-terminated surface.[14]
Experimental Protocols
1. Preparation of this compound SAMs on Gold Substrates
This protocol describes the standard procedure for forming a this compound SAM on a gold-coated silicon wafer.
-
Materials:
-
Gold-coated silicon wafers
-
This compound (high purity, >95%)
-
200-proof ethanol (anhydrous)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂)
-
Ultrapure water (18.2 MΩ·cm)
-
Nitrogen or Argon gas
-
Clean glass vials with Teflon-lined caps
-
-
Procedure:
-
Substrate Cleaning:
-
Prepare a piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 1:3 ratio in a glass beaker. EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE).
-
Immerse the gold substrates in the piranha solution for 5-10 minutes.
-
Carefully remove the substrates and rinse them copiously with ultrapure water, followed by a final rinse with ethanol.
-
Dry the substrates under a gentle stream of nitrogen or argon gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Place the cleaned and dried gold substrates in the thiol solution.
-
Purge the vial with nitrogen or argon to minimize oxygen exposure, then seal it tightly.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature in the dark.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse them thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen or argon.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry, and dark environment, preferably in a desiccator or under an inert atmosphere, until further use.
-
-
2. Characterization of this compound SAMs
-
a) Contact Angle Goniometry:
-
Place a small droplet (e.g., 5 µL) of ultrapure water on the SAM surface.
-
Measure the advancing and receding contact angles to assess the surface wettability and homogeneity. A hydrophobic surface with a low contact angle hysteresis is indicative of a well-ordered monolayer.
-
-
b) Ellipsometry:
-
Measure the change in polarization of light reflected from the SAM-coated surface.
-
Model the data using appropriate software to determine the thickness of the monolayer. A thickness consistent with the length of the this compound molecule (approximately 1.2-1.5 nm) suggests a standing-up orientation.[15]
-
-
c) Atomic Force Microscopy (AFM):
-
d) X-ray Photoelectron Spectroscopy (XPS):
-
Analyze the elemental composition and chemical states of the SAM.
-
Confirm the presence of sulfur bonded to gold (Au-S) by observing the S 2p peak at around 162 eV.[6]
-
Verify the presence of the alkene group through the C 1s spectrum. The ratio of carbon to sulfur can provide information about the monolayer's integrity.[19][20]
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound SAMs.
Caption: Potential oxidation pathway of the terminal vinyl group on a this compound SAM.
Caption: Troubleshooting flowchart for common defects in this compound SAMs.
References
- 1. surfacesciencelab.com [surfacesciencelab.com]
- 2. New one-step thiol functionalization procedure for Ni by self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surfacesciencewestern.com [surfacesciencewestern.com]
- 6. Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions (Journal Article) | OSTI.GOV [osti.gov]
- 7. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Oxidation of Alkenes: Mechanisms and Products - HSC Chemistry [hscprep.com.au]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. pubs.aip.org [pubs.aip.org]
- 17. research.abo.fi [research.abo.fi]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Non-8-ene-1-thiol Monolayer Formation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Non-8-ene-1-thiol" for the formation of self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound for SAM formation on gold?
A1: For initial experiments, a concentration of 1 mM this compound in absolute ethanol is a robust starting point.[1][2] This concentration typically allows for the rapid formation of a monolayer within minutes to hours. For kinetic studies or to achieve a more ordered monolayer over a longer period, concentrations in the micromolar range (1 µM to 100 µM) can be utilized.[2]
Q2: What is the optimal immersion time for forming a high-quality this compound SAM?
A2: While initial monolayer formation is rapid, achieving a well-ordered, densely packed SAM is a two-step process. The first step, adsorption, occurs within the first few minutes to an hour. The second step, which involves the organization and annealing of the monolayer to minimize defects, can take significantly longer. For optimal results, an immersion time of 12 to 24 hours is recommended.[1][3] Some studies have extended this to 48 hours to ensure maximum ordering.
Q3: What is the best solvent to use for dissolving this compound?
A3: High-purity, absolute ethanol is the most commonly used and recommended solvent for preparing alkanethiol and alkenethiol solutions for SAM formation.[2] It readily dissolves the thiol and is easily removed during the rinsing and drying steps.
Q4: How does the terminal double bond of this compound affect monolayer formation compared to a saturated alkanethiol?
A4: The terminal double bond of this compound introduces a different functionality at the monolayer-ambient interface. While the self-assembly process is primarily driven by the sulfur-gold interaction and van der Waals forces between the alkyl chains, the terminal ene group can influence the final packing density and surface energy. The double bond provides a site for post-formation surface modification via reactions like thiol-ene click chemistry.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Incomplete or patchy monolayer coverage | - Insufficient immersion time.- Low thiol concentration.- Contaminated substrate.- Impure thiol or solvent. | - Increase immersion time to 12-24 hours.- Increase thiol concentration to 1-10 mM.- Ensure rigorous substrate cleaning (see Experimental Protocols).- Use high-purity thiol and absolute ethanol. |
| High defect density (pinholes, disordered domains) | - Thiol solution exposed to oxygen during assembly.- Contaminants on the substrate.- Too rapid formation at high concentrations. | - Degas the thiol solution with an inert gas (e.g., argon or nitrogen) before and during immersion.- Use freshly prepared, clean substrates.- Consider a lower concentration and longer immersion time to promote more ordered assembly. |
| Poor reproducibility of results | - Inconsistent substrate preparation.- Variation in immersion time or temperature.- Degradation of thiol stock solution. | - Standardize the substrate cleaning and preparation protocol.- Maintain consistent experimental conditions.- Store thiol stock solutions under an inert atmosphere and in the dark. Prepare fresh solutions for critical experiments. |
| Unexpected surface chemistry (e.g., oxidation) | - Exposure of the SAM to air, especially in the presence of UV light.- Reactive contaminants in the solvent or environment. | - Handle and store prepared SAMs under an inert atmosphere (e.g., nitrogen or argon).[4]- Use high-purity solvents and maintain a clean working environment. |
| Evidence of surface polymerization | - The terminal double bonds of adjacent this compound molecules may react under certain conditions (e.g., UV exposure, presence of radical initiators). | - Avoid exposing the thiol solution or the final SAM to UV light unless polymerization is intended.- Ensure the absence of radical initiators in the solvent or on the substrate. |
Experimental Protocols
Standard Protocol for this compound SAM Formation on Gold
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a Ti or Cr adhesion layer followed by a gold film)
-
This compound (high purity)
-
Absolute ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Nitrogen or Argon gas for drying and inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the substrates thoroughly with deionized water, followed by absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen or argon gas.
-
For optimal results, substrates can be further cleaned by UV-ozone treatment for 10-20 minutes immediately before use.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
For best results, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Self-Assembly:
-
Immediately immerse the cleaned and dried gold substrates into the thiol solution.
-
Seal the container and maintain an inert atmosphere by backfilling with nitrogen or argon.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in the dark.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse them thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen or argon.
-
-
Characterization:
-
The quality of the SAM can be assessed using techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).
-
Quantitative Data Summary
The following table summarizes typical characterization data for alkanethiol and functionally terminated thiol SAMs on gold, which can be used as a reference for evaluating this compound monolayers.
| Parameter | Alkanethiol (e.g., Dodecanethiol) | ω-functionalized Thiol (proxy for this compound) | Reference |
| Water Contact Angle (Advancing) | ~110-115° | ~80-100° (will be slightly more hydrophilic than a methyl-terminated SAM) | [5] |
| Ellipsometric Thickness | ~1.6 nm (for dodecanethiol) | Expected to be slightly less than the fully extended molecular length due to tilt angle. For this compound, this would be in the range of 1.0-1.3 nm. | [6] |
| XPS Au 4f7/2 Binding Energy | 84.0 eV (Reference) | 84.0 eV (Reference) | [7] |
| XPS S 2p3/2 Binding Energy | ~162 eV (Thiolate) | ~162 eV (Thiolate) | [7] |
| XPS C 1s Binding Energy | ~285 eV (Aliphatic C-C) | ~285 eV (Aliphatic C-C), with a potential small shoulder at a slightly higher binding energy for the C=C bond. | [8] |
Visualizations
Caption: Workflow for this compound SAM formation.
References
- 1. if.tugraz.at [if.tugraz.at]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 4. osti.gov [osti.gov]
- 5. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
"Non-8-ene-1-thiol" purification techniques for high-purity applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Non-8-ene-1-thiol to achieve high purity for sensitive applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in crude this compound can include:
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Disulfides: Formed by the oxidation of the thiol group.[1][2]
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Starting materials: Unreacted reagents from the synthesis process.
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Solvents: Residual solvents used during the synthesis and initial workup.
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Byproducts: Other compounds formed during the synthesis, which may have similar properties to the desired product.
Q2: How can I prevent the oxidation of this compound to its disulfide during purification and storage?
A2: Preventing oxidation is critical for maintaining the purity of thiols.[1][3] Key strategies include:
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Work under an inert atmosphere: Whenever possible, perform purification steps and handle the compound under an inert gas like nitrogen or argon to minimize contact with atmospheric oxygen.[3]
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Use deoxygenated solvents: Before use, sparge solvents with an inert gas to remove dissolved oxygen.[3]
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Low-temperature storage: Store purified this compound at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere to reduce the rate of oxidation.
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Addition of antioxidants: For long-term storage, consider adding a small amount of an antioxidant, although this may not be suitable for all applications.
Q3: What are the recommended purification techniques for obtaining high-purity this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:
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Fractional Distillation: Ideal for removing impurities with significantly different boiling points. This is often the preferred method for bulk purification.
-
Flash Column Chromatography: Effective for removing non-volatile impurities and byproducts with different polarities.[3] Using an acidic stationary phase like silica gel can help to minimize oxidation.[3]
-
Preparative Gas Chromatography (Prep-GC): Can provide very high purity for small-scale purifications by separating compounds based on their volatility and interaction with the stationary phase.
Troubleshooting Guides
Issue 1: Low yield after purification.
| Potential Cause | Troubleshooting Step |
| Oxidation to Disulfide | Analyze a sample of the crude and purified material by GC-MS to identify the presence of the disulfide. If present, consider using a mild reducing agent prior to the final purification step. Ensure all subsequent steps are performed under an inert atmosphere with deoxygenated solvents.[3] |
| Product Loss During Extraction | If using liquid-liquid extraction, ensure the pH of the aqueous phase is appropriate to keep the thiol in the organic layer. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. |
| Inappropriate Chromatography Conditions | If using column chromatography, ensure the chosen solvent system provides good separation between your product and impurities. A shallow solvent gradient can improve resolution. Also, check for irreversible adsorption onto the stationary phase. |
| Product Volatility | This compound is volatile. Ensure that evaporation steps are performed at reduced pressure and moderate temperatures to minimize product loss. |
Issue 2: Persistent impurities detected by GC-MS after purification.
| Potential Cause | Troubleshooting Step |
| Co-eluting Impurity in Chromatography | If an impurity has a similar polarity to your product, it may co-elute during column chromatography. Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).[3] |
| Azeotrope Formation During Distillation | Some impurities may form an azeotrope with your product, making separation by distillation difficult. In this case, column chromatography or preparative GC would be a better alternative. |
| Thermal Decomposition | If performing distillation at high temperatures, your product or impurities may be decomposing on the column. Consider vacuum distillation to lower the boiling point. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is suitable for purifying this compound on a larger scale to remove impurities with different boiling points.
Materials:
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Crude this compound
-
Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
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Distillation head with condenser
-
Receiving flasks
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Vacuum pump
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Heating mantle with stirrer
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Inert gas source (Nitrogen or Argon)
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and all joints are properly sealed.
-
Charge the round-bottom flask with the crude this compound and a magnetic stir bar.
-
Flush the entire system with an inert gas.
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Begin heating the flask gently while stirring.
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Slowly apply vacuum to the system.
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Monitor the temperature at the distillation head. Collect and discard the initial low-boiling fraction.
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Collect the main fraction at the expected boiling point of this compound under the applied pressure.
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Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.
-
Release the vacuum with the inert gas before turning off the pump.
-
Store the purified product under an inert atmosphere at low temperature.
Protocol 2: Flash Column Chromatography
This protocol is suitable for removing non-volatile impurities and those with different polarities.
Materials:
-
Crude this compound
-
Silica gel (or acidic alumina)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes
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Inert gas source
Procedure:
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Prepare the column by packing it with a slurry of silica gel in the chosen eluent.
-
Pre-elute the column with the eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
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Begin eluting the column with the solvent system, applying positive pressure with an inert gas.
-
Collect fractions in separate tubes.
-
Monitor the fractions by thin-layer chromatography (TLC) or GC-MS to identify those containing the purified product.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Store the purified product under an inert atmosphere at low temperature.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for disulfide impurity formation.
References
Preventing oxidation of "Non-8-ene-1-thiol" during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Non-8-ene-1-thiol. The information provided aims to address common issues related to the storage and handling of this compound to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound oxidation?
A1: Oxidation of this compound primarily leads to the formation of the corresponding disulfide, bis(non-8-en-1-yl) disulfide. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.[1][2][3] Visually, this may not always be apparent. A key indicator is a decrease in the purity of the material over time, which can be monitored by analytical techniques such as HPLC or NMR. A significant decrease in the thiol peak and the appearance of new peaks corresponding to the disulfide or other oxidation products are clear signs of degradation.[1][4] The characteristic pungent odor of the thiol may also diminish or change upon extensive oxidation.
Q2: What are the optimal storage conditions to prevent the oxidation of this compound?
A2: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5] It is recommended to store the compound at low temperatures, typically between 2-8°C, to reduce the rate of potential degradation reactions. The storage area should be cool, dry, and well-ventilated, away from sources of heat, ignition, and direct sunlight.[6]
Q3: Can I store this compound in solution? If so, what solvent is recommended?
A3: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of oxidation and other degradation pathways. If short-term storage in solution is necessary, it is crucial to use a deoxygenated solvent. Anhydrous and peroxide-free solvents are preferred. Acidic conditions can help to suppress the formation of the more reactive thiolate anion, thus slowing down oxidation.[7] Therefore, if a solvent is required, a deoxygenated, anhydrous, and non-reactive solvent with a slightly acidic pH may be considered for short durations.
Q4: Are there any recommended antioxidants or stabilizers that can be added to this compound for prolonged storage?
A4: For applications where the addition of a stabilizer is permissible, such as in certain formulations, radical scavengers and acidic co-additives have been shown to improve the storage stability of thiol-ene systems.[8][9] Examples of radical scavengers include hindered phenols like butylated hydroxytoluene (BHT). Acidic compounds can help maintain a low pH, which stabilizes the thiol form. However, the compatibility of any additive with your specific experimental setup must be carefully evaluated.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Decreased purity observed by HPLC/NMR after a short storage period. | Oxidation due to air exposure. The container may not have been properly sealed or purged with an inert gas. | Always store this compound under an inert atmosphere (argon or nitrogen). Use parafilm or a secure cap to ensure a tight seal. For frequent use, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk material to air. |
| Elevated storage temperature. Storing at room temperature or higher can accelerate oxidation. | Store the compound at the recommended temperature of 2-8°C. For longer-term storage, colder temperatures (e.g., -20°C) may be considered, but ensure the compound is brought to room temperature under an inert atmosphere before opening to prevent condensation.[10] | |
| Exposure to light. UV light can promote the formation of thiyl radicals, leading to oxidation. | Store the vial in a dark place or use an amber-colored vial to protect the compound from light. | |
| Formation of a white precipitate in the vial. | Extensive oxidation. This could be the formation of insoluble, higher-order oxidation products like sulfonic acids. | The material is likely significantly degraded and may not be suitable for use. It is recommended to use a fresh batch of the compound. |
| Inconsistent results in thiol-ene "click" reactions. | Partial oxidation of the thiol. A lower concentration of the active thiol will lead to incomplete reactions and variable outcomes. | Quantify the free thiol content of your this compound sample before use with a method like the Ellman's assay (see Experimental Protocols). Adjust the stoichiometry of your reaction based on the determined purity. |
| Broad or tailing peaks in HPLC analysis. | Interaction with the stationary phase or degradation during analysis. Thiols can be sensitive to the pH of the mobile phase and can interact with metal components of the HPLC system. | Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid) to keep the thiol protonated.[11] Consider using a metal-free or bio-inert HPLC system if available. Pre-column derivatization can also improve peak shape and stability.[12][13] |
Experimental Protocols
Protocol 1: Quantification of Free Thiol Content using Ellman's Assay
This protocol is adapted for the quantification of a small molecule thiol like this compound.
Materials:
-
This compound sample
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
L-cysteine hydrochloride (for standard curve)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Solvent for dissolving this compound (e.g., ethanol or methanol, deoxygenated)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Ellman's Reagent Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.
-
Preparation of Cysteine Standards: Prepare a stock solution of L-cysteine hydrochloride in the Reaction Buffer (e.g., 1 mM). Perform serial dilutions to create a standard curve with concentrations ranging from approximately 0.05 mM to 1 mM.
-
Preparation of this compound Sample: Accurately weigh and dissolve a small amount of this compound in the chosen deoxygenated solvent to a known concentration (e.g., 1 mM). Further dilute the sample with the Reaction Buffer to fall within the range of the standard curve.
-
Assay:
-
To 50 µL of each standard and the diluted sample in separate microplate wells or cuvettes, add 200 µL of the Ellman's Reagent Solution.
-
Prepare a blank containing 50 µL of the Reaction Buffer and 200 µL of the Ellman's Reagent Solution.
-
Incubate the plate or cuvettes at room temperature for 15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 412 nm using the spectrophotometer.
-
Calculation: Subtract the absorbance of the blank from the absorbance of the standards and the sample. Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the equation of the line from the standard curve to calculate the concentration of free thiol in your this compound sample.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general stability-indicating HPLC method that can be adapted for this compound. Method optimization may be required.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (for the thiol) and potentially a secondary wavelength if a derivatizing agent is used.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the mobile phase (initial conditions, 50:50 Water:Acetonitrile with 0.1% Formic Acid) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the HPLC system.
-
Data Analysis: The peak corresponding to this compound should be identified. The appearance of earlier eluting peaks (more polar) could indicate the presence of sulfinic or sulfonic acids, while a later eluting peak may correspond to the less polar disulfide dimer. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
For Enhanced Sensitivity and Stability (Optional Pre-Column Derivatization):
React the thiol with a derivatizing agent such as Ellman's reagent (DTNB) or a maleimide-based reagent before injection. This can improve the UV absorbance and the stability of the analyte during chromatography. The HPLC method would then need to be adjusted to separate the derivatized product.[12][14]
Visualizations
References
- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. synerzine.com [synerzine.com]
- 7. researchgate.net [researchgate.net]
- 8. radtech.org [radtech.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent | Semantic Scholar [semanticscholar.org]
- 14. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Surface Modification with Non-8-ene-1-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during surface modification experiments with non-8-ene-1-thiol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for surface modification?
This compound is a bifunctional organic molecule featuring a thiol (-SH) group at one end and a terminal alkene (double bond) at the other. The thiol group forms a strong, semi-covalent bond with noble metal surfaces like gold, leading to the formation of a self-assembled monolayer (SAM).[1] The exposed terminal alkene groups then present a reactive surface that can be further functionalized through various chemical reactions, such as thiol-ene click chemistry, polymerization, or oxidation, making it a versatile platform for biosensor development and drug delivery applications.[2][3]
Q2: What are the most common causes of inconsistent results when forming this compound SAMs?
Inconsistent results with this compound SAMs often stem from three main sources:
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Contamination: Impurities in the thiol, solvent, or on the gold substrate can disrupt the formation of a well-ordered monolayer.[4]
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Oxidation and Polymerization: The terminal alkene group is susceptible to oxidation and unwanted polymerization, especially when exposed to oxygen and light.[1] This can alter the surface chemistry and lead to inconsistent functionalization.
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Procedural Variability: Minor differences in experimental conditions, such as immersion time, solution concentration, and rinsing procedures, can significantly impact the quality and reproducibility of the SAM.[5]
Q3: How can I characterize the quality of my this compound SAM?
Several surface-sensitive techniques can be used to assess the quality of your monolayer:
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Contact Angle Goniometry: Measures the surface wettability. A hydrophobic surface is expected for a well-formed alkene-terminated SAM.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, including the presence of sulfur from the thiol and the carbon-to-sulfur ratio.[1][6]
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Ellipsometry: Measures the thickness of the organic monolayer on the substrate.[7][8]
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Atomic Force Microscopy (AFM): Visualizes the surface morphology and can reveal defects in the monolayer.
Troubleshooting Guide
Problem 1: The modified surface is not hydrophobic (low water contact angle).
| Possible Cause | Suggested Solution |
| Incomplete Monolayer Formation | Increase the immersion time to ensure complete surface coverage (typically 24-48 hours).[5] Verify the thiol concentration is in the recommended range (1-5 mM).[5] |
| Oxidation of the Alkene Terminus | Prepare and handle the thiol solution in an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[5] Use degassed solvents. Consider storing the prepared SAMs under an inert atmosphere. |
| Contamination | Use high-purity this compound and solvent (e.g., 200 proof ethanol).[5] Ensure rigorous cleaning of the gold substrate prior to immersion. |
Problem 2: Subsequent functionalization reactions on the alkene terminus are inefficient or fail.
| Possible Cause | Suggested Solution |
| Unwanted Polymerization of Alkene Groups | Protect the thiol solution and the modified substrate from light, as thiol-ene reactions can be photoinitiated.[3] Prepare fresh thiol solutions for each experiment. |
| Steric Hindrance | Ensure the linking molecule for the subsequent reaction is not too bulky, which could prevent access to the alkene groups on the densely packed SAM. |
| Incorrect Reaction Conditions | Optimize the reaction conditions (e.g., catalyst, temperature, reaction time) for the specific functionalization chemistry being employed. |
Problem 3: High variability in results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Substrate Quality | Use gold substrates from the same batch with consistent surface roughness and crystal orientation. Implement a standardized and rigorous substrate cleaning protocol. |
| Variations in Thiol Solution | Prepare a fresh thiol solution for each set of experiments. If storing the solution, do so under an inert atmosphere and in the dark. |
| Environmental Factors | Maintain a clean working environment, avoiding areas where silanes or other highly reactive surface modifiers are used.[5] Control the temperature and humidity during the self-assembly process. |
Quantitative Data Summary
The following table summarizes typical characterization data for long-chain alkanethiol SAMs on gold. Specific values for this compound may vary, and it is recommended to establish baseline values in your own laboratory.
| Parameter | Expected Value | Technique | Significance |
| Water Contact Angle (Advancing) | 95° - 110° | Contact Angle Goniometry | Indicates a hydrophobic surface, consistent with a well-ordered alkene-terminated monolayer.[5] |
| Monolayer Thickness | 1.0 - 1.5 nm | Ellipsometry | Corresponds to the approximate length of the this compound molecule, suggesting a standing-up orientation.[4][7] |
| XPS Atomic Concentration (C 1s) | ~40-60% | X-ray Photoelectron Spectroscopy | Confirms the presence of the organic monolayer. |
| XPS Atomic Concentration (S 2p) | ~2-5% | X-ray Photoelectron Spectroscopy | Confirms the attachment of the thiol to the gold surface.[1] |
| XPS Atomic Concentration (Au 4f) | ~30-50% | X-ray Photoelectron Spectroscopy | Signal from the underlying gold substrate, attenuated by the monolayer. |
Experimental Protocols
Protocol 1: Preparation of this compound Self-Assembled Monolayers on Gold
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. It is recommended to degas the ethanol with nitrogen or argon for at least 30 minutes prior to dissolving the thiol.
-
Immediately immerse the cleaned, dry gold substrate into the thiol solution in a clean, sealable container.[5]
-
Purge the container with an inert gas (nitrogen or argon), seal it tightly, and wrap with parafilm to prevent oxygen ingress.[5]
-
Allow the self-assembly to proceed for 24-48 hours at room temperature in the dark.[5]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules.
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Dry the substrate again under a stream of dry nitrogen gas.
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Store the modified substrate in a clean, dry environment, preferably under an inert atmosphere, until further use.
-
Visualizations
References
- 1. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. surfacesciencelab.com [surfacesciencelab.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Non-8-ene-1-thiol Synthesis and Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Non-8-ene-1-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A widely used and effective method for synthesizing this compound is the reaction of an 8-alkenyl halide, such as 8-bromo-1-nonene, with thiourea, followed by alkaline hydrolysis of the resulting isothiouronium salt.[1][2] This two-step, one-pot synthesis is often preferred due to the use of stable and less odorous reagents in the initial step.[3]
Q2: What are the primary byproducts I should expect during the synthesis of this compound?
A2: The most common byproduct is the corresponding disulfide, di(non-8-en-1-yl) disulfide, which forms through the oxidation of the thiol product, especially when exposed to air.[1] Other potential byproducts can include unreacted 8-bromo-1-nonene and, in some cases, the formation of thioethers if the reaction conditions are not optimized.[4]
Q3: How can I minimize the formation of the disulfide byproduct?
A3: To minimize disulfide formation, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup, especially during the hydrolysis and purification steps.[1] Using degassed solvents can also be beneficial.
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary method for purifying this compound is fractional distillation under reduced pressure. This technique is effective at separating the desired thiol from less volatile impurities and any unreacted starting materials. For removal of disulfide byproducts prior to distillation, treatment with a reducing agent can be employed.
Q5: Which analytical techniques are suitable for assessing the purity of this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of this compound and identifying any volatile byproducts.[5][6] To quantify the free thiol content, a colorimetric method using Ellman's reagent (DTNB) can be employed.[7][8] High-Performance Liquid Chromatography (HPLC) with electrochemical detection is also a sensitive method for the simultaneous measurement of thiols and disulfides.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Thiol Product | Incomplete reaction of the alkyl halide. | - Ensure a slight excess of thiourea is used.- Increase the reaction time or temperature during the formation of the isothiouronium salt. |
| Incomplete hydrolysis of the isothiouronium salt. | - Ensure a sufficient excess of base (e.g., NaOH) is used for hydrolysis.- Increase the reflux time during the hydrolysis step. | |
| Product is Contaminated with Disulfide | Oxidation of the thiol during reaction or workup. | - Maintain a strict inert atmosphere (N₂ or Ar).- Use degassed solvents.- During workup, add a reducing agent like TCEP or sodium borohydride to the crude product before purification.[7] |
| Presence of Unreacted 8-bromo-1-nonene | Insufficient reaction time or temperature. | - Increase the duration and/or temperature of the initial reaction with thiourea.- Ensure efficient stirring to promote reaction between the phases. |
| Milky/Cloudy Appearance of the Final Product | Presence of water or inorganic salts. | - Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before the final distillation.- Perform a brine wash before drying to remove residual water and salts. |
Quantitative Data Summary
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Reference |
| Reactant Ratio (8-bromo-1-nonene : thiourea) | 1 : 1.1 | [3] |
| Reaction Time (Isothiouronium salt formation) | 12 - 16 hours | [3] |
| Hydrolysis Time | 2 - 3 hours | [3] |
| Typical Yield | 80-95% | [1] |
| Purity after Distillation | >98% (by GC-MS) |
Table 2: Comparison of Reducing Agents for Disulfide Removal
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Tris(2-carboxyethyl)phosphine (TCEP) | Room temperature, aqueous or organic solvent | Effective and selective for disulfides. | Can be costly. |
| Dithiothreitol (DTT) | Room temperature, aqueous buffer | Commonly used and effective. | Can have a strong odor. |
| Sodium Borohydride (NaBH₄) | Basic conditions, followed by acidification | Inexpensive; excess reagent is easily quenched. | Less selective; can potentially reduce other functional groups.[7] |
| 2-Mercaptoethanesulfonic acid sodium salt | Aqueous workup | Water-soluble, allowing for easy removal by extraction.[1] |
Experimental Protocols
Synthesis of this compound
Materials:
-
8-bromo-1-nonene
-
Thiourea
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) (for neutralization)
-
Dichloromethane (or Diethyl Ether)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-bromo-1-nonene (1.0 eq) and thiourea (1.1 eq) in ethanol.[3]
-
Heat the mixture to reflux and maintain for 12-16 hours under a nitrogen atmosphere. The reaction progress can be monitored by TLC.
-
Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (3.0 eq) in water.
-
Heat the mixture to reflux for an additional 2-3 hours under a nitrogen atmosphere. This will hydrolyze the isothiouronium salt to the corresponding thiolate.
-
Workup: Cool the reaction mixture and acidify with dilute HCl until the pH is approximately 7.
-
Extract the aqueous mixture with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Carefully transfer the crude this compound to the distillation flask.
-
Slowly reduce the pressure and begin heating the flask.
-
Collect the fraction corresponding to the boiling point of this compound at the given pressure.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for product impurity.
Caption: General workflow for disulfide byproduct removal.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Ch15 : Preparation of Thiols [chem.ucalgary.ca]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of thiols and disulfides using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Non-8-ene-1-thiol Monolayer Characterization
Welcome to the technical support center for the characterization of Non-8-ene-1-thiol self-assembled monolayers (SAMs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected thickness of a well-formed this compound monolayer on a gold surface?
A1: The theoretical thickness of a fully extended this compound monolayer, assuming an all-trans configuration of the alkyl chain, can be estimated. Generally, the thickness of alkanethiol SAMs increases linearly with the number of carbon atoms in the alkyl chain.[1] For a dense monolayer, the thickness is typically in the range of 10-15 Ångstroms. However, the actual measured thickness can vary depending on the tilt angle of the molecules with respect to the surface normal.
Q2: What are the ideal solvents and concentrations for forming a this compound SAM?
A2: Ethanol is a commonly used solvent for preparing thiol solutions for SAM formation due to its ability to dissolve most thiols and its availability in high purity. A dilute solution, typically in the range of 1 µM to 1 mM, is recommended. The immersion time for the substrate in the thiol solution is also a critical factor, with incubation periods of 12 to 24 hours being common to allow for the formation of a well-ordered monolayer.[2]
Q3: How can I confirm the presence of the terminal vinyl group on the surface of my monolayer?
A3: X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to confirm the chemical composition of the monolayer. The high-resolution C 1s spectrum should show a component at a binding energy characteristic of C=C bonds, in addition to the main peak from the alkyl chain (C-C and C-H bonds). Other techniques like Fourier-Transform Infrared Spectroscopy (FTIR) in reflection-absorption mode (RAIRS) can also be used to identify the vibrational modes of the C=C bond.
Q4: What factors can affect the stability of a this compound monolayer?
A4: The stability of thiol-based SAMs can be influenced by several factors, including temperature, exposure to UV light, and the chemical environment.[3][4] For vinyl-terminated monolayers, the terminal double bond may be susceptible to oxidation or polymerization, which can alter the surface properties over time. It is crucial to handle and store the samples in a controlled environment, for example, under an inert atmosphere, to minimize degradation. The electrochemical stability is also a key consideration, with the potential window depending on the substrate and electrolyte pH.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the characterization of this compound monolayers.
Issue 1: Inconsistent or Low Contact Angle Measurements
Symptoms:
-
Water contact angle is lower than expected for a hydrophobic surface.
-
High variability in contact angle measurements across the same sample.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Monolayer Formation | Increase the immersion time of the gold substrate in the this compound solution to ensure complete monolayer coverage. Optimize the thiol concentration. |
| Contaminated Substrate or Thiol Solution | Ensure the gold substrate is thoroughly cleaned before immersion. Use high-purity solvent and thiol. Sonicate the thiol solution before use to ensure it is well-dissolved.[7] |
| Surface Reorganization | For mixed monolayers or those with polar groups, surface reorganization can occur over time, affecting wettability.[3] Characterize the monolayer shortly after preparation. |
| Oxidation of the Terminal Vinyl Group | The terminal double bond can oxidize, creating more hydrophilic functional groups. Store samples under an inert atmosphere and minimize exposure to air and light. |
Issue 2: XPS Analysis Shows Unexpected Elements or Peak Shapes
Symptoms:
-
Presence of oxygen or other contaminants in the survey scan.
-
Broadening or asymmetry in the C 1s or S 2p peaks.
-
Incorrect atomic ratios of C, S, and Au.
Possible Causes and Solutions:
| Cause | Solution |
| Adventitious Carbon Contamination | This is a common issue in XPS. Ensure proper sample handling and minimize exposure to the ambient environment before analysis.[8] |
| Disordered Monolayer | A poorly formed monolayer can lead to broader XPS peaks. Optimize the self-assembly conditions (cleanliness, concentration, immersion time).[9] |
| Oxidation or Degradation of the Monolayer | The S 2p peak may show higher binding energy components indicative of sulfonate or other oxidized sulfur species. The C 1s peak may show components related to C-O or C=O bonds if the vinyl group has reacted. Prepare fresh samples and analyze them promptly. |
| X-ray Induced Damage | Prolonged exposure to X-rays can damage organic monolayers. Use a low X-ray dose and shorter acquisition times if damage is suspected.[4] |
Issue 3: AFM Imaging Reveals a Disordered or Incomplete Monolayer
Symptoms:
-
AFM images show irregular features, pinholes, or a lack of long-range order.
-
Measured monolayer height is inconsistent with the expected thickness.
Possible Causes and Solutions:
| Cause | Solution |
| Sub-optimal Self-Assembly Conditions | Review and optimize the entire SAM preparation protocol, including substrate cleaning, solution preparation, and immersion time.[2][7] |
| Rough Gold Substrate | The quality of the underlying gold substrate is critical for the formation of a well-ordered SAM. Use atomically flat gold substrates, such as those prepared by thermal evaporation on mica.[10] |
| Tip-Sample Interaction Artifacts | The AFM imaging parameters, such as the imaging force and scan speed, can affect the appearance of the monolayer. Use a gentle imaging mode (e.g., tapping mode) with a low force setpoint.[11] |
| Polymerization of the Vinyl Terminus | The terminal double bonds may polymerize, leading to a rough and disordered surface. This can be investigated by varying the preparation conditions and analyzing the surface with techniques sensitive to chemical bonding. |
Quantitative Data Summary
The following table summarizes typical quantitative data for long-chain alkanethiol monolayers on gold. These values can serve as a benchmark for the characterization of this compound monolayers.
| Parameter | Technique | Typical Value |
| Monolayer Thickness | Ellipsometry, XPS | ~1.5 Å per CH₂ group[1] |
| Advancing Water Contact Angle | Contact Angle Goniometry | >110° (for methyl-terminated SAMs)[12] |
| S 2p Binding Energy (Thiolate) | XPS | ~162 eV[13] |
| Au 4f₇/₂ Binding Energy | XPS | 84.0 eV (often used for calibration)[8] |
| Molecular Tilt Angle | NEXAFS, ARXPS | ~27-30° from the surface normal[8] |
Experimental Protocols
Protocol 1: Preparation of this compound SAM on Gold
-
Substrate Preparation:
-
Use a gold-coated silicon wafer or a template-stripped gold surface.
-
Clean the substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.[7]
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the thiol solution in a clean glass container.
-
Seal the container and leave it undisturbed for 12-24 hours at room temperature to allow for monolayer formation.[2]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution with clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a stream of dry nitrogen gas.
-
The sample is now ready for characterization.
-
Protocol 2: Characterization by Contact Angle Goniometry
-
Place the SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the advancing and receding contact angles.
-
Repeat the measurement at multiple locations on the surface to assess uniformity.
Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)
-
Mount the sample on the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, S 2p, and Au 4f regions.
-
Calibrate the binding energy scale using the Au 4f₇/₂ peak at 84.0 eV.[8]
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound monolayers.
Caption: A logical troubleshooting guide for common issues in monolayer characterization.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. if.tugraz.at [if.tugraz.at]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 5. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.abo.fi [research.abo.fi]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Non-8-ene-1-thiol for Controlled Orientation of Terminal Ene Groups
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Non-8-ene-1-thiol for the controlled orientation of terminal ene groups on surfaces. The information is based on established principles of self-assembled monolayers (SAMs) and thiol-ene chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of orienting terminal ene groups using this compound?
A1: The primary application is in surface functionalization.[1][2] By creating a self-assembled monolayer (SAM) of this compound on a suitable substrate (typically gold), a surface is generated with outwardly oriented terminal double bonds ("ene" groups).[3] These reactive groups can then be used for subsequent chemical modifications, such as "thiol-ene click chemistry," to attach biomolecules, polymers, or other functional moieties with high specificity and efficiency.[4][5][6]
Q2: What substrate is recommended for forming a this compound SAM?
A2: Gold (Au) is the most common and highly recommended substrate for forming SAMs with thiol-containing molecules.[7][8] The strong, specific interaction between sulfur and gold leads to the spontaneous formation of a well-ordered, densely packed monolayer.[3][9] Other noble metals like silver and copper can also be used, but gold is generally preferred for its stability and inertness.[7]
Q3: What factors influence the quality and orientation of the this compound SAM?
A3: Several factors are critical for forming a high-quality SAM with well-oriented terminal ene groups:
-
Substrate Cleanliness: The gold surface must be exceptionally clean. Contaminants will lead to defects in the monolayer.[10][11]
-
Thiol Solution Concentration: Typically, a dilute solution in the range of 1-5 mM is used.[11] The concentration can affect the kinetics of SAM formation.
-
Solvent Choice: High-purity ethanol is the most common solvent for dissolving alkanethiols for SAM formation.[7][10]
-
Immersion Time: While self-assembly can be rapid, longer immersion times (24-48 hours) generally result in more ordered and densely packed monolayers.[10][11]
-
Environment: A clean, dust-free environment is crucial to prevent contamination. It's also beneficial to minimize oxygen exposure during assembly.[10][11]
Q4: How can I confirm the successful formation and orientation of the this compound monolayer?
A4: A combination of surface analysis techniques is typically used:
-
Contact Angle Goniometry: A hydrophobic surface is expected due to the exposed alkyl chains and terminal ene groups. Measuring the contact angle of water can indicate the successful formation of the monolayer.
-
Ellipsometry: This technique can measure the thickness of the SAM, which should correspond to the length of the this compound molecule in a standing-up orientation.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition of the surface, showing the presence of sulfur, carbon, and the attenuation of the gold signal from the substrate.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in reflection-absorption mode (RAIRS), can identify the characteristic vibrational modes of the alkyl chain and the terminal C=C bond.
Q5: What is "thiol-ene click chemistry" and how is it used with these SAMs?
A5: Thiol-ene click chemistry is a highly efficient and specific reaction between a thiol and an alkene (ene).[5][12] In this context, the ene-terminated surface formed by the this compound SAM can be reacted with a thiol-containing molecule of interest (e.g., a protein, peptide, or drug molecule) to covalently attach it to the surface.[4] This reaction is often initiated by UV light.[4][13]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Incomplete or Disordered Monolayer | 1. Contaminated gold substrate.2. Impure this compound or solvent.3. Insufficient immersion time.4. Incorrect thiol concentration. | 1. Thoroughly clean the gold substrate (e.g., with piranha solution - use extreme caution , followed by rinsing with ultrapure water and ethanol).2. Use high-purity thiol and solvent (e.g., 200 proof ethanol).[10][11]3. Increase the immersion time to 24-48 hours to allow for better packing.[10][11]4. Optimize the thiol concentration, typically starting in the 1-5 mM range.[11] |
| Low Surface Hydrophobicity (Low Water Contact Angle) | 1. Incomplete monolayer formation, exposing the hydrophilic gold substrate.2. Oxidation or contamination of the terminal ene groups.3. Co-adsorption of contaminants from the solution or atmosphere. | 1. Follow the solutions for "Incomplete or Disordered Monolayer."2. Handle the SAM in a clean, inert environment (e.g., under nitrogen or argon).[7] Avoid prolonged exposure to air and ozone, which can react with the double bonds.[14][15]3. Ensure all glassware and equipment are scrupulously clean.[10] |
| Poor Efficiency in Subsequent Thiol-Ene Click Reaction | 1. Poorly formed initial SAM with low density of accessible ene groups.2. Steric hindrance at the surface.3. Inefficient photo-initiation (if using UV light).4. Competing side reactions of the ene groups. | 1. Optimize the SAM formation protocol as described above.2. Consider using a mixed monolayer with a shorter, inert thiol to increase the spacing between reactive sites.3. Ensure the UV lamp is of the correct wavelength and intensity. Optimize the irradiation time.4. Perform the click reaction in an oxygen-free environment to prevent side reactions. |
| Inconsistent Results Between Experiments | 1. Variations in substrate preparation.2. Differences in solution preparation (concentration, solvent purity).3. Environmental factors (temperature, humidity, cleanliness).[10] | 1. Standardize the substrate cleaning and preparation protocol.2. Prepare fresh thiol solutions for each experiment from high-purity starting materials.[11]3. Control and document the environmental conditions during SAM formation and subsequent reactions. |
Quantitative Data Summary
The following tables provide typical expected values for the characterization of a well-formed this compound SAM on gold.
Table 1: Expected Surface Characterization Data
| Parameter | Expected Value | Technique |
| Water Contact Angle | 95° - 110° | Goniometry |
| Monolayer Thickness | 1.0 - 1.4 nm | Ellipsometry |
| Sulfur (S 2p) Binding Energy | ~162 eV (for bound thiolate) | XPS |
| Carbon (C 1s) Binding Energy | ~285 eV (for alkyl chain) | XPS |
Table 2: Thiol-Ene Click Reaction Efficiency
| Parameter | Condition A: Optimized | Condition B: Sub-optimal |
| Reactant Thiol | Cysteine-containing peptide | Cysteine-containing peptide |
| UV Irradiation Time | 15 min | 5 min |
| Surface Coverage | > 85% | < 50% |
| Post-Reaction Water Contact Angle | Decreased (depends on peptide) | Minimal change |
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer on Gold
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen or Argon gas source
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate by immersing it in piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood.
-
Rinse the substrate thoroughly with ultrapure water and then with high-purity ethanol.
-
Dry the substrate under a gentle stream of nitrogen or argon gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in 200 proof ethanol in a clean glass vial.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[10]
-
-
Self-Assembly:
-
Immediately immerse the clean, dry gold substrate into the thiol solution using clean tweezers.[11]
-
Minimize the headspace above the solution and backfill the vial with nitrogen or argon gas to reduce oxidation.[10][11]
-
Seal the vial tightly.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free location.[10][11]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution with tweezers.
-
Rinse the substrate thoroughly with fresh, high-purity ethanol to remove any non-covalently bound molecules.
-
Dry the substrate again under a gentle stream of nitrogen or argon.
-
Store the functionalized substrate in a clean, dry, and inert environment until further use.
-
Protocol 2: Surface Functionalization via Thiol-Ene Click Chemistry
Materials:
-
This compound functionalized gold substrate
-
Thiol-containing molecule of interest (e.g., peptide, protein)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Appropriate solvent for the thiol-containing molecule and photoinitiator
-
UV lamp (e.g., 365 nm)
Procedure:
-
Reaction Solution Preparation:
-
Prepare a solution of the thiol-containing molecule and the photoinitiator in a suitable solvent. The concentrations will depend on the specific molecule and should be optimized.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
Click Reaction:
-
Place the this compound functionalized substrate in a suitable reaction vessel.
-
Cover the substrate with the reaction solution.
-
Place the reaction vessel under the UV lamp.
-
Irradiate the substrate with UV light for a predetermined amount of time (this will require optimization, typically 5-30 minutes).
-
-
Post-Reaction Cleaning:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate extensively with the solvent used for the reaction, followed by other appropriate solvents to remove any unreacted molecules and the photoinitiator.
-
Dry the substrate under a gentle stream of nitrogen or argon.
-
The surface is now functionalized and ready for analysis or use in its intended application.
-
Visualizations
Caption: Experimental workflow for surface functionalization.
Caption: Troubleshooting logic for SAM formation.
References
- 1. fiveable.me [fiveable.me]
- 2. The role of self-assembled monolayers in electronic devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 7. lee.chem.uh.edu [lee.chem.uh.edu]
- 8. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 9. Tuning Thiol-Based Self-Assembled Monolayer Chemistry on a Gold Surface towards the Synthesis of Biochemical Fuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ozonolysis and photolysis of alkene-terminated self-assembled monolayers on quartz nanoparticles: implications for photochemical aging of organic aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Self-Assembled Monolayers: Non-8-ene-1-thiol vs. Alkanethiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Self-Assembled Monolayers (SAMs) formed from non-8-ene-1-thiol and traditional alkanethiols. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to assist researchers in selecting the optimal surface modification strategy for their specific applications, from fundamental surface science to advanced drug development platforms.
Introduction to Self-Assembled Monolayers
Self-Assembled Monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid substrate. The most extensively studied SAM systems involve the chemisorption of organosulfur compounds, such as thiols, onto noble metal surfaces like gold.[1] These monolayers are formed through the strong affinity of the sulfur headgroup for the gold surface, while van der Waals interactions between the alkyl chains drive the formation of a densely packed, quasi-crystalline structure.
Alkanethiols, with their simple saturated alkyl chains, have long been the gold standard for creating well-defined, stable, and passivating surfaces. The terminal methyl group of a standard alkanethiol SAM results in a hydrophobic surface.[2] In contrast, this compound, an alkene-terminated thiol, offers a reactive "handle" for post-assembly modification. The terminal double bond provides a versatile platform for a variety of surface functionalization reactions, most notably "click chemistry" reactions like the thiol-ene reaction. This functionality is particularly valuable in the development of biosensors, drug delivery systems, and platforms for studying cell-surface interactions.[3]
Comparison of SAM Formation and Surface Properties
The formation of SAMs from both this compound and alkanethiols follows a similar two-step process: an initial, rapid adsorption of molecules onto the substrate, followed by a slower reorganization phase where the alkyl chains arrange into a densely packed and ordered monolayer. While the fundamental assembly mechanism is conserved, the nature of the terminal group can influence the final properties of the SAM.
Quantitative Data Summary
The following tables summarize key quantitative data for SAMs formed from a representative alkanethiol (Nonanethiol, C9) and this compound on gold substrates. It is important to note that this data is compiled from multiple studies, and direct comparisons should be made with consideration for potential variations in experimental conditions.
Table 1: Comparison of Surface Properties
| Property | Nonanethiol (C9H19SH) | This compound (C9H17SH) |
| Advancing Water Contact Angle (θa) | ~110° | ~80-90° |
| Ellipsometric Thickness | ~11-13 Å | ~10-12 Å |
| Terminal Group | Methyl (-CH3) | Alkene (-CH=CH2) |
| Surface Energy | Low (Hydrophobic) | Higher than alkanethiol (More hydrophilic) |
Table 2: Comparison of SAM Stability
| Stability Metric | Nonanethiol (C9H19SH) | This compound (C9H17SH) |
| Thermal Desorption Temperature | Higher | Lower |
| Oxidative Stability | More Stable | Less Stable |
| Electrochemical Stability | Wider Potential Window | Narrower Potential Window |
Experimental Protocols
General Protocol for SAM Formation on Gold
This protocol is a widely used method for the preparation of thiol-based SAMs on gold surfaces.[4]
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer)
-
Thiol solution (1 mM in anhydrous ethanol) of either nonanethiol or this compound
-
Anhydrous ethanol (200 proof) for rinsing
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source for drying
Procedure:
-
Clean the gold substrates. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. An alternative and safer cleaning method is UV-Ozone treatment.
-
Rinse the cleaned substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
Immediately immerse the clean, dry substrates into the 1 mM thiol solution in ethanol.
-
Seal the vials and allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
After the incubation period, remove the substrates from the thiol solution using tweezers.
-
Rinse the substrates thoroughly with copious amounts of fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the SAM-coated substrates under a stream of nitrogen gas.
-
Store the prepared SAMs in a clean, dry environment until further use.
Contact Angle Goniometry
Contact angle measurements are used to determine the wettability of the SAM surface, providing information about the terminal functional groups.
Procedure:
-
Place the SAM-coated substrate on the sample stage of a contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Use the goniometer's camera and software to capture an image of the droplet at the solid-liquid-vapor interface.
-
The software analyzes the droplet shape to calculate the static contact angle.
-
For advancing and receding contact angles, the volume of the droplet is slowly increased and then decreased, respectively, while the contact line is monitored.
Ellipsometry
Ellipsometry is a non-destructive optical technique used to measure the thickness of the SAM.
Procedure:
-
Measure the optical properties (Ψ and Δ) of the bare gold substrate before SAM formation. This serves as the reference.
-
After SAM formation, place the dried substrate on the ellipsometer stage.
-
Measure the change in polarization of a monochromatic, polarized light beam upon reflection from the SAM-coated surface at a known angle of incidence.
-
Use a model (typically a three-layer model: air/organic film/gold) to fit the experimental data and calculate the thickness of the organic layer, assuming a refractive index for the SAM (commonly ~1.45 for alkanethiols).[5]
Mandatory Visualizations
References
A Comparative Guide to Non-8-ene-1-thiol and Other Vinyl-Terminated Thiols for Surface Modification and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Non-8-ene-1-thiol with other vinyl-terminated thiols, focusing on their performance in the formation of self-assembled monolayers (SAMs) and participation in thiol-ene click chemistry. The information presented herein is supported by established principles in surface science and polymer chemistry, and where available, experimental data.
Introduction to Vinyl-Terminated Thiols
Vinyl-terminated thiols are bifunctional molecules that possess a thiol (-SH) group at one end and a carbon-carbon double bond (vinyl group) at the other. The thiol group serves as a robust anchor for covalent attachment to noble metal surfaces, most notably gold, forming highly ordered self-assembled monolayers (SAMs). The terminal vinyl group provides a reactive handle for subsequent chemical modifications, primarily through the highly efficient thiol-ene "click" reaction. This dual functionality makes them invaluable tools for surface functionalization, biosensor fabrication, and the development of advanced drug delivery systems.
This compound, with its nine-carbon backbone, represents a long-chain vinyl-terminated thiol. Its performance is often benchmarked against shorter-chain analogues to understand the influence of alkyl chain length on the properties of the resulting functionalized surfaces.
Performance in Self-Assembled Monolayer (SAM) Formation
The formation of a well-ordered and stable SAM is crucial for many applications. The quality of the monolayer is influenced by factors such as the purity of the thiol, the cleanliness of the substrate, and the self-assembly conditions. For vinyl-terminated thiols, the length of the alkyl chain plays a significant role in the structure and stability of the SAM.
Key Performance Metrics for SAMs:
-
Packing Density and Order: Longer alkyl chains, such as in this compound, generally lead to more densely packed and well-ordered monolayers due to increased van der Waals interactions between the hydrocarbon chains.[1] Shorter-chain thiols may form less ordered films.
-
Stability: The stability of a SAM is critical for its long-term performance. Longer-chain thiols typically form more robust monolayers that are more resistant to desorption and displacement by other molecules.[2] The nature of the terminal group also influences stability, with hydrophobic end-groups generally leading to more stable SAMs in aqueous environments.[2][3]
Comparative Data on SAM Properties:
While direct comparative data for this compound is limited, the following table summarizes the expected trends based on the principles of SAM formation and data from analogous alkanethiols.
| Property | Short-Chain Vinyl-Thiols (e.g., 5-Hexene-1-thiol) | Mid-Chain Vinyl-Thiols | This compound (Long-Chain) |
| Alkyl Chain Length | C6 | C7-C8 | C9 |
| Expected Packing Density | Lower | Moderate | Higher |
| Expected Order | Less ordered | Moderately ordered | Well-ordered |
| Water Contact Angle (θ) | Expected to be high (>90°) | Expected to be high (>90°) | Expected to be high (>90°), potentially slightly higher than shorter chains. |
| Relative Stability | Lower | Moderate | Higher |
Performance in Thiol-Ene Click Chemistry
The terminal vinyl group of these thiols readily participates in the thiol-ene "click" reaction, a photo- or radical-initiated process that allows for the covalent attachment of a second thiol-containing molecule. This reaction is characterized by its high efficiency, rapid kinetics, and orthogonality to many other functional groups, making it ideal for bioconjugation and material modification.[4]
Key Performance Metrics for Thiol-Ene Reactions:
-
Reaction Kinetics: The rate of the thiol-ene reaction is influenced by the structure of the alkene. Terminal alkenes, such as the vinyl group, are generally highly reactive.[1]
-
Reaction Efficiency: Thiol-ene reactions typically proceed to high yields with minimal side products.
Comparative Data on Thiol-Ene Reaction Performance:
Direct kinetic data comparing this compound with other vinyl-terminated thiols in surface-bound reactions is scarce. However, the reactivity of the terminal vinyl group is not expected to be significantly influenced by the length of the underlying alkyl chain. Therefore, similar high reactivity is expected across the homologous series.
| Feature | Performance of Vinyl-Terminated Thiols in Thiol-Ene Reactions |
| Reaction Type | Radical-mediated Thiol-Ene "Click" Reaction |
| Reaction Partners | Thiols (e.g., fluorescently labeled thiols, biotin-thiol, peptide thiols) |
| Initiation | Photoinitiator (e.g., DMPA) and UV light, or thermal initiation |
| Expected Kinetics | Rapid, with high conversion rates |
| Expected Efficiency | High yield, minimal byproducts |
Experimental Protocols
Protocol for the Formation of Self-Assembled Monolayers on Gold
This protocol provides a general method for the formation of SAMs from vinyl-terminated thiols on gold-coated substrates.[5]
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Vinyl-terminated thiol (e.g., this compound)
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Deionized water
-
Nitrogen gas
-
Clean glass vials with caps
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water followed by ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of the vinyl-terminated thiol in anhydrous ethanol in a clean glass vial.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the thiol solution.
-
Purge the vial with nitrogen gas to minimize oxidation, and seal the vial.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
-
Characterization:
-
The quality of the SAM can be assessed using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and ellipsometry.
-
Protocol for Thiol-Ene Click Chemistry on a Vinyl-Terminated SAM
This protocol describes a general method for performing a photo-initiated thiol-ene reaction on a pre-formed vinyl-terminated SAM.
Materials:
-
Vinyl-terminated SAM on a gold substrate
-
Thiol-containing molecule for conjugation (e.g., a fluorescent thiol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
UV lamp (e.g., 365 nm)
-
Nitrogen gas
Procedure:
-
Reaction Solution Preparation:
-
Prepare a solution of the thiol-containing molecule (e.g., 10 mM) and the photoinitiator (e.g., 1-2 mol% relative to the thiol) in the chosen solvent.
-
-
Reaction Setup:
-
Place the vinyl-terminated SAM substrate in a suitable reaction vessel.
-
Add the reaction solution to cover the surface of the SAM.
-
Purge the vessel with nitrogen to create an inert atmosphere.
-
-
Photo-initiation:
-
Irradiate the substrate with UV light for a specified period (e.g., 10-60 minutes). The optimal irradiation time should be determined empirically.
-
-
Rinsing and Drying:
-
After irradiation, remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with the solvent used for the reaction, followed by a final rinse with a more volatile solvent like ethanol or acetone.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Characterization:
-
Successful conjugation can be confirmed by techniques appropriate for the attached molecule, such as fluorescence microscopy for a fluorescently labeled thiol or XPS to detect new elemental signatures.
-
Visualizations
Caption: Workflow for the formation of a vinyl-terminated self-assembled monolayer.
Caption: Reaction mechanism of photo-initiated thiol-ene click chemistry on a vinyl-terminated SAM.
Conclusion
This compound and its vinyl-terminated counterparts are versatile molecules for creating functional surfaces. The choice of a specific thiol will depend on the desired properties of the self-assembled monolayer. Longer-chain thiols like this compound are expected to form more stable and ordered SAMs, which can be advantageous for applications requiring robust and well-defined interfaces. The terminal vinyl group provides a reliable platform for further functionalization via the thiol-ene click reaction, with reactivity being largely independent of the alkyl chain length. The experimental protocols provided herein offer a starting point for the successful application of these powerful molecular tools in research and development.
References
- 1. Influence of the alkene structure on the mechanism and kinetics of thiol–alkene photopolymerizations with real‐time infrared spectroscopy (2004) | Todd M. Roper | 113 Citations [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkanethiol Monolayer End Groups Affect the Long-Term Operational Stability and Signaling of Electrochemical, Aptamer-Based Sensors in Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparing Self-Assembled Monolayers [merckmillipore.com]
A Comparative Guide to Surface Coverage Analysis of Non-8-ene-1-thiol Self-Assembled Monolayers: XPS vs. AFM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful surface analysis techniques, X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), for the characterization of Non-8-ene-1-thiol self-assembled monolayers (SAMs). Understanding the surface coverage, organization, and integrity of these monolayers is critical for applications ranging from biosensors and drug delivery systems to molecular electronics. This document outlines the principles of each technique, presents comparative data in a clear tabular format, details experimental protocols, and provides visualizations to aid in understanding the analytical workflows.
Introduction to this compound SAMs and Analytical Techniques
This compound is a bifunctional molecule featuring a thiol headgroup that readily forms a covalent bond with gold and other noble metal surfaces, and a terminal alkene group that provides a reactive site for further chemical modifications. The formation of a well-ordered and densely packed SAM is often a prerequisite for the successful fabrication of functional surfaces.
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.[1][2] For this compound SAMs, XPS is invaluable for confirming the presence of sulfur, carbon, and oxygen (if any, from contamination or oxidation), and for quantifying the surface coverage and thickness of the monolayer.[3][4]
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale.[5] It can be used to visualize the surface morphology of the SAM, identify defects, and determine the monolayer thickness, often through techniques like nanoshaving or force spectroscopy.[6]
Quantitative Data Comparison: XPS vs. AFM
The following tables summarize the typical quantitative data that can be obtained for this compound SAMs on a gold substrate using XPS and AFM. The values presented are representative and can vary depending on the specific experimental conditions.
Table 1: XPS Data for this compound SAM on Gold
| Parameter | Typical Value/Range | Information Provided |
| Elemental Composition (Atomic %) | C: 60-70%, S: 2-5%, Au: 25-35% | Confirms presence of the thiol monolayer and provides a quantitative measure of surface coverage. |
| S 2p Binding Energy (eV) | 162.0 ± 0.2 eV (thiolate) | Confirms covalent bonding of sulfur to the gold substrate.[5] A peak around 163-164 eV may indicate the presence of unbound physisorbed thiols.[7] |
| C 1s Binding Energy (eV) | 285.0 eV (C-C/C-H), 286.5 eV (C-S) | Characterizes the chemical environment of the carbon atoms in the alkyl chain. |
| Calculated Monolayer Thickness (nm) | 1.0 - 1.5 nm | Estimated from the attenuation of the Au 4f signal from the substrate by the overlying monolayer.[3] |
| Surface Coverage (molecules/cm²) | 3 - 5 x 10¹⁴ | Calculated from the relative atomic percentages of sulfur and gold. |
Table 2: AFM Data for this compound SAM on Gold
| Parameter | Typical Value/Range | Information Provided |
| Surface Roughness (RMS) | < 0.5 nm | Indicates the formation of a smooth and uniform monolayer.[8] |
| Monolayer Thickness (nm) (via Nanoshaving) | 1.1 - 1.6 nm | Direct measurement of the height difference between the intact SAM and the exposed substrate.[6] |
| Domain Size | Variable (nm to µm) | Visualizes the crystalline or polycrystalline nature of the SAM. |
| Defect Density | Variable | Identifies pinholes, domain boundaries, and other imperfections in the monolayer. |
| Adhesion Force (nN) | Variable | Probes the interaction between the AFM tip and the terminal alkene groups. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are generalized protocols for the analysis of this compound SAMs using XPS and AFM.
XPS Experimental Protocol
-
Sample Preparation:
-
A gold-coated substrate (e.g., silicon wafer with a Ti/Au layer) is cleaned, typically using piranha solution or UV/ozone treatment.
-
The clean substrate is immediately immersed in a dilute solution (e.g., 1 mM) of this compound in ethanol for a specified duration (e.g., 18-24 hours) to allow for SAM formation.
-
The substrate is then thoroughly rinsed with ethanol and dried under a stream of nitrogen.
-
-
XPS Analysis:
-
The sample is loaded into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
A monochromatic Al Kα X-ray source (1486.6 eV) is used for irradiation.[7]
-
Survey scans are acquired to identify all elements present on the surface.
-
High-resolution spectra of the C 1s, S 2p, and Au 4f regions are acquired to determine chemical states and for quantitative analysis.
-
The take-off angle of the photoelectrons can be varied (Angle-Resolved XPS or ARXPS) to probe different depths and confirm the layered structure of the SAM on the substrate.[3][4]
-
AFM Experimental Protocol
-
Sample Preparation:
-
SAM-coated substrates are prepared as described in the XPS protocol.
-
-
AFM Imaging:
-
The sample is mounted on the AFM stage.
-
Imaging is typically performed in tapping mode or contact mode in air or a liquid environment.
-
A sharp silicon or silicon nitride cantilever is used.
-
Topography and phase images are acquired over various scan sizes to assess the overall morphology, uniformity, and presence of domains or defects.
-
-
Nanoshaving for Thickness Measurement:
-
A small area of the SAM is scanned in contact mode with a high applied force to displace the thiol molecules from the gold surface, exposing the underlying substrate.
-
The same area is then imaged with a lower, non-destructive force.
-
The height difference between the intact monolayer and the shaved area provides a direct measurement of the SAM thickness.[6]
-
Visualizing the Workflow and Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationship in comparing XPS and AFM data for this compound surface coverage analysis.
Caption: Experimental workflow for XPS analysis of this compound SAMs.
Caption: Experimental workflow for AFM analysis of this compound SAMs.
Caption: Logical relationship in comparing XPS and AFM data.
Conclusion: A Synergistic Approach
Both XPS and AFM are powerful techniques that provide complementary information for the comprehensive characterization of this compound SAMs. XPS offers invaluable quantitative data on elemental composition, chemical bonding, and average surface coverage over a larger area. AFM, on the other hand, provides high-resolution visualization of the surface morphology, allows for the identification of nanoscale defects, and enables direct measurement of the monolayer thickness.
For a thorough and reliable analysis of this compound surface coverage, a synergistic approach utilizing both XPS and AFM is highly recommended. The combination of these techniques allows researchers to correlate the chemical information obtained from XPS with the physical structure observed by AFM, leading to a more complete understanding of the self-assembled monolayer. This comprehensive characterization is essential for the development and optimization of devices and materials that rely on the precise control of surface chemistry and architecture.
References
- 1. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eag.com [eag.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morphological and Mechanical Characterization of DNA SAMs Combining Nanolithography with AFM and Optical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.abo.fi [research.abo.fi]
A Comparative Guide to the Anti-fouling Performance of Non-8-ene-1-thiol and Alternative Surface Modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-fouling performance of surfaces modified with non-8-ene-1-thiol and other commonly used self-assembled monolayers (SAMs). The information presented is based on experimental data from peer-reviewed scientific literature, focusing on key metrics of anti-fouling efficacy: protein adsorption, cell adhesion, and bacterial biofilm formation. Detailed experimental protocols are provided to enable researchers to reproduce and validate these findings.
Introduction to Anti-fouling Surfaces
Biofouling, the undesirable accumulation of biomolecules, cells, and microorganisms on surfaces, is a critical challenge in various fields, including biomedical devices, drug delivery systems, and marine applications. The formation of a conditioning film of proteins is the initial step in the fouling cascade, which is rapidly followed by the adhesion of cells and the subsequent development of biofilms. These biofilms can lead to device failure, infections, and increased drag on marine vessels.
Self-assembled monolayers (SAMs) of alkanethiols on gold surfaces offer a versatile platform for creating well-defined model surfaces to study and control biofouling. The terminal functional group of the alkanethiol plays a crucial role in determining the surface's resistance to fouling. This guide focuses on the performance of this compound, an alkanethiol with a terminal alkene (vinyl) group, in comparison to other SAMs with different chemical functionalities.
Comparative Performance Data
The following tables summarize the quantitative data on protein adsorption, cell adhesion, and bacterial biofilm formation on various SAM-modified surfaces. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
Table 1: Protein Adsorption on Various SAMs
| Terminal Group | Surface Type | Protein | Adsorbed Amount (ng/cm²) | Reference |
| -CH=CH₂ (Vinyl) | Hydrophobic | Fibrinogen | Not explicitly quantified, but expected to be high | [1] |
| -CH₃ (Methyl) | Hydrophobic | Fibrinogen | ~350 | [2] |
| Lysozyme | ~180 | [3] | ||
| -OH (Hydroxyl) | Hydrophilic | Fibrinogen | ~10-50 | [4] |
| Lysozyme | ~10-20 | [3] | ||
| -COOH (Carboxyl) | Hydrophilic, Anionic | Fibrinogen | >200 | [1] |
| -NH₂ (Amine) | Hydrophilic, Cationic | Fibrinogen | >200 | [1] |
| -(OCH₂CH₂)₃OH (TEG) | Hydrophilic | Fibrinogen | <5 | [2][3] |
| Lysozyme | <5 | [3] |
Table 2: Mammalian Cell Adhesion on Various SAMs
| Terminal Group | Surface Type | Cell Type | Adherent Cell Density (cells/mm²) | Reference |
| -CH=CH₂ (Vinyl) | Hydrophobic | Human Fibroblasts | Weak adhesion, similar to -CH₃ | [1] |
| -CH₃ (Methyl) | Hydrophobic | 3T3 Fibroblasts | High | [2] |
| -OH (Hydroxyl) | Hydrophilic | Human Fibroblasts | Weak adhesion | [1] |
| -COOH (Carboxyl) | Hydrophilic, Anionic | Human Fibroblasts | Strong attachment and spreading | [1] |
| -NH₂ (Amine) | Hydrophilic, Cationic | Human Fibroblasts | Strong attachment and spreading | [1] |
| -(OCH₂CH₂)₃OH (TEG) | Hydrophilic | 3T3 Fibroblasts | Very Low | [2][3] |
Table 3: Bacterial Biofilm Formation on Various SAMs
| Terminal Group | Surface Type | Bacterial Strain | Biofilm Formation | Reference |
| -CH=CH₂ (Vinyl) | Hydrophobic | E. coli | Not explicitly quantified, but expected to be high | [2] |
| -CH₃ (Methyl) | Hydrophobic | E. coli | High | [2] |
| S. epidermidis | High | [5][6] | ||
| -OH (Hydroxyl) | Hydrophilic | E. coli | Low | [2] |
| -COOH (Carboxyl) | Hydrophilic, Anionic | E. coli | High | [2] |
| -NH₂ (Amine) | Hydrophilic, Cationic | E. coli | High | [2] |
| -(OCH₂CH₂)₃OH (TEG) | Hydrophilic | E. coli | Very Low | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Protein Adsorption Measurement using Surface Plasmon Resonance (SPR)
Objective: To quantify the amount of protein that adsorbs to a SAM-modified gold surface in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Gold-coated SPR sensor chips
-
Solutions of alkanethiols (1 mM in ethanol) for SAM formation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., 1 mg/mL fibrinogen in PBS)
-
High-purity ethanol and water
Procedure:
-
Clean the gold-coated SPR sensor chip with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ) or by UV/ozone treatment.
-
Rinse the chip with high-purity water and ethanol, and dry under a stream of nitrogen.
-
Immediately immerse the chip in the desired alkanethiol solution for at least 12-18 hours to allow for the formation of a well-ordered SAM.
-
Rinse the SAM-modified chip with ethanol and water, then dry with nitrogen.
-
Mount the chip in the SPR instrument.
-
Equilibrate the surface by flowing PBS buffer over the chip until a stable baseline is achieved.
-
Inject the protein solution over the surface for a defined period (e.g., 5-10 minutes).
-
Switch back to flowing PBS buffer to rinse away non-adsorbed or loosely bound protein.
-
The change in the SPR signal (measured in resonance units, RU) is directly proportional to the mass of adsorbed protein. Convert the RU signal to surface concentration (ng/cm²) using the instrument's conversion factor (typically ~1 RU = 1 pg/mm²).[7][8]
Protocol 2: Quantification of Mammalian Cell Adhesion
Objective: To quantify the number of adherent cells on different SAM surfaces.
Materials:
-
SAM-modified substrates (e.g., gold-coated glass coverslips)
-
Cell culture medium appropriate for the cell line
-
Cell suspension of the desired cell type (e.g., fibroblasts)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., DAPI for nuclei, Phalloidin for actin)
-
Fluorescence microscope with image analysis software (e.g., ImageJ)
Procedure:
-
Place the SAM-modified substrates in a sterile tissue culture plate.
-
Seed the cells onto the substrates at a known density (e.g., 1 x 10⁴ cells/cm²).
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a desired period (e.g., 24 hours) to allow for adhesion and spreading.
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
Fix the adherent cells with the fixative solution for 10-15 minutes at room temperature.
-
Permeabilize the cells (if necessary for intracellular staining) and stain with fluorescent dyes.
-
Acquire images of multiple random fields of view for each substrate using a fluorescence microscope.
-
Use image analysis software to count the number of cells (e.g., by counting nuclei) in each image.
-
Calculate the average number of adherent cells per unit area (cells/mm²) for each surface type.[1]
Protocol 3: Quantification of Bacterial Biofilm Formation (Crystal Violet Assay)
Objective: To quantify the total biomass of a bacterial biofilm formed on a SAM-modified surface.
Materials:
-
SAM-modified substrates in a multi-well plate format (e.g., 96-well plate with gold-coated wells)
-
Bacterial culture in appropriate growth medium (e.g., E. coli in Luria-Bertani broth)
-
Phosphate-buffered saline (PBS) or sterile water
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Inoculate each well of the SAM-modified plate with a diluted bacterial culture. Include sterile medium as a negative control.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C, static conditions).
-
Carefully remove the culture medium and planktonic (free-floating) bacteria by gently washing the wells with PBS or water.[9]
-
Add the 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature. The crystal violet will stain the cells and extracellular matrix of the biofilm.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Dry the plate completely.
-
Add 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Transfer the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance of the solution at a wavelength of approximately 570-590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[4][10]
Visualizations
Experimental Workflow for Anti-fouling Surface Comparison
Caption: Workflow for comparing the anti-fouling performance of different SAMs.
Logical Relationship of Surface Properties and Fouling
Caption: Key surface properties influencing the biological fouling cascade.
Discussion and Conclusion
The presented data indicates a strong correlation between the terminal functionality of alkanethiol SAMs and their anti-fouling performance.
-
Hydrophobic Surfaces (-CH₃, -CH=CH₂): Surfaces terminated with methyl and vinyl groups are hydrophobic and generally exhibit high protein adsorption, leading to significant cell adhesion and biofilm formation. While direct quantitative data for this compound is limited, its terminal vinyl group suggests a hydrophobic character, and therefore, it is expected to have poor anti-fouling properties, similar to methyl-terminated SAMs.[1][2]
-
Hydrophilic Charged Surfaces (-COOH, -NH₂): Carboxyl- and amine-terminated SAMs, which are charged at physiological pH, also show substantial protein adsorption, likely driven by electrostatic interactions. This initial protein layer subsequently promotes strong cell adhesion and biofilm formation.[1]
-
Hydrophilic Neutral Surfaces (-OH, -TEG): Hydroxyl-terminated SAMs demonstrate a significant reduction in protein adsorption and subsequent fouling compared to hydrophobic and charged surfaces. However, the most effective anti-fouling surfaces are those modified with oligo(ethylene glycol) (OEG) or tri(ethylene glycol) (TEG) terminated thiols. These surfaces exhibit very low levels of protein adsorption, cell adhesion, and biofilm formation. The resistance to fouling of OEG- and TEG-terminated SAMs is attributed to their ability to form a tightly bound hydration layer that acts as a physical and energetic barrier to prevent protein adsorption.[2][3][4]
References
- 1. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface chemistry affects biofilm formation in new study on E. coli [cleanroomtechnology.com]
- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. Quantitative analysis of adhesion and biofilm formation on hydrophilic and hydrophobic surfaces of clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of adhesion and biofilm formation on hydrophilic and hydrophobic surfaces of clinical isolates of Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. static.igem.org [static.igem.org]
- 10. ableweb.org [ableweb.org]
Comparative Binding Affinity of Non-8-ene-1-thiol to Various Metals
An In-depth Comparative Analysis of Non-8-ene-1-thiol Binding Affinity to Gold and Other Noble Metals
For researchers, scientists, and professionals in drug development, understanding the interaction between thiol-containing molecules and metal surfaces is paramount for applications ranging from drug delivery systems and biosensors to the development of novel nanomaterials. This guide provides a comprehensive comparison of the binding affinity of this compound, an unsaturated alkanethiol, to gold versus other noble metals such as silver, copper, and palladium. The information is compiled from various experimental studies and theoretical calculations to offer a clear and objective overview.
The interaction between a thiol and a metal surface is a complex process influenced by the nature of the metal, the structure of the thiol, and the surrounding environment. While direct comparative studies on the binding affinity of this compound across a range of metals are limited, we can infer its behavior based on extensive research on similar thiol compounds and the fundamental properties of these metals.
Generally, the binding strength of thiols to noble metals follows the order: Gold > Silver > Copper > Palladium. This trend is attributed to the electronic properties of the metals and their ability to form strong covalent bonds with sulfur.
| Metal | Binding Energy (kcal/mol) | Surface Coverage (molecules/nm²) | Remarks |
| Gold (Au) | ~40-45 | ~4-5 | Forms highly ordered and stable self-assembled monolayers (SAMs). The Au-S bond is strong and has a significant covalent character. The presence of the double bond in this compound may influence the packing density of the SAM compared to saturated alkanethiols. |
| Silver (Ag) | ~30-35 | ~3-4 | The Ag-S bond is slightly weaker than the Au-S bond. SAMs on silver are also well-ordered but can be more susceptible to oxidation compared to those on gold. |
| Copper (Cu) | ~25-30 | ~2-3 | The Cu-S bond is weaker than that of gold and silver. Copper surfaces are more prone to oxidation, which can affect the formation and stability of the thiol monolayer. The interaction of unsaturated thiols with copper can sometimes lead to surface-catalyzed reactions of the double bond. |
| Palladium (Pd) | ~20-25 | ~2-3 | The Pd-S interaction is the weakest among the metals listed. While SAMs can be formed, they are generally less ordered and less stable than on gold or silver. Palladium's catalytic activity might also influence the behavior of the unsaturated thiol on its surface. |
Note: The binding energy and surface coverage values are approximate and can vary depending on the experimental conditions and the specific crystal face of the metal. The data presented here is a synthesis of values reported for alkanethiols and is expected to be a reasonable estimate for this compound.
Experimental Protocols for Characterizing Thiol-Metal Interactions
Several sophisticated techniques are employed to quantify the binding affinity and characterize the structure of self-assembled monolayers of thiols on metal surfaces. Below are detailed methodologies for three key experimental techniques.
Surface Plasmon Resonance (SPR) Spectroscopy
Surface Plasmon Resonance is a highly sensitive optical technique used to measure the binding kinetics and affinity of molecules to a surface in real-time.
Experimental Workflow:
Methodology:
-
Sensor Chip Preparation: A gold-coated sensor chip is cleaned using a piranha solution or UV/ozone treatment to remove any organic contaminants.
-
Thiol Immobilization: The cleaned gold chip is immersed in a dilute solution (typically 1 mM in ethanol) of this compound for a sufficient time (e.g., 12-24 hours) to allow the formation of a self-assembled monolayer. The chip is then rinsed with ethanol and dried under a stream of nitrogen.
-
SPR Measurement: The functionalized sensor chip is placed in the SPR instrument. A running buffer is flowed over the surface to establish a stable baseline.
-
Binding Analysis: A solution containing a molecule that can compete with the immobilized thiol for binding to the surface, or a molecule that binds to the terminal ene group, is injected. The change in the SPR angle (response units) is monitored in real-time to observe the association and dissociation phases.
-
Data Analysis: The resulting sensorgram is analyzed using appropriate kinetic models (e.g., Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive mass-sensing technique that measures changes in frequency and dissipation of an oscillating quartz crystal sensor as molecules adsorb or desorb from its surface.
Experimental Workflow:
Methodology:
-
Sensor Preparation: A gold-coated QCM sensor is cleaned using methods similar to those for SPR chips.
-
QCM-D Measurement: The sensor is mounted in the QCM-D chamber, and a pure solvent (e.g., ethanol) is flowed through to establish a stable baseline for frequency and dissipation.
-
Adsorption Monitoring: A solution of this compound is introduced into the chamber. The changes in resonance frequency (Δf) and dissipation (ΔD) are monitored in real-time as the thiol molecules adsorb onto the gold surface. A decrease in frequency indicates an increase in mass.
-
Rinsing: After the adsorption reaches equilibrium, the chamber is rinsed with pure solvent to remove any loosely bound molecules.
-
Data Analysis: The change in frequency is used to calculate the adsorbed mass per unit area using the Sauerbrey equation (for rigid films). The dissipation data provides information about the viscoelastic properties of the formed monolayer. From the adsorbed mass, the surface coverage can be determined.
Atomic Force Microscopy (AFM) - Single-Molecule Force Spectroscopy
AFM can be used to directly measure the unbinding force of a single thiol molecule from a metal surface, providing a direct measure of the binding strength.
Experimental Workflow:
Methodology:
-
Sample Preparation: An AFM cantilever tip is functionalized with this compound molecules. A pristine metal substrate (gold, silver, copper, or palladium) is prepared.
-
Force Spectroscopy Measurement:
-
The functionalized AFM tip is brought into contact with the metal surface, allowing a bond to form between a thiol molecule on the tip and the metal surface.
-
The tip is then retracted from the surface at a constant velocity.
-
The deflection of the cantilever is monitored, which is proportional to the force exerted on the bond.
-
-
Data Analysis:
-
A force-distance curve is generated for each approach-retract cycle. The rupture of the thiol-metal bond is observed as a distinct "jump-off-contact" in the retraction curve.
-
The force at which this rupture occurs is the unbinding force.
-
Many such measurements are performed, and a histogram of the rupture forces is constructed to determine the most probable unbinding force, which is a direct measure of the single-molecule binding strength.
-
Conclusion
The binding of this compound to noble metals is a critical aspect of surface functionalization in various scientific and technological fields. Gold remains the substrate of choice for forming highly stable and well-ordered self-assembled monolayers due to its strong covalent interaction with sulfur. Silver also provides a good substrate, though with slightly lower binding affinity and stability. Copper and palladium, while also capable of binding thiols, present challenges due to their lower binding energies and higher reactivity, which can affect the quality and longevity of the SAMs. The choice of metal will ultimately depend on the specific application, balancing factors such as binding strength, stability, cost, and the desired surface properties. The experimental techniques outlined in this guide provide robust methods for quantifying these interactions and tailoring surface chemistry for specific research and development needs.
Long-Term Stability of Modified Surfaces: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the long-term stability of a modified surface is a critical factor influencing the reliability and reproducibility of experimental results. This guide provides a comparative assessment of surfaces modified with Non-8-ene-1-thiol and other common alternatives, supported by experimental data and detailed protocols for stability assessment. While direct long-term stability data for this compound is limited in publicly available literature, this guide draws comparisons from the well-studied behavior of analogous vinyl-terminated and alkanethiol self-assembled monolayers (SAMs) on gold surfaces.
Comparative Stability of Surface Modifications
The stability of a modified surface is dependent on several factors, including the strength of the bond between the molecule and the substrate, the packing density of the monolayer, and the surrounding environmental conditions. Degradation can occur through mechanisms such as oxidation of the headgroup, desorption of molecules, and introduction of defects into the monolayer.[1][2]
Below is a comparative summary of the long-term stability of this compound (inferred from related systems) and two common alternatives: selenide-based SAMs on gold and organosilane monolayers on silicon dioxide (SiO₂).
| Surface Chemistry | Substrate | Anchoring Group | Key Stability Characteristics | Typical Lifespan |
| This compound | Gold | Thiol (-SH) | Stability is influenced by the Au-S bond, which can be susceptible to oxidation over time. The terminal vinyl group offers a versatile platform for subsequent "click" chemistry reactions. Stability is expected to be in the range of several days to weeks under physiological conditions.[2][3] | Days to Weeks |
| Alkylselenide SAMs | Gold | Selenide (-SeH) | The Gold-Selenium (Au-Se) bond is stronger and less prone to oxidation compared to the Au-S bond, leading to significantly enhanced long-term stability.[1] | >200 days |
| Organosilane Monolayers | SiO₂/Glass | Silane (-SiCl₃, -Si(OR)₃) | Forms a robust covalent siloxane (Si-O-Si) network with the substrate and adjacent molecules. Stability is generally high, though it can be sensitive to humidity during and after deposition.[4] | Weeks to Months |
Quantitative Stability Data
The following tables present quantitative data from studies on the long-term stability of various SAMs, which can be used to infer the performance of this compound modified surfaces.
Table 1: Contact Angle Measurements Over Time in Tris-Buffered Saline (TBS) at 37°C
| Time | -CH₃ Terminated Phosphonic Acid SAM on 316L SS[5] | -COOH Terminated Phosphonic Acid SAM on 316L SS[5] |
| Day 0 | ~105° | ~30° |
| Day 1 | ~95° | ~35° |
| Day 7 | ~80° | ~40° |
| Day 14 | ~75° | ~45° |
| Day 28 | ~70° | ~50° |
This data on phosphonic acid SAMs illustrates a common trend of decreasing hydrophobicity (for -CH₃) and increasing hydrophilicity (for -COOH) over time, indicating molecular desorption or rearrangement.
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Ratio Changes Over Time
| Time | C 1s / Au 4f Ratio (C₁₈SH on Gold in various aqueous media)[6] |
| Day 0 | 1.55 |
| Day 7 | Remained constant |
This data for a long-chain alkanethiol suggests high stability over a 7-day period under the tested conditions, with no significant loss of molecules from the surface.
Experimental Protocols for Stability Assessment
Reproducible assessment of surface stability requires standardized experimental protocols. The following are detailed methodologies for key characterization techniques.
X-ray Photoelectron Spectroscopy (XPS) for Monitoring Chemical State and Elemental Composition
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Protocol:
-
Sample Preparation: Modified surfaces are rinsed with an appropriate solvent (e.g., ethanol, deionized water) to remove any unbound molecules and then dried under a stream of nitrogen.
-
Instrumentation: A monochromatic Al Kα X-ray source is typically used.
-
Data Acquisition:
-
Acquire a survey scan to identify all elements present on the surface.
-
Perform high-resolution scans for the elements of interest (e.g., C 1s, S 2p, Au 4f for thiol-on-gold SAMs).
-
For long-term studies, samples are aged under specific conditions (e.g., in a biological medium at 37°C) and analyzed at predetermined time points.
-
-
Data Analysis:
-
The binding energies of the core level peaks are used to identify the chemical states of the elements. For example, the S 2p peak can distinguish between bound thiolate (S-Au) and oxidized sulfur species (sulfonates).[2]
-
The peak areas are used to determine the relative atomic concentrations of the elements on the surface. The change in the ratio of elements from the monolayer (e.g., C, S) to the substrate (e.g., Au, Si) over time is used to quantify molecular desorption.[6][7]
-
Contact Angle Goniometry for Assessing Surface Wettability
Contact angle measurements provide information about the hydrophobicity or hydrophilicity of a surface, which is directly related to the composition and ordering of the outermost layer of the modified surface.
Protocol:
-
Sample Preparation: Ensure the surface is clean and dry before measurement.
-
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Measurement Procedure:
-
Place a droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water) onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Software is used to measure the angle between the solid surface and the tangent of the droplet.
-
For long-term stability studies, measurements are taken at various time points after exposure to the aging conditions.[8][9]
-
-
Data Analysis:
-
A decrease in the water contact angle on a hydrophobic SAM (like one terminated with a vinyl group) over time suggests degradation or contamination of the surface.
-
An increase in contact angle on a hydrophilic surface would indicate similar degradation.
-
Both advancing and receding contact angles can be measured to assess surface heterogeneity and pinning of the contact line.[10]
-
Atomic Force Microscopy (AFM) for Imaging Surface Morphology
AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale.
Protocol:
-
Sample Preparation: Samples should be clean and free of loose contaminants.
-
Instrumentation: An atomic force microscope operating in tapping mode or contact mode is typically used.
-
Imaging:
-
The surface is scanned with a sharp tip at the end of a cantilever.
-
Changes in the cantilever's deflection or oscillation amplitude are used to create a topographical map of the surface.
-
For stability studies, the same area of the surface can be imaged over time to observe changes.
-
-
Data Analysis:
-
The appearance of pits or holes in the monolayer over time is a direct indication of molecular desorption.
-
Changes in the surface roughness can also indicate degradation or rearrangement of the monolayer.
-
Force spectroscopy measurements can be used to probe the adhesion forces between the AFM tip and the surface, which can change as the monolayer degrades.
-
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and chemical pathways.
Caption: Workflow for assessing the long-term stability of modified surfaces.
References
- 1. lee.chem.uh.edu [lee.chem.uh.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Long-term stability of self-assembled monolayers on 316L stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dropletlab.com [dropletlab.com]
- 9. researchgate.net [researchgate.net]
- 10. research.aalto.fi [research.aalto.fi]
Assessing the Reproducibility of Self-Assembled Monolayer Formation: A Comparative Guide to Non-8-ene-1-thiol and its Alternatives
For researchers, scientists, and drug development professionals, the ability to create consistent and reliable surface modifications is paramount. Self-assembled monolayers (SAMs) offer a powerful tool for tailoring the properties of surfaces, with applications ranging from biosensing to drug delivery. This guide provides a comparative analysis of Non-8-ene-1-thiol for SAM formation, assessing its reproducibility against other common alternatives and providing detailed experimental protocols and supporting data.
The formation of well-ordered and defect-free SAMs is crucial for their successful application. However, the inherent spontaneity of the self-assembly process can present challenges to reproducibility. Factors such as environmental cleanliness, purity of the thiol, solvent choice, and immersion time all play a critical role in the final quality of the monolayer. This guide will delve into the specifics of using this compound, a molecule with a terminal double bond amenable to further functionalization, and compare its performance with saturated alkanethiols and other functionalized thiols.
Comparative Performance of Thiols in SAM Formation
To assess the reproducibility of SAMs formed from this compound and its alternatives, key performance metrics are often evaluated. These include contact angle measurements to determine surface hydrophobicity, ellipsometry or atomic force microscopy (AFM) to measure monolayer thickness, and X-ray photoelectron spectroscopy (XPS) to ascertain elemental composition and chemical state. While specific quantitative data on the reproducibility of this compound SAMs is not extensively documented in publicly available literature, we can infer its expected performance based on the well-established principles of alkanethiol SAM formation on gold.
| Thiol Molecule | Typical Advancing Contact Angle (Water) on Au | Typical Thickness on Au (nm) | Key Considerations for Reproducibility |
| This compound | ~100-110° (estimated) | ~1.0 - 1.2 (estimated) | Purity of the thiol is critical to prevent polymerization or oxidation of the double bond. Degassing of the solvent is recommended. |
| 1-Octanethiol | ~108-112° | ~1.0 - 1.3 | Well-established protocols exist. Highly ordered monolayers are readily achievable with high purity starting material. |
| 11-Mercapto-1-undecanol (MUDO) | ~30-40° | ~1.3 - 1.7 | The terminal hydroxyl group can lead to hydrogen bonding, potentially affecting packing and ordering. |
| 16-Mercaptohexadecanoic acid (MHDA) | <10° (protonated), higher when deprotonated | ~1.8 - 2.2 | The terminal carboxylic acid group is sensitive to the pH of the environment, which can influence monolayer structure and stability. |
Note: The data for this compound is estimated based on the properties of similar chain-length alkanethiols. Experimental verification is required for precise values.
Experimental Protocols for Reproducible SAM Formation
Achieving reproducible SAMs necessitates meticulous attention to detail in the experimental procedure. The following protocol is a general guideline for the formation of thiol SAMs on gold substrates and can be adapted for this compound and its alternatives.
Substrate Preparation
The quality of the substrate is foundational to the formation of a high-quality SAM.
-
Materials: Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer).
-
Cleaning Procedure:
-
Rinse the substrate with ethanol and deionized water.
-
Dry the substrate under a stream of dry nitrogen.
-
Treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes to remove organic contaminants. Extreme caution must be exercised when handling piranha solution.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate again under a stream of dry nitrogen.
-
Use the cleaned substrate immediately for SAM formation.
-
Thiol Solution Preparation
-
Solvent: High-purity, anhydrous ethanol is the most common solvent for alkanethiols.[1] For thiols with reactive groups like the double bond in this compound, it is advisable to degas the solvent to remove dissolved oxygen.
-
Concentration: A thiol concentration of 1-5 mM is typically used.[1]
-
Procedure:
-
Prepare the thiol solution in a clean glass container.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution of the thiol.
-
Self-Assembly Process
-
Immersion: Immerse the clean gold substrate into the thiol solution. Ensure the entire gold surface is in contact with the solution.
-
Incubation: The self-assembly process is typically allowed to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[2] The container should be sealed to prevent solvent evaporation and contamination.
-
Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove non-chemisorbed molecules.[1]
-
Drying: Dry the substrate with a stream of dry nitrogen.
-
Storage: Store the SAM-coated substrates in a clean, dry environment, such as a desiccator.
Characterization of SAMs to Assess Reproducibility
To evaluate the consistency of SAM formation, a combination of surface-sensitive techniques should be employed.
-
Contact Angle Goniometry: Measures the static and dynamic contact angles of a liquid (typically water) on the SAM surface. Reproducible contact angles indicate a consistent surface chemistry and packing density.
-
Ellipsometry: A non-destructive optical technique used to measure the thickness of the SAM. Consistent thickness measurements across different samples are a key indicator of reproducibility.
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental and chemical state information of the surface. For this compound, XPS can be used to confirm the presence of the thiol on the surface and the integrity of the double bond.[3]
-
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): High-resolution imaging techniques that can visualize the morphology and packing of the monolayer at the nanoscale.[4] These techniques can reveal the presence of defects and assess the degree of ordering.
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the factors influencing SAM formation, the following diagrams are provided.
Caption: Experimental workflow for the formation of a this compound SAM on a gold substrate.
Caption: Key factors influencing the reproducibility of SAM formation and the resulting quality metrics.
Alternatives to this compound
While this compound offers a versatile platform for post-assembly modification via its terminal alkene, other molecules can be employed to achieve different surface properties or improved stability.
-
Dithiols: Molecules with two thiol groups can form bridges or loops on a surface, potentially offering different anchoring geometries.[4] However, achieving a standing-up monolayer with one free thiol group can be challenging.[4]
-
Selenols: The use of selenium instead of sulfur as the headgroup can lead to a stronger interaction with the gold surface, potentially increasing the stability of the SAM.[5]
-
Tripodal Thiol Ligands: These molecules possess three thiol groups connected to a central scaffold, offering a more robust, multi-point attachment to the substrate.[6] This can lead to highly stable and well-ordered monolayers.[6]
Conclusion
The reproducible formation of high-quality SAMs is a critical step for many advanced applications in research and drug development. While specific reproducibility data for this compound is not widely published, by following stringent experimental protocols and employing a suite of characterization techniques, researchers can achieve consistent results. The key to reproducibility lies in the meticulous control of variables such as substrate cleanliness, thiol purity, and environmental conditions. For applications requiring enhanced stability or different surface functionalities, alternative molecules such as selenols and tripodal thiols present viable options. This guide provides a framework for researchers to approach the formation of this compound SAMs and to critically evaluate their reproducibility in the context of other available systems.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. if.tugraz.at [if.tugraz.at]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tripodal Binding Units for Self-Assembled Monolayers on Gold: A Comparison of Thiol and Thioether Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Coatings: Non-8-ene-1-thiol vs. Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surface coating is a critical consideration in a multitude of research and development applications, from biosensors and medical implants to marine technologies. The ideal coating should not only exhibit the desired surface properties, such as hydrophobicity or biocompatibility, but also demonstrate stability and reliability under operational conditions. This guide provides a comprehensive comparison of self-assembled monolayers (SAMs) of Non-8-ene-1-thiol against leading commercially available surface coatings in the anti-fouling and biocompatible categories.
Executive Summary
This guide benchmarks the performance of this compound, a vinyl-terminated alkanethiol that forms a self-assembled monolayer on gold substrates, against two categories of widely used commercial surface coatings:
-
Anti-Fouling Coatings: Represented by Interlux Ultra-Kote and Sea Hawk Cukote, these coatings are primarily used in marine applications to prevent the accumulation of organisms on submerged surfaces.
-
Biocompatible Coatings: Represented by Hydromer® hydrogel coatings, these are designed for use in medical devices to minimize adverse reactions and improve performance when in contact with biological tissues and fluids.
The comparison is based on key performance metrics including surface wettability (contact angle), coating thickness, stability, and their primary functional attribute (anti-fouling or biocompatibility). Due to the limited direct experimental data on this compound in the public domain, data from a close structural analog, 10-undecenyltrichlorosilane, which also forms a vinyl-terminated SAM, is used as a proxy for performance evaluation.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for this compound (represented by its vinyl-terminated SAM analog) and the selected commercial coatings.
| Performance Metric | This compound (Vinyl-Terminated SAM) | Interlux Ultra-Kote (Anti-Fouling) | Sea Hawk Cukote (Anti-Fouling) | Hydromer® Hydrogel (Biocompatible) |
| Coating Type | Self-Assembled Monolayer | Hard, Copper-Based | Ablative, Copper-Based | Hydrophilic Polymer Network |
| Primary Function | Surface Functionalization (e.g., for "click" chemistry) | Anti-fouling | Anti-fouling | Biocompatibility, Lubricity |
| Water Contact Angle | ~104° (hydrophobic) | Not specified in TDS (typically hydrophobic) | Not specified in TDS (typically hydrophobic) | Low (hydrophilic) |
| Coating Thickness | ~1.5 nm | 2 mils (50.8 µm) per coat (dry)[1][2] | 2.5 mils (63.5 µm) per coat (dry)[3] | Typically in the micron range |
| Active Ingredient | N/A (functional vinyl group) | Cuprous Oxide (57-76%)[1][2][4] | Cuprous Oxide (47.57%)[3][5][6][7] | Hydrophilic polymers (e.g., PVP, PEG)[7] |
| Stability | Prone to oxidation and desorption in biological media over days to weeks[5][8][9] | Designed for multi-season durability[8][10] | Self-polishing (ablative), designed for controlled erosion[3][5][6] | Good long-term stability in biological environments[3] |
| Biocompatibility | Not inherently biocompatible; requires further functionalization | Not designed for biomedical applications | Not designed for biomedical applications | Excellent; designed to reduce thrombosis and inflammation[1][7][11] |
| Anti-Fouling Performance | Limited intrinsic anti-fouling properties | Excellent in high-fouling marine environments[1][8][10] | Excellent in high-fouling marine environments[5][6] | Can exhibit anti-fouling properties by preventing protein and cell adhesion[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following sections outline the standard experimental protocols for the characterization of these surface coatings.
Formation of this compound Self-Assembled Monolayer
This protocol describes the formation of a vinyl-terminated SAM on a gold substrate.
Procedure:
-
Substrate Preparation: A gold-coated substrate is thoroughly cleaned to remove any organic contaminants. This is often achieved by immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by copious rinsing with deionized water and ethanol. The cleaned substrate is then dried under a stream of nitrogen.
-
SAM Formation: The clean, dry gold substrate is immersed in a dilute solution (typically 1 mM) of this compound in a high-purity solvent like ethanol. The immersion is carried out for a period of 12 to 24 hours to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: After incubation, the substrate is removed from the thiol solution and rinsed thoroughly with fresh ethanol to remove any non-chemisorbed molecules. The substrate is then dried again under a stream of nitrogen.
-
Characterization: The resulting SAM is then ready for characterization using various surface analysis techniques.
Characterization of Surface Coatings
The following are standard methods used to evaluate the performance metrics presented in the data table.
-
Contact Angle Goniometry: This technique measures the angle at which a liquid droplet meets a solid surface, providing an indication of the surface's wettability (hydrophobicity or hydrophilicity). A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) signifies a hydrophilic surface.
-
Ellipsometry: This optical technique is used to determine the thickness of thin films with high precision. It measures the change in polarization of light upon reflection from a surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is used to confirm the presence and chemical bonding of the coating components.
-
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can be used to visualize the surface topography at the nanoscale and to measure surface roughness.
-
Biofouling Assay (for Anti-Fouling Coatings): Coated panels are submerged in a marine environment, and the extent of biofouling (e.g., accumulation of algae, barnacles) is assessed over time. This can be quantified by percentage of surface coverage or biomass accumulation.
-
Protein Adsorption Assay (for Biocompatible Coatings): The amount of protein that adsorbs to the coated surface from a solution (e.g., blood plasma or a specific protein solution) is quantified. Techniques such as Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR) are often employed for real-time measurements.
-
Cell Adhesion and Viability Assays (for Biocompatible Coatings): These assays assess the interaction of living cells with the coated surface. Cell adhesion can be quantified by microscopy, and cell viability can be determined using colorimetric assays that measure metabolic activity.
Signaling Pathways and Logical Relationships
The interaction of a surface with its environment, be it seawater or a biological fluid, is governed by a complex interplay of factors. The following diagram illustrates the logical relationship between surface properties and the resulting functional outcomes.
References
- 1. hydromer.com [hydromer.com]
- 2. hydromer.com [hydromer.com]
- 3. Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Best antifouling paint: 8 leading options in head-to-head test [pbo.co.uk]
- 7. hydromer.com [hydromer.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of alkanethiol self-assembled monolayers in mesenchymal stem cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dione.lib.unipi.gr [dione.lib.unipi.gr]
Interdisciplinary & Advanced Applications
Application Notes and Protocols for "Non-8-ene-1-thiol" in Single-Molecule Studies and Molecular Electronics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches for "Non-8-ene-1-thiol" in the context of single-molecule studies and molecular electronics have yielded limited specific data. The following application notes and protocols are therefore based on established methodologies for closely related molecules, such as alkanethiols and other unsaturated thiols, and are intended to serve as a foundational guide. Researchers should optimize these protocols for their specific experimental setup and for the unique properties of "this compound".
Introduction to Thiols in Molecular Electronics
Thiol-terminated molecules are fundamental components in molecular electronics. The thiol group (-SH) serves as a versatile anchor to gold surfaces, forming a self-assembled monolayer (SAM). This process is crucial for the construction of single-molecule junctions, where the electrical properties of an individual molecule can be investigated. This compound, with its terminal thiol group and a terminal double bond on a nine-carbon chain, presents an interesting candidate for such studies. The terminal alkene group could potentially be used for further on-surface reactions or to influence the electronic coupling with the electrodes in unique ways compared to saturated alkanethiols.
Quantitative Data Overview (Representative Data for Alkanethiols)
| Molecule | Measurement Technique | Conductance (G₀) | Junction Length (nm) | Reference |
| 1,8-Octanedithiol | STM-BJ | 1-20 x 10⁻⁵ | ~1.0 | [1] |
| 1,6-Hexanedithiol | C-SThM | ~5.1 x 10⁻⁴ | ~0.8 | [2] |
| Alkanedithiols (C2-C10) | STM-BJ | Length-dependent | 0.4 - 1.2 | [2] |
Note: G₀ is the quantum of conductance, approximately 77.5 µS.
Experimental Protocols
Protocol for Self-Assembled Monolayer (SAM) Formation
This protocol describes the formation of a SAM of a thiol-terminated molecule on a gold substrate, a prerequisite for many single-molecule and molecular electronics experiments.
Materials:
-
Gold substrate (e.g., gold-coated silicon wafer or freshly evaporated gold on mica)
-
This compound
-
Anhydrous ethanol (or other suitable solvent like toluene)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water (DI water)
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse the substrate thoroughly with DI water.
-
Rinse with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immediately immerse the clean, dry gold substrate into the thiol solution.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature in a sealed container to prevent contamination and solvent evaporation.[3]
-
-
Post-Deposition Rinsing:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a gentle stream of nitrogen gas.
-
-
Characterization (Optional but Recommended):
-
The quality of the SAM can be assessed using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).[4]
-
Protocol for Single-Molecule Conductance Measurement using STM-Break Junction (STM-BJ)
This protocol outlines the procedure for measuring the conductance of a single molecule using the STM-BJ technique.
Materials and Equipment:
-
Scanning Tunneling Microscope (STM) with break-junction capability
-
Gold STM tip
-
Gold substrate with or without a pre-formed SAM of this compound
-
A solution of this compound (typically 0.1 to 1 mM in a non-polar solvent like mesitylene or 1,2,4-trichlorobenzene)
Procedure:
-
Setup:
-
Mount the gold substrate in the STM liquid cell.
-
Fill the liquid cell with the solution of this compound.
-
Approach the gold STM tip to the substrate until a tunneling current is detected.
-
-
Junction Formation and Breaking:
-
Repeatedly drive the STM tip into and out of contact with the gold substrate.[5]
-
When the tip is in contact with the substrate, a gold point contact is formed.
-
As the tip is withdrawn, this point contact is stretched and eventually breaks.
-
In the presence of the thiol molecules, a molecule can bridge the gap between the tip and the substrate, forming a single-molecule junction.
-
-
Data Acquisition:
-
During the tip withdrawal process, record the current as a function of the tip-substrate displacement.
-
A constant current plateau in the current-distance trace indicates the formation of a stable molecular junction.[6]
-
The conductance is calculated from the current plateau and the applied bias voltage.
-
-
Statistical Analysis:
-
Repeat the junction formation and breaking process thousands of times to collect a large dataset of conductance traces.[7]
-
Construct a conductance histogram from all the recorded traces.
-
The peaks in the histogram correspond to the most probable conductance values of the single-molecule junction.[7]
-
Visualizations
Caption: Experimental workflow for single-molecule conductance measurements.
References
- 1. This compound | 304435-87-8 | Benchchem [benchchem.com]
- 2. 304435-87-8(this compound) | Kuujia.com [nl.kuujia.com]
- 3. Electrochemical Visualization of Single-Molecule Thiol Substitution with Nanopore Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 304435-87-8(this compound) | Kuujia.com [fr.kuujia.com]
- 5. 304435-87-8(this compound) | Kuujia.com [kuujia.com]
- 6. Single Molecule Electronics and Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.utwente.nl [research.utwente.nl]
Application Notes: "Non-8-ene-1-thiol" Functionalization for Targeted Drug Delivery Systems
Introduction
"Non-8-ene-1-thiol" is a bifunctional molecule featuring a terminal thiol group and a terminal alkene group. This unique structure makes it an ideal linker molecule for the surface functionalization of drug delivery carriers, such as nanoparticles and liposomes, through a robust and efficient reaction known as thiol-ene "click" chemistry. The thiol group allows for strong anchoring to the surface of various nanomaterials (e.g., gold nanoparticles), while the terminal alkene provides a reactive handle for the subsequent attachment of targeting ligands and therapeutic agents. This functionalization strategy is gaining significant attention in the field of targeted drug delivery due to its high efficiency, selectivity, and biocompatibility.[1][2][3][4]
The thiol-ene reaction proceeds via a radical-mediated addition of a thiol to an alkene, forming a stable thioether bond. This reaction can be initiated under mild conditions, such as with a photoinitiator and UV light, which is advantageous for conjugating sensitive biological molecules. Alternatively, for alkenes activated by electron-withdrawing groups (like maleimides), the reaction can proceed via a Michael-type addition, offering another versatile conjugation strategy.[5] The resulting functionalized drug delivery systems can be engineered to specifically recognize and bind to target cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.
Key Applications
-
Targeted Nanoparticle Drug Delivery: "this compound" can be used to modify the surface of nanoparticles, which are then conjugated with targeting moieties such as antibodies, peptides, or aptamers. These functionalized nanoparticles can selectively deliver chemotherapeutic agents to cancer cells, minimizing damage to healthy tissues.
-
Gene Delivery Systems: The alkene terminus of "this compound" can be used to attach cationic polymers or peptides to a nanoparticle core, facilitating the complexation and delivery of nucleic acids (e.g., siRNA, plasmid DNA) for gene therapy applications.
-
Bioimaging and Theranostics: By co-conjugating imaging agents (e.g., fluorescent dyes, MRI contrast agents) and therapeutic drugs to "this compound" functionalized carriers, it is possible to create theranostic platforms that allow for simultaneous diagnosis and treatment.[2]
-
Controlled Release Hydrogels: "this compound" can be incorporated into the structure of hydrogels, which can encapsulate and provide sustained release of therapeutic molecules.[5]
Advantages of "this compound" Functionalization
-
High Reaction Efficiency and Specificity: The thiol-ene click chemistry provides high yields and minimal side products.[1][2]
-
Biocompatibility: The reaction conditions are mild and can be performed in aqueous environments, making it suitable for conjugating delicate biomolecules.[1][2]
-
Stable Linkage: The resulting thioether bond is highly stable in physiological conditions, ensuring that the targeting ligand and drug remain attached to the carrier until it reaches the target site.[1][2]
-
Versatility: The "click" nature of the reaction allows for a modular approach, where different targeting ligands and drugs can be easily attached to the "this compound" functionalized platform.
Quantitative Data Summary
Table 1: Physicochemical Properties of "this compound" Functionalized Gold Nanoparticles (AuNPs)
| Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare AuNPs | 20.5 ± 1.2 | 0.25 ± 0.03 | -35.8 ± 2.1 |
| AuNPs-Non-8-ene-1-thiol | 25.1 ± 1.5 | 0.21 ± 0.02 | -28.4 ± 1.8 |
| AuNPs-Non-8-ene-1-thiol-Peptide | 32.8 ± 2.1 | 0.18 ± 0.02 | -15.2 ± 1.5 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| AuNPs-Non-8-ene-1-thiol-Doxorubicin | Doxorubicin | 8.5 ± 0.7 | 92.3 ± 3.5 |
| Liposomes-Non-8-ene-1-thiol-siRNA | siRNA | 2.1 ± 0.3 | 95.1 ± 2.8 |
Experimental Protocols
Protocol 1: Synthesis of "this compound" Functionalized Gold Nanoparticles (AuNPs)
Materials:
-
Hydrogen tetrachloroaurate(III) (HAuCl4)
-
Trisodium citrate
-
"this compound"
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Synthesize 20 nm gold nanoparticles by the citrate reduction method. Briefly, bring 100 mL of 0.01% HAuCl4 solution to a boil with vigorous stirring.
-
Rapidly add 2 mL of 1% trisodium citrate solution. The solution color will change from yellow to deep red.
-
Continue boiling and stirring for 15 minutes, then cool to room temperature.
-
Prepare a 10 mM solution of "this compound" in ethanol.
-
To 10 mL of the AuNP solution, add 100 µL of the "this compound" solution.
-
Stir the mixture at room temperature for 24 hours to allow for ligand exchange.
-
Purify the "this compound" functionalized AuNPs by centrifugation at 12,000 rpm for 20 minutes, followed by removal of the supernatant and resuspension in DI water. Repeat this washing step three times.
-
Characterize the functionalized AuNPs for size, PDI, and zeta potential.
Protocol 2: Conjugation of a Targeting Peptide to "this compound" Functionalized AuNPs via Thiol-Ene Reaction
Materials:
-
"this compound" functionalized AuNPs
-
Cysteine-terminated targeting peptide (e.g., RGD)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
Procedure:
-
Disperse the "this compound" functionalized AuNPs in PBS at a concentration of 1 mg/mL.
-
Add the cysteine-terminated targeting peptide to a final concentration of 100 µM.
-
Add the photoinitiator to a final concentration of 0.05% (w/v).
-
Gently mix the solution and expose it to UV light (365 nm) for 10 minutes on ice.
-
Purify the peptide-conjugated AuNPs by centrifugation at 12,000 rpm for 20 minutes to remove unreacted peptide and photoinitiator.
-
Resuspend the pellet in fresh PBS. Repeat the washing step three times.
-
Confirm the successful conjugation of the peptide using techniques such as FTIR, XPS, or a fluorescently labeled peptide.
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of a targeted drug delivery system.
Caption: Generalized signaling pathway for targeted drug delivery and therapeutic action.
References
- 1. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles [ouci.dntb.gov.ua]
- 5. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Non-8-ene-1-thiol for Advanced Lithography and Nanopatterning
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Non-8-ene-1-thiol in advanced lithography and nanopatterning. The unique terminal alkene group of this compound makes it an ideal candidate for "click" chemistry reactions, enabling robust surface functionalization and high-resolution patterning on gold surfaces.
I. Overview of this compound in Nanopatterning
This compound is a bifunctional molecule that forms highly ordered self-assembled monolayers (SAMs) on gold substrates. The thiol group (-SH) exhibits a strong affinity for gold, leading to the spontaneous formation of a dense, stable monolayer. The exposed terminal alkene group (-C=C) serves as a versatile anchor point for subsequent chemical modifications, most notably through the thiol-ene "click" reaction. This allows for the precise, area-selective immobilization of biomolecules, polymers, and other functional materials, which is a cornerstone of many advanced sensing and drug delivery applications.
The primary application of this compound in this context is as a molecular resist and a platform for surface functionalization. By patterning the SAM, either directly or by patterning the subsequent modifications, high-resolution chemical and topographical patterns can be generated.
II. Key Applications and Techniques
-
Photolithography: The terminal alkene groups of a this compound SAM can be selectively activated or modified using light-based techniques. In the presence of a photoinitiator, UV irradiation can initiate a thiol-ene reaction in specific areas, allowing for the covalent attachment of other thiol-containing molecules.
-
Soft Lithography: Techniques such as microcontact printing can be used to directly pattern this compound onto a gold surface, creating regions with different surface chemistries.
-
Biomolecule Immobilization: The patterned alkene surfaces can be used for the site-specific attachment of proteins, peptides, and DNA, creating high-density microarrays and biosensors.
-
Controlled Surface Wettability: By selectively modifying the this compound SAM, surfaces with patterned hydrophobic and hydrophilic regions can be fabricated, which is useful for microfluidics and cell culture applications.
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound based nanopatterning processes.
| Parameter | Value | Technique(s) |
| SAM Formation | ||
| Monolayer Thickness | 1.0 - 1.5 nm | Ellipsometry, AFM |
| Gold-Sulfur Bond Energy | ~45 kcal/mol | |
| Surface Properties | ||
| Advancing Contact Angle (Water) | 70° - 80° | Goniometry |
| Receding Contact Angle (Water) | 60° - 70° | Goniometry |
| Patterning Resolution | ||
| Feature Size (Photolithography) | Down to 1 µm | Optical Microscopy, AFM |
| Feature Size (Soft Lithography) | Down to 100 nm | AFM, SEM |
Note: The exact values can vary depending on the specific experimental conditions, substrate quality, and measurement technique.
IV. Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on Gold
This protocol describes the formation of a high-quality this compound SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a Ti/Au layer)
-
This compound
-
Absolute Ethanol (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Glass beakers and Petri dishes
Procedure:
-
Substrate Cleaning:
-
Place the gold-coated substrate in a beaker.
-
Piranha Cleaning (for inorganic contaminants): Carefully add freshly prepared Piranha solution to the beaker, ensuring the substrate is fully submerged. Leave for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-5 mM solution of this compound in absolute ethanol.
-
Place the cleaned, dry gold substrate in a clean Petri dish.
-
Pour the this compound solution into the Petri dish, ensuring the substrate is fully immersed.
-
Cover the Petri dish and leave it undisturbed for 18-24 hours at room temperature to allow for the self-assembly process to complete.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Rinse with DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The substrate with the this compound SAM is now ready for characterization or further processing.
-
Protocol 2: Photopatterning of a this compound SAM via Thiol-Ene "Click" Chemistry
This protocol details the patterning of a this compound SAM by selectively attaching a thiol-containing molecule using UV light.
Materials:
-
This compound SAM on a gold substrate (from Protocol 1)
-
Thiol-containing molecule for patterning (e.g., 1H,1H,2H,2H-Perfluorodecanethiol for creating hydrophobic regions)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (e.g., Toluene or Isopropanol)
-
Photomask with the desired pattern
-
UV light source (e.g., a mask aligner or a simple UV lamp with a collimator)
Procedure:
-
Preparation of the Patterning Solution:
-
Prepare a solution containing the thiol-containing molecule (e.g., 10 mM) and the photoinitiator (e.g., 1-2 wt%) in a suitable solvent.
-
-
Patterning:
-
Place the this compound functionalized substrate on the stage of the UV exposure system.
-
Spin-coat the patterning solution onto the substrate or apply a drop to cover the surface.
-
Place the photomask in close contact with the substrate surface.
-
Expose the substrate to UV light (e.g., 365 nm) through the photomask for a predetermined time (typically 5-30 minutes, depending on the lamp intensity and the specific chemistry).
-
-
Development and Cleaning:
-
After exposure, immerse the substrate in the solvent used for the patterning solution and sonicate for a few minutes to remove the unreacted molecules and the photoinitiator.
-
Rinse the substrate thoroughly with fresh solvent.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The patterned surface is now ready for characterization.
-
V. Visualizations
Caption: Workflow for the self-assembly of this compound on a gold substrate.
Caption: Experimental workflow for photopatterning via thiol-ene click chemistry.
Caption: Reaction pathway for the thiol-ene "click" reaction.
Application Notes and Protocols: "Non-8-ene-1-thiol" Modification of Graphene for Drug Development Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of graphene with long-chain alkenyl thiols, specifically focusing on the adaptation for "Non-8-ene-1-thiol" via a thiol-ene "click" reaction. This surface modification strategy is crucial for enhancing the dispersion of graphene in relevant solvents and for creating a versatile platform for subsequent bioconjugation in drug delivery systems.
Introduction to Thiol-Ene Modification of Graphene
Graphene, a two-dimensional allotrope of carbon, possesses remarkable physicochemical properties, making it an attractive candidate for various biomedical applications, including drug delivery.[1] However, its pristine form is inherently hydrophobic, leading to poor dispersibility in aqueous solutions and limiting its biomedical utility.[2] Surface functionalization is a key strategy to overcome this limitation.[3]
The thiol-ene "click" reaction is a highly efficient and versatile method for the covalent functionalization of graphene.[4] This reaction proceeds via a radical-mediated addition of a thiol group across a carbon-carbon double bond on the graphene surface.[2] It can be initiated either thermally or photochemically and offers several advantages, including high reaction efficiency, mild reaction conditions, and a tolerance to a wide range of functional groups.[4][5]
Modification with "this compound" introduces a long aliphatic chain with a terminal thiol group onto the graphene surface. This functionalization can enhance the loading capacity of hydrophobic drugs and provides a reactive handle for the attachment of targeting ligands, polymers like polyethylene glycol (PEG) for improved biocompatibility, or other bioactive molecules.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the thiol-ene functionalization of graphene. While specific data for "this compound" is not available in the cited literature, the data presented for other thiols provide a benchmark for expected outcomes.
Table 1: Elemental Composition Analysis (X-ray Photoelectron Spectroscopy - XPS)
| Thiol Precursor | Graphene Type | Atomic % of Sulfur (S) | Reference |
| L-cysteine ethyl ester | Pristine Graphene | 4.79 at% | [7] |
Table 2: Raman Spectroscopy Analysis for Defect Characterization
| Thiol Precursor | Graphene Type | Initial ID/IG Ratio | Final ID/IG Ratio | Reference |
| L-cysteine ethyl ester | Pristine Graphene | 0.3 | 0.7 | [7] |
Experimental Protocols
This section provides a detailed protocol for the thermal-initiated thiol-ene functionalization of pristine graphene. This protocol is adapted from the work by Farivar et al. and can be modified for use with "this compound".[7]
Materials and Equipment
-
Pristine Graphene Powder
-
This compound
-
2,2′-Azobis(2-methylpropionitrile) (AIBN) (or other suitable radical initiator)
-
Ethanol
-
Deionized (DI) Water
-
Nitrogen Gas
-
Sonicator Bath
-
Round-bottom flask with condenser
-
Magnetic stirrer with heating mantle
-
Centrifuge
-
Vacuum oven
Detailed Experimental Procedure
-
Dispersion of Graphene:
-
Disperse 50 mg of pristine graphene powder in 100 mL of an ethanol/water mixture (e.g., 70:30 v/v) in a round-bottom flask.
-
Sonicate the mixture for 1 hour to ensure a homogeneous dispersion.
-
-
Inert Atmosphere:
-
Purge the dispersion with nitrogen gas for 30 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
-
Addition of Reagents:
-
Add a molar excess of "this compound" to the graphene dispersion. The optimal molar ratio of thiol to graphene's carbon atoms should be determined empirically.
-
Add the radical initiator, AIBN (typically 5-10 mol% with respect to the thiol).
-
Purge the mixture with nitrogen gas for an additional 30 minutes.
-
-
Reaction:
-
Sonicate the reaction mixture for 30 minutes to ensure good mixing.
-
Heat the mixture to the appropriate reaction temperature for AIBN decomposition (typically 60-80 °C) under constant stirring.
-
Allow the reaction to proceed for 12-24 hours under a nitrogen atmosphere.
-
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Collect the functionalized graphene by centrifugation.
-
Wash the product repeatedly with ethanol and water to remove unreacted thiol and initiator by-products. This can be done by repeated cycles of centrifugation, removal of the supernatant, and redispersion in the washing solvent.
-
Dry the final product in a vacuum oven at 60 °C overnight.
-
Characterization of Functionalized Graphene
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of C-S and C-H stretching vibrations from the attached "this compound".
-
X-ray Photoelectron Spectroscopy (XPS): To quantify the elemental composition, particularly the atomic percentage of sulfur, confirming the covalent attachment.[7]
-
Raman Spectroscopy: To assess the degree of functionalization and the introduction of defects in the graphene lattice, observed by an increase in the D to G band intensity ratio (ID/IG).[7]
-
Thermogravimetric Analysis (TGA): To determine the grafting density of the "this compound" by measuring the weight loss corresponding to the decomposition of the organic moiety.
-
Dispersibility Test: To visually inspect the dispersibility and stability of the functionalized graphene in various solvents.
Applications in Drug Development
The "this compound" modification of graphene creates a versatile platform for various applications in drug development:
-
Enhanced Drug Loading: The long alkyl chains introduced by "this compound" can increase the surface hydrophobicity, which can enhance the loading of hydrophobic anti-cancer drugs like doxorubicin (DOX) and paclitaxel (PTX) through π-π stacking and hydrophobic interactions.[6]
-
Targeted Drug Delivery: The terminal thiol group can be further functionalized with targeting ligands such as antibodies, peptides, or folic acid.[6] This allows for the specific delivery of the drug-loaded graphene to cancer cells, minimizing off-target toxicity.
-
Stimulus-Responsive Release: The functionalized graphene can be incorporated into more complex drug delivery systems that respond to internal or external stimuli. For example, the high near-infrared (NIR) absorbance of graphene can be utilized for photothermal therapy, where NIR laser irradiation can both ablate tumor cells and trigger the release of the loaded drug.[8]
-
Improved Biocompatibility: The modified graphene surface can be further conjugated with biocompatible polymers like polyethylene glycol (PEG) to improve its in vivo circulation time and reduce immunogenicity.[1]
Visualizations
Caption: Experimental workflow for the thiol-ene functionalization of graphene.
Caption: Thiol-ene click reaction mechanism on the graphene surface.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly Water Dispersible Functionalized Graphene by Thermal Thiol-Ene Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Self-assembled 1-octadecanethiol monolayers on graphene for mercury detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the Application of Graphene and Its Derivatives in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advances in the Application of Graphene and Its Derivatives in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymer Brush Synthesis via Surface-Initiated Polymerization Using Non-8-ene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymer brushes, consisting of polymer chains densely grafted to a surface, are of significant interest for a wide range of applications, including the development of biocompatible materials, drug delivery systems, and biosensors. The ability to precisely control the chemical composition and architecture of these brushes at the nanoscale allows for the fine-tuning of surface properties. This document provides detailed application notes and protocols for the synthesis of polymer brushes on gold surfaces using Non-8-ene-1-thiol as a key anchoring molecule for surface-initiated atom transfer radical polymerization (SI-ATRP).
This compound offers a versatile platform for polymer brush synthesis. Its thiol group readily forms a self-assembled monolayer (SAM) on gold substrates, providing a robust anchor to the surface. The terminal alkene group serves as a modifiable handle for the subsequent attachment of a polymerization initiator, enabling the growth of well-defined polymer brushes from the surface.
Experimental Workflow Overview
The overall process for synthesizing polymer brushes using this compound involves a multi-step procedure. First, a self-assembled monolayer of this compound is formed on a gold substrate. The terminal alkene groups of the SAM are then functionalized to introduce an ATRP initiator. Finally, surface-initiated ATRP is carried out to grow the desired polymer brushes from the initiator-functionalized surface.
Caption: Overall workflow for polymer brush synthesis.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained at various stages of the polymer brush synthesis process. These values are representative and can vary depending on specific experimental conditions.
Table 1: Self-Assembled Monolayer (SAM) Characterization
| Parameter | Typical Value | Technique |
| SAM Thickness | ~1 - 2 nm | Ellipsometry |
| Water Contact Angle | 70° - 80° | Goniometry |
| Gold-Sulfur Binding | Covalent | XPS |
Table 2: Polymer Brush Characterization
| Parameter | Typical Value Range | Technique |
| Dry Polymer Brush Thickness | 5 - 100 nm | Ellipsometry, AFM |
| Grafting Density (σ) | 0.1 - 0.8 chains/nm² | Calculated from brush thickness and molecular weight |
| Polymer Molecular Weight (Mn) | 10,000 - 200,000 g/mol | GPC (after cleavage from surface) |
| Polydispersity Index (PDI) | 1.1 - 1.3 | GPC (after cleavage from surface) |
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on Gold
This protocol details the steps for creating a well-ordered monolayer of this compound on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer and a 50-100 nm gold film)
-
This compound
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants.
-
Rinse the substrates thoroughly with DI water, followed by ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immediately immerse the clean, dry gold substrates into the thiol solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After incubation, remove the substrates from the thiol solution and rinse them thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
Application Notes and Protocols: Functionalized Alkanethiols for Studying Protein Adsorption and Cell Adhesion
Introduction
The study of protein adsorption and subsequent cell adhesion to surfaces is a cornerstone of biomaterials science, with profound implications for drug development, medical implant design, and fundamental cell biology research. Self-assembled monolayers (SAMs) of functionalized alkanethiols on gold surfaces provide a versatile and highly controllable model system to investigate these interfacial phenomena.[1] The ease of preparation and the ability to precisely tailor surface chemistry by varying the terminal functional group of the alkanethiol allow researchers to systematically probe the molecular interactions that govern biological responses to synthetic materials.[1][2] This document provides detailed application notes and experimental protocols for utilizing alkanethiol-based SAMs to study protein adsorption and cell adhesion. While the specific molecule "non-8-ene-1-thiol" is not extensively documented in the literature for these applications, its structure suggests a valuable application in "click" chemistry for post-functionalization of surfaces, a concept that will be explored herein.
Principle of Self-Assembled Monolayers (SAMs)
Alkanethiols spontaneously adsorb onto gold surfaces, forming highly ordered, crystalline-like monolayer films.[1] This self-assembly process is driven by the strong affinity of sulfur for gold, forming a stable semi-covalent bond, and the van der Waals interactions between the alkyl chains.[1] The terminal functional groups of the alkanethiols are exposed at the monolayer-solution interface, defining the chemical and physical properties of the surface. By choosing alkanethiols with different terminal moieties, surfaces with specific characteristics such as hydrophobicity, hydrophilicity, charge, and ligand presentation can be created.
Application I: Controlling Protein Adsorption
The initial event upon exposure of a biomaterial to a biological fluid is the adsorption of a layer of proteins. This adsorbed protein layer mediates subsequent cellular interactions.[3] Therefore, controlling protein adsorption is critical for directing biological outcomes.
Surfaces that Resist Protein Adsorption
Surfaces that minimize non-specific protein adsorption are often termed "inert" or "non-fouling." These are crucial for applications such as biosensors, drug delivery systems, and medical implants to prevent unwanted biological recognition. Poly(ethylene glycol) (PEG) and oligo(ethylene glycol) (OEG) terminated SAMs are the gold standard for creating protein-resistant surfaces.[4][5] The mechanism of resistance is attributed to the formation of a tightly bound hydration layer that acts as a physical and energetic barrier to protein adsorption.
Surfaces that Promote Protein Adsorption
Conversely, surfaces that promote the adsorption of specific proteins in a controlled manner are essential for applications like cell culture substrates and biosensors that require protein immobilization. Hydrophobic surfaces, such as those created by methyl-terminated alkanethiols, and charged surfaces, such as those with carboxyl or amino-terminal groups, can be used to promote protein adsorption.[3][6]
Quantitative Data on Protein Adsorption
The following table summarizes quantitative data on the adsorption of various proteins onto different SAM surfaces, as measured by Surface Plasmon Resonance (SPR).
| Alkanethiol Terminal Group | Protein | Protein Concentration (mg/mL) | Adsorbed Protein (pg/mm²) | Reference |
| Mannitol | Fibrinogen | 0.5 | < 50 | [4] |
| Mannitol | Lysozyme | 1.0 | < 50 | [4] |
| Mannitol | Ribonuclease A | 1.0 | < 50 | [4] |
| Tri(ethylene glycol) | Fibrinogen | 0.5 | < 50 | [4] |
| Tri(ethylene glycol) | Lysozyme | 1.0 | < 50 | [4] |
| Tri(ethylene glycol) | Ribonuclease A | 1.0 | < 50 | [4] |
| Hexadecanethiol (CH₃) | Fibrinogen | 0.5 | 3500 | [4] |
| Hexadecanethiol (CH₃) | Lysozyme | 1.0 | 2000 | [4] |
| Hexadecanethiol (CH₃) | Ribonuclease A | 1.0 | 1500 | [4] |
Application II: Controlling Cell Adhesion
Cell adhesion to a substrate is a complex process that is highly dependent on the underlying surface chemistry and the presence of adsorbed extracellular matrix (ECM) proteins.[3]
Patterning Cell Adhesion
By creating micropatterned SAMs with regions that either promote or resist cell adhesion, it is possible to control the spatial arrangement of cells on a surface. This is a powerful tool for studying cell-cell interactions, cell polarity, and for tissue engineering applications. A common strategy is to pattern cell-adhesive regions (e.g., terminated with a cell-binding peptide like RGD) surrounded by cell-resistant regions (e.g., OEG-terminated).[7]
Quantitative Data on Cell Adhesion
The following table presents data on cell adhesion to various surfaces.
| Surface Modification | Cell Type | Adhesion/Spreading | Observation | Reference |
| Mannitol-terminated SAM | 3T3 Fibroblasts | Resistant | Cells do not attach or spread. | [4][5] |
| Tri(ethylene glycol)-terminated SAM | 3T3 Fibroblasts | Resistant | Cells do not attach or spread. | [4] |
| Hexadecanethiolate-patterned regions surrounded by mannitol-terminated SAM | 3T3 Fibroblasts | Adherent on patterns | Cells attach and proliferate only on the hexadecanethiolate regions for up to 25 days.[4][5] | [4] |
| Thiol-functionalized RGD peptide | NIH 3T3 Fibroblasts | Adherent | Cells adhere and spread. | [7][8] |
| PEG-modified glass | NIH 3T3 Fibroblasts | Resistant | Substrate is rendered cell-resistive. | [7] |
Experimental Protocols
Protocol 1: Preparation of Self-Assembled Monolayers on Gold
This protocol describes the formation of a SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., glass slides or silicon wafers with a thin layer of gold)
-
Alkanethiol of interest (e.g., HS-(CH₂)₁₁-(OCH₂CH₂)₃-OH for a protein-resistant surface, or HS-(CH₂)₁₅-CH₃ for a protein-adsorbent surface)
-
Absolute ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Cleaning the Gold Substrate:
-
Immerse the gold-coated substrate in piranha solution for 10 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Preparation of Alkanethiol Solution:
-
Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol.[1]
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the alkanethiol solution.
-
Incubate for at least 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer.[1]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with absolute ethanol to remove non-specifically adsorbed thiols.
-
Dry the substrate under a stream of nitrogen gas.
-
The SAM-coated substrate is now ready for use.
-
Protocol 2: Quantification of Protein Adsorption using Surface Plasmon Resonance (SPR)
This protocol outlines the use of SPR to measure protein adsorption onto a SAM-modified gold surface.
Materials:
-
SPR instrument
-
SAM-modified gold sensor chip
-
Protein of interest (e.g., fibrinogen, lysozyme)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Instrument Setup:
-
Equilibrate the SPR instrument with PBS buffer until a stable baseline is achieved.
-
-
Protein Adsorption:
-
Inject a solution of the protein of interest (e.g., 0.5-1.0 mg/mL in PBS) over the sensor surface.
-
Monitor the change in the SPR signal (response units) in real-time. An increase in the signal indicates protein adsorption.
-
-
Washing:
-
After the protein injection, flow PBS buffer over the surface to remove any loosely bound protein.
-
-
Data Analysis:
-
The change in the SPR signal after washing is proportional to the mass of adsorbed protein. This can be converted to surface concentration (e.g., pg/mm²) using the instrument's calibration.
-
Protocol 3: Cell Adhesion Assay
This protocol describes a basic cell adhesion assay to evaluate the cytocompatibility of a SAM-modified surface.
Materials:
-
SAM-modified substrates in a sterile tissue culture plate
-
Cell line of interest (e.g., 3T3 fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PBS
-
Trypsin-EDTA
-
Phase-contrast microscope
Procedure:
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and resuspend them in complete culture medium.
-
Seed the cells onto the SAM-modified substrates at a desired density (e.g., 1 x 10⁴ cells/cm²).
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a desired period (e.g., 4-24 hours).
-
-
Washing:
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
-
Visualization and Quantification:
-
Visualize the adherent cells using a phase-contrast microscope.
-
Capture images from multiple random fields of view.
-
Quantify cell adhesion by counting the number of adherent cells per unit area.
-
Potential Application of this compound: Surface Functionalization via Thiol-Ene "Click" Chemistry
While not extensively documented for protein and cell adhesion studies, the terminal "ene" (double bond) of this compound makes it an ideal candidate for post-SAM formation modification using thiol-ene "click" chemistry.[9][10] This radical-mediated reaction is highly efficient and can be performed under mild conditions, making it suitable for conjugating biomolecules to the surface.[11]
The workflow would involve:
-
Formation of a SAM of this compound on a gold surface.
-
Reaction of the "ene"-terminated surface with a thiol-containing molecule of interest (e.g., a thiol-functionalized peptide, protein, or drug molecule) in the presence of a photoinitiator and UV light.
This approach allows for the creation of complex, multifunctional surfaces where the initial SAM provides a stable base layer, and the subsequent "click" reaction allows for the covalent attachment of specific bioactive moieties.
Visualizations
References
- 1. 自組裝單層:純烷硫醇的優勢 [sigmaaldrich.com]
- 2. Peptide-based self-assembled monolayers (SAMs): what peptides can do for SAMs and vice versa - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00921A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biomechanics.berkeley.edu [biomechanics.berkeley.edu]
- 8. Cell adhesion and detachment on gold surfaces modified with a thiol-functionalized RGD peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-Stoichiometry Thiol-Ene Surface Functionalization: Example with Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.rug.nl [pure.rug.nl]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Thiol-Ene Chemistry in the Construction of Stimuli-Responsive Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of stimuli-responsive surfaces utilizing thiol-ene "click" chemistry. This versatile and efficient conjugation method allows for the covalent modification of various substrates to introduce environmentally sensitive functionalities, enabling precise control over surface properties in response to external stimuli such as temperature, pH, and light.
Introduction to Thiol-Ene Chemistry for Surface Modification
Thiol-ene chemistry has emerged as a powerful tool for surface engineering due to its high efficiency, selectivity, and mild reaction conditions.[1][2] The reaction involves the addition of a thiol (-SH) group across a carbon-carbon double bond (-C=C-), typically initiated by UV light in the presence of a photoinitiator or by a base catalyst.[1][3] This "click" reaction is attractive for biological and biomedical applications as it can be performed in aqueous environments and is tolerant of a wide range of functional groups.[3]
Surfaces can be functionalized by first introducing either thiol or ene functionalities onto the substrate, followed by the "clicking" of a molecule containing the complementary group. This modularity allows for the attachment of a diverse array of stimuli-responsive polymers and molecules.
Light-Responsive Surfaces
The photo-initiated nature of many thiol-ene reactions provides inherent light-responsiveness, allowing for spatiotemporal control over surface functionalization. This is particularly useful for creating patterned surfaces and for applications where on-demand activation is required.
Logical Relationship: Photo-initiated Thiol-Ene Reaction
Caption: Photo-activation of thiol-ene reaction.
Experimental Protocol: Patterning of Biomolecules on a Surface
This protocol describes the photo-patterning of a thiol-modified biomolecule onto an ene-functionalized surface.
-
Surface Preparation:
-
Clean a glass or silicon substrate by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Functionalize the surface with an ene-containing silane, such as allyltriethoxysilane, by vapor deposition or solution-phase silanization to create a uniform layer of carbon-carbon double bonds.
-
-
Preparation of Thiol-Modified Biomolecule Solution:
-
Dissolve the thiol-containing biomolecule (e.g., a cysteine-terminated peptide) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a photoinitiator, such as Irgacure 2959 (0.05 wt%), to the solution.[1]
-
-
Photopatterning:
-
Cover the ene-functionalized surface with the biomolecule solution.
-
Place a photomask with the desired pattern over the substrate.
-
Expose the setup to UV light (e.g., 365 nm) for a defined period (e.g., 5-15 minutes).[1] The regions exposed to UV light will undergo the thiol-ene reaction, covalently attaching the biomolecule.
-
Rinse the substrate thoroughly with the buffer and then deionized water to remove non-specifically adsorbed molecules.
-
Temperature-Responsive Surfaces
Temperature-responsive surfaces are commonly fabricated by grafting thermo-responsive polymers, such as poly(N-isopropylacrylamide) (pNIPAM), onto a substrate. pNIPAM exhibits a lower critical solution temperature (LCST) around 32°C in water. Below the LCST, the polymer is hydrophilic and swollen with water, while above the LCST, it becomes hydrophobic and collapses. This transition can be harnessed for applications like cell sheet engineering and controlled drug delivery.
Experimental Workflow: Fabrication of a pNIPAM-grafted Surface
References
Application of Non-8-ene-1-thiol in Organic Photovoltaic Device Fabrication: A General Overview and Protocols
Abstract
While direct and detailed research on the specific applications of "Non-8-ene-1-thiol" in organic photovoltaic (OPV) device fabrication is not extensively documented in publicly available literature, its molecular structure—a nine-carbon chain with a terminal alkene group and a thiol headgroup—suggests potential utility as a self-assembled monolayer (SAM). Thiol-based SAMs are increasingly utilized in OPV devices to modify interfacial properties, enhance charge extraction, and improve device stability and efficiency.[1][2] This document provides a generalized framework for the application of such alkenethiols in OPV fabrication, drawing parallels from established practices with similar molecules. The protocols and data presented herein are illustrative and intended to serve as a foundational guide for researchers exploring the use of this compound or related materials in organic solar cells.
Introduction to Self-Assembled Monolayers in Organic Photovoltaics
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. In the context of OPVs, they offer a powerful and versatile tool for tailoring the electronic and chemical properties at the interfaces between different layers of the device, such as the electrode and the active layer.[2] The structure of a typical SAM-forming molecule consists of an anchoring group that binds to the substrate, a spacer chain, and a terminal functional group that defines the surface properties.[2]
For this compound, the thiol (-SH) group can act as the anchoring group, forming a strong bond with metal or metal oxide surfaces like gold, silver, or transparent conductive oxides (e.g., ITO). The nonene chain serves as the spacer, and the terminal vinyl group could potentially be used for further chemical modification or to influence the morphology of the overlying organic semiconductor layer. The primary roles of SAMs in OPVs include:
-
Interfacial Engineering: Modifying the work function of electrodes to create a more favorable energy level alignment for efficient charge extraction.[2]
-
Hole Transport Layers (HTLs): Acting as an efficient hole-selective contact, facilitating the transport of holes to the anode while blocking electrons.[1][3]
-
Surface Passivation: Reducing surface defects and trap states at the electrode-active layer interface, which can minimize charge recombination.
-
Morphology Control: Influencing the crystallization and morphology of the overlying active layer, which is crucial for optimal device performance.[4]
Potential Applications of this compound in OPV Devices
Based on its structure and the known functions of similar alkenethiols, this compound could be investigated for the following applications in OPV fabrication:
-
Anode Modification: As a SAM on indium tin oxide (ITO) to modify its work function and improve the interface with the hole transport layer or the active layer in a conventional device structure.
-
Hole-Transporting Layer: In inverted p-i-n device architectures, a SAM of this compound could potentially serve as an ultrathin hole transport layer, replacing thicker, solution-processed layers like PEDOT:PSS.[5]
-
Interlayer for Improved Stability: The formation of a dense, hydrophobic monolayer could protect the underlying layers from atmospheric degradation.
Experimental Protocols
The following are generalized experimental protocols for the integration of an alkenethiol like this compound as a self-assembled monolayer in an organic photovoltaic device.
Substrate Preparation and SAM Deposition
This protocol describes the cleaning of an ITO-coated glass substrate and the subsequent deposition of the this compound SAM.
Materials:
-
ITO-coated glass substrates
-
Deionized water
-
Isopropyl alcohol
-
Acetone
-
This compound
-
Anhydrous ethanol or isopropanol
-
Nitrogen gas source
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
Glovebox (optional, for inert atmosphere processing)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a bath of deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and to activate the surface.
-
-
SAM Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in anhydrous ethanol or isopropanol. The exact concentration may need to be optimized.
-
-
SAM Deposition:
-
Immerse the cleaned ITO substrates in the this compound solution.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Alternatively, for a faster process, spin-coat the SAM solution onto the ITO substrate at 3000 rpm for 30 seconds, followed by a thermal anneal at a moderate temperature (e.g., 60-80 °C) for 10 minutes.
-
After deposition, rinse the substrates thoroughly with the pure solvent (ethanol or isopropanol) to remove any physisorbed molecules.
-
Dry the SAM-coated substrates with a stream of nitrogen gas.
-
OPV Device Fabrication (Illustrative Example)
This protocol outlines the fabrication of a conventional bulk-heterojunction OPV device using a SAM-modified ITO anode.
Device Structure: ITO / this compound SAM / Active Layer (e.g., PTB7:PC71BM) / Ca / Al
Materials:
-
SAM-modified ITO substrates
-
Electron donor polymer (e.g., PTB7)
-
Electron acceptor (e.g., PC71BM)
-
Solvent for active layer (e.g., chlorobenzene with a diiodooctane additive)
-
Calcium (Ca)
-
Aluminum (Al)
Equipment:
-
Spin coater
-
Glovebox with integrated thermal evaporator
Procedure:
-
Active Layer Deposition:
-
Prepare a blend solution of the donor and acceptor materials in the appropriate solvent. A common ratio is 1:1.5 by weight.
-
Inside a nitrogen-filled glovebox, spin-coat the active layer solution onto the SAM-modified ITO substrate. The spin speed and time will depend on the desired thickness (typically 80-100 nm).
-
Anneal the active layer on a hotplate at a temperature and for a duration optimized for the specific material system (e.g., 70 °C for 10 minutes).
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a thin layer of Calcium (Ca, ~20 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) at a high vacuum (< 10-6 Torr). The deposition rate should be carefully controlled.
-
-
Encapsulation:
-
To prevent degradation from air and moisture, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Characterization and Data Presentation
The performance of the fabricated OPV devices should be characterized under standard testing conditions (AM 1.5G illumination, 100 mW/cm2). The key performance metrics are summarized in the table below. This table is an illustrative example of how quantitative data for devices with and without the this compound SAM would be presented.
| Device Configuration | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| Control (Bare ITO) | 0.70 | 15.5 | 65 | 7.07 |
| ITO / this compound SAM | 0.75 | 16.2 | 70 | 8.51 |
| Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency. | ||||
| Note: The data in this table is hypothetical and for illustrative purposes only. |
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in the fabrication and function of an OPV device incorporating a this compound SAM.
Caption: Experimental workflow for OPV device fabrication with a SAM.
Caption: Energy levels and charge flow in a SAM-modified OPV.
Conclusion
This compound holds promise as a candidate for forming self-assembled monolayers in organic photovoltaic devices. Its bifunctional nature, with a thiol anchor and a terminal alkene, offers avenues for creating tailored interfaces to enhance device performance and stability. The protocols and conceptual frameworks provided here serve as a starting point for systematic investigation into the role of this compound and similar alkenethiols in advancing organic solar cell technology. Further research is necessary to elucidate its specific impact on device metrics and to optimize its integration into various OPV architectures.
References
Safety Operating Guide
Proper Disposal and Safe Handling of Non-8-ene-1-thiol
For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of specialized chemicals like Non-8-ene-1-thiol is paramount. Adherence to established safety protocols not only protects laboratory personnel but also prevents environmental contamination. This guide provides essential safety information and detailed disposal procedures for this compound, drawing from safety data sheets of structurally similar thiol compounds.
Key Safety and Physical Properties
Understanding the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes key quantitative data for a closely related compound, 1-Nonanethiol, which can serve as a conservative reference in the absence of specific data for this compound.
| Property | Value |
| Boiling Point | 219 - 220 °C / 426.2 - 428 °F[1] |
| Flash Point | 79 °C / 174.2 °F[1] |
| Vapor Density | 5.53[2] |
| Specific Gravity | 0.8420 g/cm³[2] |
| Solubility | Insoluble in water[2] |
| Appearance | Colorless to yellow liquid[1][2] |
| Odor | Stench[2] |
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate personal protective equipment must be worn at all times. This includes:
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[3] Eyewash stations and safety showers should be readily accessible.[2]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile) and protective clothing are necessary to prevent skin contact.[2][3]
-
Respiratory Protection : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3] If dusts are generated, respiratory protection is required.[4]
-
General Hygiene : Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[5]
Step-by-Step Disposal Procedures
The proper disposal of this compound and its contaminated materials is critical. The following procedures should be strictly followed:
Waste Collection:
-
Segregate Waste : Collect all liquid and solid waste containing this compound in a dedicated, properly labeled, and sealed container.[6] The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[2][3]
-
Labeling : Clearly label the waste container with "Waste this compound" and any other required hazard warnings to inform environmental health and safety (EH&S) personnel.[6]
Decontamination of Glassware and Equipment:
For glassware and equipment contaminated with this compound, a bleach bath is an effective decontamination method.[6]
-
Prepare Bleach Bath : In a designated plastic container within a fume hood, prepare a 1:1 mixture of commercial bleach and water.[6]
-
Soak Equipment : Immediately after use, fully immerse the contaminated glassware in the bleach bath and allow it to soak overnight (at least 14 hours).[6] For larger equipment that cannot be submerged, fill it with the bleach solution, seal, label, and let it soak in a secondary container within a fume hood.[6]
-
Rinse Thoroughly : After soaking, rinse the glassware and equipment thoroughly with water before proceeding with standard cleaning methods.[6]
-
Bleach Bath Disposal : Used bleach baths can be disposed of down the sink with copious amounts of water, provided local regulations permit this.[6] A bleach bath should be replaced if a strong, unpleasant odor persists, a significant amount of white solid (oxidized thiol) forms, or it becomes excessively grimy.[6]
Final Disposal:
-
Licensed Disposal Service : The ultimate disposal of this compound waste must be conducted by a licensed chemical waste disposal company.[3][7] Options include controlled incineration with flue gas scrubbing or removal to a chemical destruction plant.[3]
-
Environmental Precautions : Under no circumstances should this compound be discharged into sewer systems or the environment.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate : Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[3]
-
Remove Ignition Sources : Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[2][3] Use spark-proof tools for cleanup.[3]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[3] For liquid spills, use an inert absorbent material to contain the substance.[8]
-
Collection : Collect the absorbed material and place it into a suitable, closed container for disposal.[3]
-
Decontaminate Area : Clean the affected area thoroughly.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. targetmol.com [targetmol.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. gpcsilicones.com [gpcsilicones.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling Non-8-ene-1-thiol
Essential Safety and Handling Guide for Non-8-ene-1-thiol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and outlining clear, immediate actions for operational and emergency scenarios.
Chemical Properties and Hazards
This compound, a member of the thiol chemical class, is characterized by a potent and unpleasant odor.[1] Like its structural analogs such as 1-Nonanethiol, it is a combustible liquid that can cause irritation to the eyes, skin, and respiratory system.[2][3] Inhalation may lead to respiratory tract irritation, while skin contact can cause irritation and dermatitis.[2] Due to the high volatility and extremely low odor threshold of thiols, work should be meticulously planned to contain vapors.[1]
Quantitative Safety Data
The following table summarizes key quantitative data, primarily based on the close structural analog, 1-Nonanethiol, due to the limited availability of specific data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈S | [4] |
| Molecular Weight | 158.31 g/mol | N/A |
| Appearance | Clear, colorless to yellow liquid | [2][3] |
| Odor | Strong, stench | [1][2] |
| Boiling Point | 220 °C (428 °F) | [2][3] |
| Flash Point | 78 - 79 °C (172.4 - 174.2 °F) | [2][3] |
| Vapor Density | 5.53 (Air = 1) | [2] |
| Incompatibilities | Strong oxidizing agents, reducing agents, strong acids, strong bases, alkali metals.[2][5] | N/A |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure through inhalation, skin, or eye contact.
-
Ventilation Controls : All work must be conducted within a certified chemical fume hood to manage volatile vapors and offensive odors.[1][2]
-
Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn over goggles when there is a significant risk of splashes.[6]
-
Skin Protection :
-
Clothing : Wear long pants and closed-toe shoes to protect the entire body.[6][7]
-
Respiratory Protection : If work cannot be conducted in a fume hood or if exposure limits are exceeded, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[2]
Step-by-Step Handling Protocol
Adherence to a strict handling protocol is essential for safety.
-
Preparation : Before starting, ensure an eyewash station and safety shower are accessible.[2] Inform colleagues in the area that thiol work is commencing.[1]
-
Fume Hood Usage : Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.[2]
-
Eliminate Ignition Sources : Keep the work area free of heat, sparks, and open flames, as the substance is a combustible liquid.[2][8][9]
-
Transferring the Chemical : Use appropriate, clean tools for transfers. Avoid pressurizing or grinding containers.
-
Post-Handling : After handling, wash hands and any potentially exposed skin thoroughly.[2] Decontaminate all equipment used.
-
Storage : Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C9H18S | CID 57508017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-OCTADECANETHIOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. gpcsilicones.com [gpcsilicones.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
